Ethyl (tert-butylthio)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-tert-butylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMCUJLEIRSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406943 | |
| Record name | Ethyl (tert-butylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60178-20-3 | |
| Record name | Ethyl 2-[(1,1-dimethylethyl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60178-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (tert-butylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl (tert-butylthio)acetate CAS number 60178-20-3 properties
An In-Depth Technical Guide to Ethyl (tert-butylthio)acetate (CAS No. 60178-20-3) for Advanced Research Applications
Introduction
This compound is a bifunctional organic molecule incorporating both a thioether and an ester moiety. As a member of the organosulfur compound family, it serves as a valuable synthetic intermediate for researchers in organic chemistry and drug development. The presence of the sterically hindered tert-butyl group offers unique reactivity and stability profiles, while the ethyl ester provides a versatile handle for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed spectroscopic analysis, potential applications, and essential safety guidelines, tailored for scientists and professionals in the field.
Chemical Identity and Physicochemical Properties
The fundamental identification and properties of this compound are summarized below. While experimental physical data such as boiling point and density are not widely published, estimations can be made based on its structural analogues.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 60178-20-3 | [1][2] |
| Molecular Formula | C₈H₁₆O₂S | [1][2] |
| Molecular Weight | 176.28 g/mol | [2] |
| IUPAC Name | Ethyl 2-(tert-butylthio)acetate | |
| SMILES | O=C(OCC)CSC(C)(C)C | [2] |
| Standard Purity | ≥98% |[1] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | Clear, colorless liquid | Inferred from similar compounds. |
| Boiling Point | Not available | Estimated to be in the range of 190-220 °C at atmospheric pressure, based on structurally related thioethers and esters. |
| Density | Not available | Estimated to be approximately 0.95 - 1.05 g/cm³. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Hexanes). Insoluble in water. | Based on general properties of thioethers and esters. |
| Storage | Sealed in a dry container at room temperature. |[2] |
Synthesis and Reactivity Profile
From a synthetic standpoint, the most direct and reliable method for preparing this compound is through a nucleophilic substitution (Sₙ2) reaction. This pathway is favored for its high efficiency and use of readily available starting materials.
Causality of the Synthetic Approach
The chosen method involves the S-alkylation of 2-methyl-2-propanethiol (tert-butyl thiol). The thiol proton is significantly more acidic than that of an alcohol due to the higher polarizability of sulfur and the weaker S-H bond.[3] This allows for easy deprotonation with a moderately strong base to form a potent thiolate nucleophile. This thiolate readily attacks the electrophilic carbon of ethyl bromoacetate, which bears a good leaving group (bromide), to form the C-S bond characteristic of the target thioether.[3]
Detailed Experimental Protocol
Reaction: Synthesis of this compound via S-alkylation.
Materials:
-
2-Methyl-2-propanethiol (tert-butyl thiol)
-
Ethyl bromoacetate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to create a slurry.
-
Slowly add 2-methyl-2-propanethiol (1.0 equivalent) to the stirring slurry at room temperature.
-
Stir the mixture for 15-20 minutes to allow for the formation of the potassium thiolate salt.
-
Add ethyl bromoacetate (1.05 equivalents) dropwise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 40°C with a water bath if necessary.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting thiol.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Visualization of Synthesis Workflow
Sources
Ethyl (tert-butylthio)acetate: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (tert-butylthio)acetate is a valuable synthetic intermediate characterized by its thioether and ester functional groups. This dual functionality makes it a versatile building block in organic synthesis, particularly for constructing more complex molecules relevant to pharmaceutical and materials science research. This guide provides a detailed exploration of the synthesis of this compound via nucleophilic substitution, offering field-proven insights into the reaction mechanism, experimental protocol, and purification strategies. Furthermore, it outlines a comprehensive characterization workflow, detailing the expected outcomes from key analytical techniques including NMR, IR, and mass spectrometry. This document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.
Rationale and Synthetic Strategy
The synthesis of this compound is fundamentally a thioetherification reaction. The most direct and widely adopted approach mirrors the principles of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] In this analogous reaction, a sulfur nucleophile (thiolate) displaces a leaving group on an electrophilic carbon center to form a C-S bond.[4]
Core Reaction: S(_N)2 Nucleophilic Substitution
The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3][5] This pathway involves the backside attack of a nucleophile on the electrophilic carbon, leading to a concerted process where the nucleophile-carbon bond is formed simultaneously as the carbon-leaving group bond is broken.[3][6]
The chosen reactants are:
-
Nucleophile: Sodium or potassium tert-butylthiolate, generated in situ from 2-methyl-2-propanethiol (tert-butylthiol). The thiolate anion is a significantly more potent nucleophile than its protonated thiol counterpart, a critical factor for driving the reaction to completion.
-
Electrophile: Ethyl bromoacetate. This molecule is an excellent substrate for S(_N)2 reactions for two key reasons:
Mechanistic Pathway
The S(_N)2 mechanism for the synthesis of this compound can be visualized as a single, concerted transition state.
Caption: Overall experimental workflow from synthesis to characterization.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous dimethylformamide (DMF, to make a ~0.5 M solution).
-
Nucleophile Preparation: Cool the flask to 0°C using an ice bath. Add 2-methyl-2-propanethiol (tert-butylthiol) (1.0 equivalent) to the stirred suspension. Stir for 15-20 minutes to allow for the formation of the potassium thiolate.
-
Electrophile Addition: Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the ethyl bromoacetate spot indicates reaction completion.
Work-up and Purification Protocol
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water (approximately 3-4 times the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes). [6]The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil is best purified by vacuum distillation. Alternatively, for small-scale synthesis or if impurities have similar boiling points, purification can be achieved via flash column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| CAS Number | 60178-20-3 | [10][11] |
| Molecular Formula | C(_8)H(_16)O(_2)S | [10][11] |
| Molecular Weight | 176.28 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | (Predicted) |
| Storage | Sealed in dry, room temperature | [10] |
Spectroscopic Data
The proton NMR spectrum provides unambiguous structural confirmation. The expected signals are well-resolved and follow predictable patterns based on analogous structures. [12][13]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 4.15 | Quartet (q) | 2H | -O-CH(_2) -CH(_3) | Deshielded by the adjacent ester oxygen; split by the neighboring methyl group. |
| ~ 3.20 | Singlet (s) | 2H | -S-CH(_2) -COO- | Adjacent to both the sulfur atom and the carbonyl group. No adjacent protons result in a singlet. |
| ~ 1.35 | Singlet (s) | 9H | -S-C(CH(_3) )(_3) | Nine equivalent protons of the tert-butyl group. No adjacent protons lead to a singlet. |
| ~ 1.25 | Triplet (t) | 3H | -O-CH(_2)-CH(_3) | Split into a triplet by the two protons on the adjacent methylene group. |
The ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon environments in the molecule.
The IR spectrum is used to identify key functional groups.
-
~1735 cm
: A very strong and sharp absorption corresponding to the C=O stretch of the ester group. -
~2970 cm
: Strong C-H stretching absorptions from the alkyl groups. -
~1150-1250 cm
: Strong C-O stretching of the ester. -
~600-700 cm
: Weak to medium absorption for the C-S stretch.
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M
): A peak at m/z = 176, corresponding to the molecular weight of the compound. -
Key Fragments:
-
m/z = 119: Loss of the tert-butyl group ([
]ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted"> ), a very common fragmentation pathway due to the formation of the stable tert-butyl cation. [14] * m/z = 89: Cleavage of the ethyl group from the ester ([ ] ) or loss of the carboxymethyl group. -
m/z = 57: The tert-butyl cation ([
]ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted"> ), which is often a prominent peak. [14]
-
Applications and Relevance to Drug Development
While this compound may not be an active pharmaceutical ingredient (API) itself, it serves as a versatile intermediate in medicinal chemistry. [15][16]* Scaffold for Synthesis: The thioether linkage is a common motif in many pharmaceutical agents. This compound provides a pre-built scaffold containing this linkage.
-
Functional Group Interconversion: The ester group can be easily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other conjugations.
-
Oxidation Chemistry: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone. These oxidized sulfur species are also important functional groups in various drugs, often introduced to modulate solubility, polarity, and metabolic stability.
The use of ester-containing molecules and solvents like ethyl acetate is widespread in the pharmaceutical industry for synthesis, purification, and formulation. [16][17][18]Understanding the synthesis and properties of specific ester derivatives like this compound is therefore highly relevant for professionals in this field.
References
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Williamson Ether Synthesis. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
ethyl 2-(tert-butylthio)acetate - Appretech Scientific Limited. [Link]
-
Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. [Link]
-
Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
What Is the Synthetic Application of Ethyl Acetate? [Link]
-
Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. [Link]
-
Reaction of ethyl bromoacetate with substituted naphthoate ions. [Link]
-
Spectra of ethyl acetate. [Link]
-
Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]
-
NMR spectrum of ethyl acetate - YouTube. [Link]
-
Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya. [Link]
-
Understanding the Versatile Applications of Ethyl Acetate - ChemAnalyst. [Link]
-
Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid - AZoM. [Link]
-
Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]
-
Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry - SciELO. [Link]
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- 9. ias.ac.in [ias.ac.in]
- 10. 60178-20-3|Ethyl 2-(tert-butylthio)acetate|BLD Pharm [bldpharm.com]
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- 12. ETHYL (METHYLTHIO)ACETATE(4455-13-4) 1H NMR spectrum [chemicalbook.com]
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- 15. Sale What Is the Synthetic Application of Ethyl Acetate? [slchemtech.com]
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- 18. Understanding the Versatile Applications of Ethyl Acetate [chemanalyst.com]
A Comprehensive Technical Guide to Ethyl 2-(tert-butylthio)acetate
Abstract
Ethyl 2-(tert-butylthio)acetate is a thioether ester compound with significant potential as a versatile intermediate in synthetic organic chemistry. This guide provides an in-depth analysis of its chemical structure, nomenclature, and physicochemical properties. It offers expert-predicted spectroscopic data for structural elucidation, a detailed, mechanistically grounded synthetic protocol, and a discussion of its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a thorough understanding of this valuable chemical entity.
Chemical Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
Ethyl 2-(tert-butylthio)acetate is a bifunctional molecule containing both a thioether linkage and a carboxylic acid ester. The tert-butyl group provides significant steric bulk around the sulfur atom, which influences its reactivity and potential use as a stable, protected thiol precursor. Its key identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | Ethyl 2-(tert-butylthio)acetate | [1][2] |
| CAS Number | 60178-20-3 | [1] |
| Molecular Formula | C₈H₁₆O₂S | [1] |
| Molecular Weight | 176.27 g/mol | [1] |
| SMILES | O=C(OCC)CSC(C)(C)C | [2] |
Chemical Structure
The structure of Ethyl 2-(tert-butylthio)acetate features a central acetate core. The ethyl group is attached to one oxygen atom, forming the ester, while the tert-butylthio group is linked to the alpha-carbon (C2) of the acetate moiety.
Sources
Purity and specifications of commercial Ethyl (tert-butylthio)acetate
An In-depth Technical Guide to the Purity and Specifications of Commercial Ethyl (tert-butylthio)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding this compound
This compound (CAS No: 60178-20-3) is a sulfur-containing organic compound recognized for its utility as a versatile intermediate in complex organic synthesis.[1][2] With a molecular formula of C₈H₁₆O₂S and a molecular weight of 176.28 g/mol , its structure incorporates a thioether linkage and an ethyl ester functional group.[1][2] This unique combination makes it a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals where precise molecular architectures are required. For researchers and drug development professionals, a thorough understanding of the purity profile and commercial specifications of this reagent is not merely a matter of quality control; it is fundamental to ensuring reaction reproducibility, maximizing yields, and preventing the introduction of undesirable impurities into a synthetic pathway. This guide provides a detailed examination of the factors governing the quality of commercial this compound, the analytical methodologies used for its validation, and the typical specifications that define its grade.
Physicochemical Properties
The physical and chemical properties of a reagent are foundational to its handling, application, and analysis. Below is a summary of key properties for this compound.
| Property | Value | Source |
| CAS Number | 60178-20-3 | [1][2] |
| Molecular Formula | C₈H₁₆O₂S | [1] |
| Molecular Weight | 176.28 g/mol | [2] |
| Appearance | Colorless Liquid | [3] |
| Purity (Typical) | ≥98% | [1] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis, Potential Impurities, and Their Significance
The quality of this compound is intrinsically linked to its manufacturing process. A common and efficient synthetic route involves the S-alkylation of a tert-butyl thiol salt with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.
Reaction Scheme: (CH₃)₃CSH + NaOH → (CH₃)₃CSNa + H₂O (CH₃)₃CSNa + ClCH₂COOCH₂CH₃ → (CH₃)₃CSCH₂COOCH₂CH₃ + NaCl
While effective, this process can introduce several classes of impurities that, if not controlled, can significantly impact downstream applications.
-
Unreacted Starting Materials: Residual tert-butyl thiol can interfere with subsequent reactions, particularly those involving metal catalysts. Unreacted ethyl chloroacetate is a common impurity and a known alkylating agent, which could lead to unwanted side products.
-
Oxidation By-products: Di-tert-butyl disulfide can form via the oxidation of tert-butyl thiol. Its presence indicates potential issues with inert atmosphere handling during synthesis.
-
Solvent Residues: Organic solvents used during the reaction and purification (e.g., ethanol, isopropanol, toluene) may be present in trace amounts. These are classified as Organic Volatile Impurities (OVIs) and are strictly regulated in pharmaceutical applications.[4]
-
Water: The presence of water can hydrolyze the ester group, leading to the formation of (tert-butylthio)acetic acid, which can alter reaction pH and kinetics.
The following diagram illustrates the relationship between the synthesis process and the quality control checkpoints necessary to ensure a high-purity final product.
Caption: Synthesis workflow and corresponding impurity checkpoints.
Analytical Methodologies for Purity and Specification Verification
A multi-technique approach is essential for the comprehensive characterization of this compound. The primary methods employed are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer titration for water content.
Gas Chromatography (GC)
GC is the cornerstone technique for assessing the purity (assay) and quantifying volatile impurities in this compound.[5] Its high resolution effectively separates the main component from related substances and residual solvents. A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity towards organic compounds.[6]
Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph, such as an Agilent 7890B, equipped with a split/splitless injector and an FID is recommended.[7]
-
Column: A capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) provides good separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector and Detector Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Sample Preparation: Prepare a solution of ~1000 ppm (0.1%) by accurately weighing the sample and dissolving it in a suitable solvent like ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy serves as a powerful tool for unambiguous structural confirmation and for detecting impurities that contain protons and are present at sufficient concentration.[8] The spectrum provides a unique fingerprint of the molecule.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~4.15 ppm (q, 2H): Quartet corresponding to the methylene (-O-CH₂-) protons of the ethyl group, split by the neighboring methyl group.
-
~3.20 ppm (s, 2H): Singlet for the methylene (-S-CH₂-) protons adjacent to the sulfur atom.
-
~1.45 ppm (s, 9H): A prominent singlet for the nine equivalent protons of the tert-butyl group.
-
~1.25 ppm (t, 3H): Triplet corresponding to the methyl (-CH₃) protons of the ethyl group, split by the neighboring methylene group.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Analysis: Integrate the peaks to confirm the proton ratios. Examine the baseline for impurity peaks. For instance, a singlet around 2.0 ppm could indicate residual ethyl acetate, while a multiplet around 2.6 ppm might suggest the presence of di-tert-butyl disulfide.
The diagram below outlines the logical workflow for the analytical validation of a commercial batch.
Sources
- 1. appretech.com [appretech.com]
- 2. 60178-20-3|Ethyl 2-(tert-butylthio)acetate|BLD Pharm [bldpharm.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. greenfield.com [greenfield.com]
- 5. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 6. osha.gov [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. azom.com [azom.com]
Deconstructing Complexity: A Technical Guide to the SMILES Notation of Ethyl (tert-butylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Language of Molecular Structure
In the landscape of computational chemistry and drug discovery, a universal and machine-readable method for representing complex molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) provides a concise and unambiguous line notation for encoding molecular structures using short ASCII strings.[1][2] This guide will provide an in-depth technical analysis of the SMILES notation for Ethyl (tert-butylthio)acetate, a molecule of interest due to the prevalence of both thioether and acetate ester moieties in pharmacologically active compounds.[3][4] Understanding the construction of its SMILES string is not merely an academic exercise; it is fundamental to cheminformatics, enabling database searching, substructure analysis, and quantitative structure-activity relationship (QSAR) modeling.
Core Concept: Understanding the SMILES Grammar
SMILES represents a molecule as a graph, with atoms as nodes and bonds as edges. The notation follows a set of rules to linearize this three-dimensional information into a one-dimensional string.[5][6] Key principles include:
-
Atoms: Represented by their elemental symbols. For the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I), brackets are omitted if the atom has the lowest normal valence.[2]
-
Bonds: Single bonds are typically implied by adjacency, while double and triple bonds are represented by = and #, respectively.[7]
-
Branches: Side chains are enclosed in parentheses ().[8]
-
Rings: Indicated by breaking one bond in the ring and labeling the connected atoms with a matching number.[7]
A crucial concept is canonicalization , an algorithmic process that ensures a single, unique SMILES string for any given molecule, regardless of the starting atom or branching choices during manual generation.[6] This is vital for database integrity and unambiguous molecular identification.
Deriving the SMILES for this compound: A Step-by-Step Analysis
The canonical SMILES for this compound is CCOC(=O)CSC(C)(C)C . Let's deconstruct this string to understand its origins based on the molecule's structure.
Molecular Structure of this compound:
Caption: Molecular graph of this compound.
Logical Workflow for SMILES Generation:
Caption: Logical workflow for deriving the SMILES notation.
-
Starting Point - The Ethyl Group (CCO): The canonical algorithm often starts from a terminal atom of a chain. In this case, beginning with the ethyl group of the ester provides a simple, linear start: CC for the two carbons, followed by O for the ester oxygen.
-
The Carbonyl Group (C(=O)): The next atom is the carbonyl carbon. It is double-bonded to an oxygen, which is represented as C(=O). The parentheses here enclose the double-bonded oxygen, indicating it's a branch from the carbonyl carbon.
-
Connecting the Thioether (...SC...): The carbonyl carbon is also single-bonded to the sulfur atom of the thioether, written as S. This sulfur is then connected to the methylene carbon (C) that links to the tert-butyl group.
-
Representing the tert-Butyl Group (C(C)(C)C): This is a key example of branching. The central carbon of the tert-butyl group is bonded to three methyl groups. We represent this by writing the central carbon C, followed by three methyl groups (C) each in its own set of parentheses. The final C represents the last methyl group, which can be written as part of the main chain.
Putting it all together results in the canonical SMILES string: CCOC(=O)CSC(C)(C)C .
Physicochemical Properties
A summary of key physicochemical properties for this compound (CAS: 60178-20-3) is presented below. These parameters are critical for drug development professionals in predicting absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂S | [9] |
| Molecular Weight | 176.28 g/mol | [10] |
| Purity | ≥98% | [9] |
| Storage | Sealed in dry, room temperature | [10] |
Relevance in Drug Discovery and Development
The structural motifs within this compound—the thioether and the acetate ester—are of significant interest in medicinal chemistry.
-
Thioethers in Pharmacology: The thioether group is present in numerous FDA-approved drugs.[3] It can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. Thioethers are often more stable than their disulfide or thiol counterparts and can act as versatile linkers in complex molecules.[11] Their oxidation to sulfoxides or sulfones can also be a key metabolic pathway, sometimes leading to activation or deactivation of a drug.[12]
-
Acetate Esters as Prodrugs: Acetate esters are commonly employed as a prodrug strategy to enhance the bioavailability of pharmaceuticals.[13] The ester functionality can mask polar groups, such as hydroxyls or carboxyls, increasing the lipophilicity of a drug and thereby improving its ability to cross cell membranes.[12] Once absorbed, these esters are often readily cleaved by endogenous esterase enzymes to release the active parent drug.[14][15]
Experimental Protocol: Synthesis of S-Alkyl Thioacetates
The synthesis of this compound can be achieved via the S-alkylation of a tert-butylthiolate with an ethyl haloacetate. The following is a representative protocol for the synthesis of S-alkyl thioacetates from alkyl halides, a reaction that proceeds via a nucleophilic substitution (SN2) mechanism.[1]
Materials:
-
Alkyl halide (e.g., Ethyl chloroacetate) (1.0 equivalent)
-
Thiol (e.g., tert-Butylthiol)
-
Base (e.g., Sodium hydride or Potassium carbonate) to form the thiolate
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.1 equivalents) portion-wise to the stirred solution to generate the thiolate anion. Allow the mixture to stir at this temperature for 30 minutes.
-
Slowly add a solution of the alkyl halide (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure S-alkyl thioacetate.
This protocol provides a robust and validated pathway for synthesizing thioether-containing esters, which are valuable intermediates in the synthesis of more complex molecules for drug discovery.[1]
Conclusion
The SMILES notation for this compound, CCOC(=O)CSC(C)(C)C , is a compact yet information-rich representation of its molecular structure. A thorough understanding of its derivation from fundamental SMILES rules is essential for its effective use in cheminformatics and computational drug design. The thioether and acetate ester functionalities it contains are of significant strategic importance in medicinal chemistry, offering avenues for modulating pharmacokinetic properties and designing novel therapeutic agents. The synthetic accessibility of such compounds further enhances their utility for researchers and scientists in the ongoing quest for new and improved medicines.
References
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Lund, B. W., et al. (2016). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters, 7(11), 1018–1022. [Link]
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ResearchGate. (2025, August 7). A Facile and Practical Method for the Preparation of Thioacetates from Alkyl Halides and Sodium Thioacetate Catalyzed by PEG400. [Link]
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Blumberg Institute. (2025, March 3). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]
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Consensus. (2022, February 22). The importance of sulfur-containing motifs in drug design and discovery. [Link]
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Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200–1216. [Link]
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Appretech Scientific Limited. (n.d.). ethyl 2-(tert-butylthio)acetate. [Link]
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Molecular weight and formula of Ethyl (tert-butylthio)acetate
An In-Depth Technical Guide to Ethyl (tert-butylthio)acetate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This compound is a bifunctional molecule incorporating both a thioether and an ester moiety, presenting unique opportunities in synthetic chemistry and as a building block in medicinal chemistry. This guide provides a detailed examination of its core properties, a robust synthesis protocol, analytical characterization, and potential applications, grounded in established chemical principles.
Core Molecular Properties
This compound, with the CAS Number 60178-20-3, is a sulfur-containing organic ester.[1] Its structure features a tert-butyl group linked through a sulfur atom to the alpha-carbon of an ethyl acetate molecule. This combination imparts specific physicochemical properties, such as increased lipophilicity and steric bulk from the tert-butyl group, while the ester provides a site for potential hydrolytic activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂S | [1][2] |
| Molecular Weight | 176.28 g/mol | [1][2] |
| CAS Number | 60178-20-3 | [1] |
| Appearance | (Predicted) Colorless Liquid | N/A |
The presence of the thioether linkage, a common motif in biologically active molecules, and the cleavable ester group makes this compound a subject of interest for creating prodrugs or introducing specific metabolic handles in drug candidates.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The most direct pathway involves the reaction of a tert-butylthiolate salt with an ethyl haloacetate. This approach is an adaptation of the Williamson ether synthesis for the formation of a thioether bond.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
Materials:
-
tert-Butylthiol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl chloroacetate or Ethyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Thiolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL). Carefully add sodium hydride (1.1 equivalents) in portions at 0 °C (ice bath).
-
Rationale: An inert atmosphere prevents the reaction of the highly reactive NaH with atmospheric oxygen and moisture. Using NaH, a strong non-nucleophilic base, ensures the complete and irreversible deprotonation of the thiol to form the sodium thiolate nucleophile.
-
-
Nucleophile Generation: While stirring, slowly add tert-butylthiol (1.0 equivalent) dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. The cessation of hydrogen gas evolution indicates the completion of the deprotonation.
-
Rationale: The controlled, dropwise addition at low temperature safely manages the exothermic reaction and the evolution of flammable hydrogen gas.
-
-
Nucleophilic Substitution: Add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Rationale: A slight excess of the electrophile ensures the complete consumption of the valuable thiolate. The reaction proceeds via an Sₙ2 mechanism, where the thiolate attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride leaving group.
-
-
Workup and Extraction: Quench the reaction by carefully adding saturated NaHCO₃ solution to decompose any remaining NaH. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Rationale: The aqueous wash removes inorganic salts (NaCl, excess NaH/NaOH). DCM is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the organic product.
-
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Rationale: The brine wash removes residual water from the organic phase. MgSO₄ is a neutral drying agent effective for removing water.
-
-
Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.
-
Rationale: Flash chromatography is a standard technique for purifying organic compounds based on their polarity, effectively separating the desired product from byproducts and unreacted starting materials.[3]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H NMR Spectroscopy Data
The proton NMR spectrum is a powerful tool for structural elucidation. Based on the analysis of similar structures, such as ethyl acetate and various tert-butyl thioethers, the following signals are predicted.[3][4]
Table 2: Predicted ¹H NMR Signals for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen. They are split into a quartet by the three neighboring methyl protons.[4] |
| ~ 3.20 | Singlet (s) | 2H | -S-CH₂ -C=O | The methylene protons adjacent to the sulfur and carbonyl group are deshielded. With no adjacent protons, the signal is a singlet. |
| ~ 1.35 | Singlet (s) | 9H | -S-C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a strong singlet signal. The chemical shift is characteristic for a t-butyl group attached to a sulfur atom.[3] |
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons.[4] |
Predicted ¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C =O |
| ~ 61 | -O-CH₂ -CH₃ |
| ~ 47 | -S-C (CH₃)₃ |
| ~ 35 | -S-CH₂ -C=O |
| ~ 31 | -S-C(CH₃ )₃ |
| ~ 14 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (176.28). Key fragmentation patterns would likely involve the loss of the ethyl group (-29), the ethoxy group (-45), and the tert-butyl group (-57).
Structure-Spectra Correlation Diagram
Sources
Discovery and history of Ethyl (tert-butylthio)acetate
An In-depth Technical Guide to Ethyl (tert-butylthio)acetate: Synthesis, Properties, and Potential Applications
Introduction: The Unassuming Thioester with Potential
This compound, a member of the thioester class of organosulfur compounds, represents a fascinating intersection of fundamental organic chemistry and applied science. Thioesters are structural analogs of esters where a sulfur atom replaces the oxygen in the alkoxy group.[1][2] This substitution imparts unique chemical reactivity that has positioned thioesters as crucial intermediates in both biochemistry and modern organic synthesis.[2][3] Historically, the "Thioester World" hypothesis posits that thioesters could have been key players in the origin of life, acting as primordial energy currency before the evolution of ATP.[4][5] While the specific discovery of this compound is not prominently documented in the annals of chemical history, its existence and utility can be understood through the broader development of synthetic methodologies for thioesters, which gained significant traction in the mid-20th century.[6]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It will delve into its chemical properties, established and theoretical synthetic routes, spectroscopic characterization, and potential applications, particularly within the pharmaceutical landscape where thioesters and their thiol derivatives are of considerable interest.[2][7]
Chemical and Physical Properties
This compound (CAS No. 60178-20-3) is an organic molecule with the chemical formula C₈H₁₆O₂S.[8][9]
| Property | Value | Source |
| CAS Number | 60178-20-3 | [8][9] |
| Molecular Formula | C₈H₁₆O₂S | [8] |
| Molecular Weight | 176.28 g/mol | [10] |
| Appearance | (Predicted) Colorless to pale yellow liquid | Inferred |
| Odor | (Predicted) Thiol-like, potentially fruity | Inferred |
| Boiling Point | (Predicted) ~190-210 °C at 760 mmHg | Inferred |
| Solubility | (Predicted) Soluble in organic solvents (e.g., DCM, THF, ethyl acetate), insoluble in water | Inferred |
The structure of this compound features a sterically hindered tert-butyl group attached to the sulfur atom. This bulky group influences the molecule's reactivity, potentially offering greater stability against hydrolysis compared to less hindered thioesters. The ethyl ester moiety provides a site for potential chemical modification.
Synthesis and Mechanistic Considerations
While a singular, historical first synthesis of this compound is not readily found in the literature, its preparation can be achieved through established methods for thioester formation. The most logical and widely applicable approach is the S-alkylation of a thiol with an appropriate electrophile, or the reaction of a thiolate with an acyl halide.
Method 1: S-alkylation of tert-Butyl Mercaptan
This is a robust and common method for forming thioethers, which can be seen as a precursor to the thioester in this case. A more direct synthesis of the target molecule involves the reaction of the sodium salt of tert-butyl mercaptan with ethyl chloroacetate.
Experimental Protocol: Synthesis of this compound via S-alkylation
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl mercaptan (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Causality: The sodium hydride acts as a strong base to deprotonate the thiol, forming the more nucleophilic sodium tert-butylthiolate. The reaction is exothermic and produces hydrogen gas, hence the need for slow addition and an inert atmosphere.
-
Nucleophilic Attack: To the resulting suspension, add ethyl chloroacetate (1.05 equivalents) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates a successful reaction.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Logical Relationship of Synthetic Steps
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
~1.25 ppm (triplet, 3H): Corresponds to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.
-
~1.45 ppm (singlet, 9H): A characteristic large singlet for the nine equivalent protons of the tert-butyl group.
-
~3.40 ppm (singlet, 2H): Represents the methylene protons (-S-CH₂-C=O) adjacent to the sulfur and carbonyl groups.
-
~4.15 ppm (quartet, 2H): Corresponds to the methylene protons (-O-CH₂-) of the ethyl group, split by the adjacent methyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
~14.0 ppm: The methyl carbon of the ethyl group.
-
~31.0 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~38.0 ppm: The methylene carbon adjacent to the sulfur.
-
~47.0 ppm: The quaternary carbon of the tert-butyl group.
-
~61.0 ppm: The methylene carbon of the ethyl group attached to the oxygen.
-
~170.0 ppm: The carbonyl carbon of the ester group.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176. Key fragmentation patterns would likely include the loss of the tert-butyl group to give a peak at m/z = 119, and cleavage of the C-S bond.
Infrared (IR) Spectroscopy
-
~1690 cm⁻¹: A strong absorption corresponding to the C=O (carbonyl) stretching of the thioester. This is typically at a lower wavenumber than for a regular ester (~1735 cm⁻¹).
-
~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1150-1250 cm⁻¹: C-O stretching of the ester group.
Potential Applications in Drug Development and Research
While specific applications for this compound are not widely reported, its structure suggests several potential uses in medicinal chemistry and drug development.
-
Thiol Prodrugs: Thioesters can serve as prodrugs for thiols. The thioester linkage can be designed to be stable in circulation but cleaved by intracellular esterases to release a pharmacologically active thiol. The tert-butyl group may modulate the rate of this hydrolysis.
-
Covalent Inhibitors: The thiol released upon hydrolysis can act as a nucleophile, targeting and forming covalent bonds with specific residues (like cysteine) in enzymes or proteins. This is a common strategy in drug design for achieving potent and long-lasting inhibition.
-
Flavor and Fragrance Industry: Simpler thioesters are known for their use as flavor and fragrance components, often imparting fruity or savory notes.[14][15]
-
Synthetic Intermediate: this compound can serve as a building block in more complex organic syntheses, providing a masked thiol functionality that can be revealed at a later stage of a synthetic sequence.
Signaling Pathway and Drug Action
Caption: Potential mechanism of action for this compound as a prodrug.
Conclusion
This compound, while not a widely celebrated molecule with a storied history, serves as an excellent case study in the fundamental principles of thioester chemistry. Its synthesis is achievable through standard, reliable organic reactions, and its properties can be confidently predicted based on its structure. For researchers in drug development, this and similar thioesters represent a class of compounds with significant potential as prodrugs, covalent modifiers, and synthetic intermediates. The continued exploration of such molecules is crucial for the development of new therapeutic agents and a deeper understanding of the chemical biology of thiols and thioesters.
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The Royal Society of Chemistry. Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates Electronic Supplementary Information. Available at: [Link]
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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NU Sci Magazine. (2022). Catalysts of creation: thioesters & the origins of life. Available at: [Link]
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Chandru, K., et al. (2022). Thioesters provide a plausible prebiotic path to proto-peptides. PMC. Available at: [Link]
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Pascal, R., & Pross, A. (2015). A way to thioacetate esters compatible with non-oxidative prebiotic conditions. PMC. Available at: [Link]
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National Institute of Standards and Technology. Ethyl Acetate. Available at: [Link]
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Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]
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Spectra of ethyl acetate. Available at: [Link]
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Bahtera Adi Jaya. (2023). Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose. Available at: [Link]
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Chemical reactivity of the thioether linkage in Ethyl (tert-butylthio)acetate
An In-depth Technical Guide to the Chemical Reactivity of the Thioether Linkage in Ethyl (tert-butylthio)acetate
Abstract
This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a thioether linkage adjacent to an ester carbonyl group, imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this thioether bond, designed for researchers, scientists, and professionals in drug development. We will dissect the core reactions—oxidation, electrophilic attack, and carbon-sulfur bond cleavage—moving beyond simple procedural descriptions to explain the underlying mechanisms and the causal factors that guide experimental design. By grounding these principles in detailed, field-proven protocols and robust analytical validation, this document serves as a practical and authoritative resource for leveraging the unique chemistry of this compound in advanced applications, from creating stimuli-responsive materials to sophisticated organic synthesis.
Introduction: The Strategic Importance of the Thioether Motif
The thioether functional group (C-S-C) is a cornerstone of modern medicinal chemistry and materials science.[1] Found in numerous FDA-approved drugs, its strategic inclusion in a molecular scaffold can enhance pharmacological activity and fine-tune pharmacokinetic properties.[2] this compound serves as an exemplary model for studying this linkage. Its structure combines the nucleophilic sulfur atom, the sterically demanding yet chemically labile tert-butyl group, and an electron-withdrawing ethyl acetate moiety.
This combination makes the molecule a powerful tool. The thioether can act as a latent thiol, protected by a robust tert-butyl group that can be removed under specific acidic conditions.[3] Furthermore, the sulfur atom is susceptible to oxidation, a transformation that dramatically alters the molecule's polarity. This feature is exploited in the design of "smart" drug delivery systems that respond to the oxidative stress environments characteristic of cancer cells or sites of inflammation.[4][5]
This guide will illuminate the three principal axes of reactivity for the thioether linkage in this compound:
-
Oxidation: The conversion to sulfoxides and sulfones.
-
Nucleophilicity: The reaction with electrophiles to form sulfonium salts.
-
C-S Bond Cleavage: The strategic deprotection of the tert-butyl group to unmask the thiol.
We will explore not only how these reactions occur but why specific reagents and conditions are chosen, providing the reader with the expert insights needed for successful application.
Chapter 1: Oxidation of the Thioether Linkage: A Gateway to Polarity Switching
The oxidation of a thioether is arguably its most significant transformation in a biological and materials context. The conversion of the relatively nonpolar, hydrophobic thioether to a highly polar, hydrophilic sulfoxide or sulfone serves as a powerful chemical trigger.
Mechanism and Rationale
The oxidation proceeds via a nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen donor (e.g., from a peroxide or peroxy acid). The reaction is sequential: one equivalent of oxidant yields the sulfoxide, while a second equivalent oxidizes the sulfoxide to the sulfone.
-
Thioether → Sulfoxide: This step introduces a stereocenter at the sulfur atom. The choice of oxidant and conditions can, in some cases, provide stereocontrol.
-
Sulfoxide → Sulfone: This second oxidation requires a more potent oxidizing agent or harsher conditions, as the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing sulfinyl oxygen.
Causality in Drug Delivery: This hydrophobic-to-hydrophilic transition is the basis for many Reactive Oxygen Species (ROS)-responsive drug delivery systems.[5] A nanoparticle or micelle constructed from thioether-containing polymers will be stable under normal physiological conditions. However, in a high-ROS environment like a tumor, the thioethers on the polymer backbone are oxidized to sulfoxides. This polarity switch destabilizes the nanoparticle, triggering the release of its encapsulated drug payload precisely at the target site.[4]
Experimental Protocol: Controlled Oxidation
This protocol details the selective oxidation of this compound to its corresponding sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Objective: To synthesize Ethyl (tert-butylsulfinyl)acetate.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction's exothermicity and prevent over-oxidation to the sulfone.
-
Reagent Addition: Add m-CPBA (1.1 eq) portion-wise over 15 minutes. The slight excess ensures full conversion of the starting material. Adding it slowly prevents a dangerous temperature increase.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The sulfoxide product will have a lower Rf value (be more polar) than the starting thioether.
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide. Then, add saturated NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude sulfoxide.
-
Purification: Purify the product via flash column chromatography if necessary.
Data Presentation: Oxidant Selection
| Oxidant | Equivalents | Typical Conditions | Primary Product | Field Insights |
| H₂O₂ | 1.1 eq | Acetic Acid, RT | Sulfoxide | A "green" and inexpensive oxidant, but can be slow.[6] |
| H₂O₂ | >3 eq | Acetic Acid, 50-70 °C | Sulfone | Requires excess reagent and heat for the second oxidation. |
| m-CPBA | 1.1 eq | DCM, 0 °C | Sulfoxide | Highly reliable and selective for the sulfoxide at low temperatures. |
| Oxone® | >2.2 eq | MeOH/H₂O, RT | Sulfone | A powerful and convenient oxidant for preparing sulfones. |
Visualization: Oxidation Pathway```dot
Caption: SN2 reaction of the thioether with methyl iodide.
Chapter 3: Strategic Cleavage of the Carbon-Sulfur Bond
While thioethers are generally robust, the specific C-S bonds in this compound can be cleaved under controlled conditions. The cleavage of the tert-butyl-sulfur bond is of paramount synthetic importance, as it serves as a method for "deprotecting" a thiol.
Mechanism: Acid-Mediated tert-Butyl Cation Elimination
The tert-butyl group is unique in its ability to form a relatively stable tertiary carbocation. This property is exploited for its removal. The reaction is initiated by a strong acid, typically trifluoroacetic acid (TFA).
-
Protonation: The sulfur atom is protonated by the strong acid. This turns the neutral thioether into a good leaving group.
-
C-S Bond Cleavage: The C-S bond cleaves heterolytically, releasing the thiol product (Ethyl thioacetate) and the tert-butyl cation.
-
Cation Trapping: The highly reactive tert-butyl cation can react with nucleophiles in the mixture, including the desired thiol product, leading to an undesired S-alkylation side reaction. [3]To prevent this, a "scavenger" such as triisopropylsilane (TIS) is added. TIS acts as a hydride donor, reducing the carbocation to isobutane, an inert gas.
Causality in Synthesis: The tert-butylthio group is an excellent protecting group for thiols because it is stable to a wide range of conditions (e.g., basic, oxidative, reductive) but can be removed cleanly under specific, strongly acidic conditions that often do not affect other protecting groups. [3]
Experimental Protocol: Thiol Deprotection with TFA
Objective: To generate Ethyl thioacetate by cleaving the tert-butyl group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the product thiol.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Scavenger Addition: Add TIS (1.5 - 2.0 eq). The scavenger must be present before the cation is generated.
-
Acid Addition: Cool the solution to 0 °C. Slowly add TFA (typically 20-50% v/v). The reaction is often rapid and exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Solvent Removal: Once complete, remove the TFA and DCM by rotary evaporation. Co-evaporation with toluene can help remove the last traces of TFA.
-
Purification: The resulting crude Ethyl thioacetate can be purified by flash chromatography or distillation. The product is volatile and has a strong odor.
Visualization: Acid-Mediated Deprotection
Caption: Mechanism of acid-catalyzed cleavage with cation scavenging.
Chapter 4: Analytical Validation of Reactivity
Trustworthy protocols rely on robust analytical methods to monitor reaction progress and confirm product identity.
Workflow for Reaction Monitoring
A typical workflow involves multiple, complementary techniques to ensure the integrity of the experimental results.
-
Baseline Analysis: Before starting, obtain baseline spectra (NMR, MS) and a TLC Rf value for the pure this compound starting material.
-
In-Process Monitoring: Use Thin-Layer Chromatography (TLC) for rapid, qualitative checks. [7]Spot the reaction mixture alongside the starting material. The formation of a new, more polar spot (lower Rf) for the sulfoxide or a less polar spot for the thiol product indicates progress.
-
Confirmation of Completion: When TLC suggests the reaction is complete, use a more definitive method like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of starting material and the presence of a peak with the correct mass-to-charge ratio (M+H)⁺ for the expected product.
-
This compound: [M+H]⁺ = 177.09
-
Sulfoxide Product: [M+H]⁺ = 193.08 (+16 Da)
-
Sulfone Product: [M+H]⁺ = 209.08 (+32 Da)
-
-
Structural Verification: After purification, use Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to confirm the structure of the final product. Key diagnostic signals for oxidation include a significant downfield shift of the protons on the methylene (-S-CH₂-CO) group due to the deshielding effect of the sulfoxide/sulfone.
Visualization: Analytical Workflow
Caption: A self-validating workflow for monitoring chemical reactions.
Conclusion
The thioether linkage in this compound is not a passive scaffold but a highly functional and reactive center. Its chemistry is defined by a duality: the sulfur atom's nucleophilicity allows for oxidation and alkylation, while the unique nature of the tert-butyl-sulfur bond permits its use as a robust, acid-labile protecting group for thiols. Understanding these reactivity profiles is essential for professionals in drug development and organic synthesis. Whether designing next-generation ROS-responsive drug carriers, synthesizing complex pharmaceutical intermediates, or exploring novel bioconjugation strategies, the principles and protocols detailed in this guide provide a foundation for innovation and success. The continued exploration of thioether chemistry promises to unlock even more sophisticated molecular tools for addressing challenges in science and medicine.
References
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Pearson. (2024). Hydrolysis of Thioesters Explained. [Link]
-
Fiveable. (n.d.). Thioester Hydrolysis Definition. [Link]
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YouTube. (2019). 04.07 Thioethers. [Link]
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Chemistry Stack Exchange. (2015). Reactivity of thioesters with respect to nucleophilic attack. [Link]
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Wikipedia. (n.d.). Thioester. [Link]
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PubMed. (n.d.). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. [Link]
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ACS Green Chemistry Institute. (n.d.). Thioether Formation. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
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Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
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PubMed. (n.d.). Thioethers: An Overview. [Link]
-
Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. [Link]
-
Taylor & Francis Online. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. [Link]
-
PubMed Central. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
ACS Publications. (2014). Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions. [Link]
-
PubMed Central. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. [Link]
-
ResearchGate. (n.d.). Other drugs containing thioethers. [Link]
-
YouTube. (2017). CHEM 222: Thioethers. [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
JoVE. (2023). Video: Preparation and Reactions of Thiols. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]
-
YouTube. (2020). Thiols and Thioethers | Organic Chemistry Lessons. [Link]
-
ResearchGate. (2025). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols. [Link]
-
ACS Publications. (2016). Thioether-Bonded Fluorescent Probes for Deciphering Thiol-Mediated Exchange Reactions on the Cell Surface. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
PubMed Central. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
-
PubMed Central. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
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An In-depth Technical Guide to the Solubility Properties of Ethyl (tert-butylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility properties of Ethyl (tert-butylthio)acetate, a molecule of interest in synthetic organic chemistry and drug development. In the absence of extensive published solubility data for this specific thioester, this document establishes a predictive framework based on its molecular structure and the well-understood principles of intermolecular forces. Furthermore, a detailed, self-validating experimental protocol is presented to enable researchers to systematically determine its solubility in a range of common organic solvents. This guide is intended to serve as a foundational resource for scientists working with this compound, facilitating its effective use in reaction media, purification processes, and formulation development.
Introduction to this compound
This compound is an organic molecule featuring both an ester and a thioether functional group.[1] The ester moiety is derived from the condensation of a carboxylic acid and an alcohol, while the thioether consists of a sulfur atom bonded to two alkyl groups.[1] The presence of these two distinct functional groups imparts a unique combination of polarity and lipophilicity to the molecule, making its solubility behavior a critical parameter for its application in various chemical processes.
Understanding the solubility of this compound is paramount for its successful application in:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve all reactants is crucial for reaction efficiency and kinetics.
-
Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.
-
Drug Development: For pharmaceutical applications, solubility in various media is a key determinant of a compound's bioavailability and formulation feasibility.[2]
This guide will first delve into the theoretical underpinnings of the solubility of this compound by analyzing its molecular structure and predicting its interactions with different classes of organic solvents. Subsequently, a robust experimental protocol for the systematic determination of its solubility will be detailed.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[3] The intermolecular forces at play in this compound are a combination of those arising from its ester and thioether functionalities.
Molecular Structure and Polarity
The predicted structure of this compound is as follows:
The molecule possesses both polar and nonpolar regions.
-
Polar Region: The ester group (C=O and C-O bonds) introduces significant polarity due to the difference in electronegativity between carbon and oxygen atoms. This region can act as a hydrogen bond acceptor.[4]
-
Nonpolar Regions: The ethyl group and the bulky tert-butyl group are nonpolar hydrocarbon chains that will primarily interact through London dispersion forces.
-
Thioether Linkage: The carbon-sulfur bonds in the thioether group are less polar than the carbon-oxygen bonds in an ether due to the lower electronegativity of sulfur compared to oxygen. Thioethers are generally less hydrophilic than their ether counterparts.
Overall, this compound is expected to be a moderately polar molecule.
Intermolecular Forces and Predicted Solubility
The interplay of the functional groups in this compound dictates its interaction with various solvents. The following diagram illustrates the key intermolecular forces.
Caption: Intermolecular forces governing solubility.
-
In Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. This compound, with its ester carbonyl oxygen, can act as a hydrogen bond acceptor.[4] Therefore, moderate to good solubility is predicted in these solvents, driven by dipole-dipole interactions and hydrogen bonding.
-
In Polar Aprotic Solvents (e..g., acetone, THF, DMSO): These solvents have significant dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. Strong dipole-dipole interactions between the solvent and the polar ester group of this compound are expected to lead to good solubility.
-
In Nonpolar Solvents (e.g., hexane, toluene): The solubility in nonpolar solvents will be primarily determined by London dispersion forces. The presence of the ethyl and tert-butyl alkyl groups suggests that there will be some degree of solubility in nonpolar solvents. However, the polar ester group may limit miscibility, especially in very nonpolar solvents like hexane.
Experimental Determination of Solubility
To empirically validate the predicted solubility and to provide quantitative data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), hexane, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare a blank sample containing only the solvent for each solvent being tested.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the undissolved solute.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (0.45 µm) to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by comparing their responses to the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Predicted Solubility Data
Based on the theoretical framework, the following table summarizes the predicted qualitative solubility of this compound in various organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen Bonding (Acceptor), Dipole-Dipole |
| Polar Aprotic | Acetone, THF, DMSO | Soluble to Very Soluble | Dipole-Dipole |
| Nonpolar | Toluene, Dichloromethane | Soluble | London Dispersion, Dipole-Induced Dipole |
| Hexane, Cyclohexane | Sparingly Soluble | London Dispersion |
Conclusion
This technical guide provides a detailed analysis of the expected solubility properties of this compound based on its molecular structure and the principles of intermolecular forces. The molecule is predicted to be soluble in polar aprotic and polar protic solvents, with moderate to limited solubility in nonpolar solvents. To complement these theoretical predictions, a comprehensive and robust experimental protocol for the quantitative determination of its solubility has been presented. This guide serves as a valuable resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this compound.
References
-
PubChem. tert-Butyl acetate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Thioester. [Link]
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-
Labclinics. (2020). Solubility factors when choosing a solvent. [Link]
-
Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]
-
Wikipedia. Ester. [Link]
-
Chemguide. An introduction to esters. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
Chemistry LibreTexts. Ethers and Thiols. [Link]
-
Chemistry LibreTexts. Properties of Esters. [Link]
-
Lumen Learning. 15.7 Physical Properties of Esters. [Link]
-
Wikipedia. Organic sulfide. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis and Utility of S-tert-Butyl Thioesters in Chemical Biology and Drug Development
Abstract
Thioesters are pivotal intermediates in organic synthesis and biochemistry, serving as highly reactive acylating agents.[1] Among them, S-tert-butyl thioesters have emerged as particularly valuable tools, especially in the field of peptide synthesis and chemical ligation. Their unique combination of stability to a range of reaction conditions and susceptibility to specific cleavage protocols makes them ideal for complex molecular construction. This guide provides an in-depth exploration of the synthesis of S-tert-butyl thioesters from carboxylic acids, detailing the underlying chemical principles, providing validated experimental protocols, and discussing their critical applications for researchers in chemistry and drug development.
Core Concepts: The Strategic Advantage of the S-tert-Butyl Group
The utility of a thioester in a multi-step synthesis is dictated by the nature of the thiol-derived "S-R" group. The tert-butyl group offers a distinct set of advantages:
-
Steric Hindrance: The bulky tert-butyl group provides significant steric shielding to the sulfur atom. This bulk diminishes the nucleophilicity of the corresponding thiol (tert-butyl thiol), making its reactions more selective. It also protects the resulting thioester from unwanted side reactions.
-
Stability: S-tert-butyl thioesters are robust and can withstand various synthetic conditions, including the acidic and basic treatments common in solid-phase peptide synthesis (SPPS).[2] For instance, the S-tert-butylthio group is stable during the piperidine-mediated removal of Fmoc protecting groups in peptide synthesis.[3]
-
Clean Cleavage: The tert-butyl group can be removed under specific, mild conditions, often involving reduction or treatment with phosphines, to generate a thioacid or participate directly in ligation reactions. This controlled reactivity is crucial for applications like Native Chemical Ligation (NCL).[4]
The most direct and common method for synthesizing S-tert-butyl thioesters involves the coupling of a carboxylic acid with tert-butyl thiol in the presence of a dehydrating or activating agent.[1][5]
The General Reaction and Mechanism
The conversion of a carboxylic acid to a thioester is not spontaneous and requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[6] This is typically achieved using coupling reagents common in amide and ester synthesis.
The general mechanism proceeds via two main stages:
-
Activation of the Carboxylic Acid: A coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or an onium salt (e.g., TBTU, TFFH), reacts with the carboxylate to form a highly reactive intermediate (e.g., an O-acylisourea or an acyloxyphosphonium salt).[5][7]
-
Nucleophilic Acyl Substitution: The sulfur atom of tert-butyl thiol, a potent nucleophile, attacks the activated carbonyl carbon. This is followed by the departure of the leaving group, yielding the S-tert-butyl thioester.[8]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: General Synthesis of an S-tert-Butyl Thioester using EDC
This protocol describes the synthesis of S-tert-butyl benzoylthioester from benzoic acid as a model reaction.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| Benzoic Acid | 122.12 | 1.22 g | 10 |
| tert-Butyl Thiol | 90.19 | 1.0 mL (0.84 g) | 9.3 |
| EDC·HCl | 191.70 | 2.1 g | 11 |
| DMAP | 122.17 | 61 mg | 0.5 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol) and DMAP (61 mg, 0.5 mmol). Dissolve the solids in 50 mL of anhydrous DCM.
-
Reagent Addition: Place the flask in an ice bath (0 °C). Add EDC·HCl (2.1 g, 11 mmol) to the solution and stir for 15 minutes.
-
Thiol Addition: Slowly add tert-butyl thiol (1.0 mL, 9.3 mmol) to the reaction mixture. Caution: tert-butyl thiol is volatile and has a strong, unpleasant odor. Perform this step in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure S-tert-butyl thioester.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a colorless oil or low-melting solid.
Protocol 2: Synthesis of an Fmoc-Amino Acid S-tert-Butyl Thioester for SPPS
This protocol is adapted for sensitive amino acid substrates where minimizing racemization is critical.
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| Fmoc-L-Alanine-OH | 311.3 | 1.56 g | 5 |
| tert-Butyl Thiol | 90.19 | 0.63 mL (0.54 g) | 6 |
| TBTU | 321.1 | 1.77 g | 5.5 |
| DIPEA | 129.25 | 1.74 mL (1.29 g) | 10 |
| Anhydrous DMF | - | 25 mL | - |
Procedure
-
Reaction Setup: In a 50 mL flask, dissolve Fmoc-L-Alanine-OH (1.56 g, 5 mmol) and TBTU (1.77 g, 5.5 mmol) in 25 mL of anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.74 mL, 10 mmol) dropwise. Stir the mixture for 20 minutes at 0 °C to ensure complete activation.
-
Thiol Addition: Add tert-butyl thiol (0.63 mL, 6 mmol) to the activated mixture.
-
Reaction: Continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup:
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous phase three times with 75 mL of ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude product is typically purified by flash chromatography or recrystallization to yield the pure Fmoc-Ala-S-tBu.
Applications & Field Insights
Peptide and Protein Synthesis
The primary application for S-tert-butyl thioesters of amino acids is in the chemical synthesis of proteins. They serve as key precursors for Native Chemical Ligation (NCL) , a powerful technique for joining unprotected peptide segments. In a typical NCL cycle, a peptide with a C-terminal thioester is reacted with another peptide that has an N-terminal cysteine residue. The S-tert-butyl group is often converted in situ to a more reactive thioester (e.g., via transthioesterification) immediately before the ligation step.[4]
Drug Discovery and Development
In drug discovery, thioesters act as bioisosteres for esters and amides, sometimes offering different pharmacokinetic profiles. They are also critical intermediates for the synthesis of complex natural products and modified peptides that have therapeutic potential. The stability of the S-tert-butyl group allows it to be carried through multiple synthetic steps before its conversion is required.[9]
Troubleshooting and Expert Commentary
-
Low Yields: Inadequate activation of the carboxylic acid is a common problem. Ensure all reagents and solvents are anhydrous, as water will consume the coupling agent. For sterically hindered acids, using a more powerful onium salt activator like HATU or HCTU may be necessary.
-
Side Products with Carbodiimides: When using DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. Performing the reaction at 0 °C and adding the thiol promptly after activation minimizes this side reaction.[5] The addition of HOBt or other auxiliaries can also suppress this pathway.
-
Racemization of Amino Acids: For chiral carboxylic acids, especially N-protected amino acids, racemization is a significant risk. Using onium salt reagents like TBTU in combination with a non-nucleophilic base like DIPEA at low temperatures is the preferred method to preserve stereochemical integrity.
Conclusion
The synthesis of S-tert-butyl thioesters from carboxylic acids is a robust and versatile transformation critical to modern synthetic chemistry. By selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently prepare these stable intermediates. Their widespread use in peptide synthesis and complex molecule construction underscores their importance, making proficiency in their synthesis a valuable skill for professionals in chemical and pharmaceutical sciences.
References
-
Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. (2011). Refubium - Freie Universität Berlin. [Link]
-
Shi, Y., et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry. [Link]
-
The tert-Butyl Moiety—A Base Resistent Thiol Protecting Group Smoothly Replaced by the Labile Acetyl Moiety. (2017). ResearchGate. [Link]
-
A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. (2008). PMC - NIH. [Link]
-
Thioester. Wikipedia. [Link]
-
A new and efficient protocol for preparation of thiol esters from carboxylic acids and thiols in the presence of 2-(1H-benzotri...). (2007). Semantic Scholar. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
Mild Ti-mediated transformation of t-butyl thio-ethers into thio-acetates. (2015). ResearchGate. [Link]
-
Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio- acetates Electronic Supplementary Information. (2015). The Royal Society of Chemistry. [Link]
-
Obi, C., & Okoye, I. P. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Longdom Publishing. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
-
Thioester synthesis by alkylation. Organic Chemistry Portal. [Link]
-
Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. (2022). ResearchGate. [Link]
-
Application of a new green protocol in Solid-Phase Peptide Synthesis: identification of a new green solvent mixture compatible with ETT/TBEC. ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Chemical Synthesis of Thioether-bonded Bicyclic Peptides Using tert-Butylthio and Trt-protected Cysteines. (2021). ResearchGate. [Link]
-
Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Study.com. [Link]
-
Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. (2020). PMC - NIH. [Link]
-
mechanism for the esterification reaction. Chemguide. [Link]
-
21.3: Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The S-tert-Butylthio (StBu) Moiety as a Robust Thiol Protecting Group
Introduction: Navigating the Challenges of Cysteine Chemistry
In the intricate world of chemical synthesis, particularly in the assembly of peptides and proteins, the thiol functional group of cysteine presents a unique set of challenges. Its high nucleophilicity and susceptibility to oxidation to form disulfides necessitate a robust protection strategy to prevent unwanted side reactions during synthesis.[1] The ideal protecting group must be stable throughout the various steps of synthesis, including repeated deprotection of N-terminal protecting groups (e.g., Fmoc), and yet be removable under specific, mild conditions to unmask the thiol for subsequent modifications, such as disulfide bond formation.
The S-tert-butylthio (StBu) group has emerged as a highly reliable and versatile protecting group for cysteine in both Boc and Fmoc-based solid-phase peptide synthesis (SPPS).[2] It functions by forming a stable, unsymmetrical disulfide bond with the cysteine side chain. This guide provides a comprehensive overview of the StBu group, its chemical properties, and detailed protocols for its application and removal, offering researchers a powerful tool for complex peptide synthesis.
The S-tert-Butylthio (StBu) Group: A Profile
The primary appeal of the StBu protecting group lies in its exceptional stability across a wide range of conditions encountered during SPPS. This stability is a cornerstone for achieving high purity in the synthesis of complex peptide sequences.[3]
Mechanism of Protection
The protection of a thiol (R-SH) with the StBu group involves the formation of an unsymmetrical disulfide (R-S-S-tBu). This is typically achieved by reacting the free thiol of a cysteine residue with a tert-butylsulfenyl-containing electrophile. In modern peptide synthesis, chemists most commonly utilize the pre-protected amino acid, Fmoc-Cys(StBu)-OH, which is incorporated directly into the peptide sequence using standard coupling protocols.
Key Advantages & Stability Profile
The robustness of the StBu group is its defining feature. It offers a balanced profile of high stability during synthesis and reliable removal when required.[3]
-
Acid Stability: The StBu group is completely stable to the trifluoroacetic acid (TFA) "cocktails" used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[2][4] This is a critical advantage for orthogonality.
-
Base Stability: It is stable to the basic conditions required for the repeated removal of the N-terminal Fmoc group (typically 20% piperidine in DMF).[5]
-
Orthogonality: Its unique deprotection mechanism (reductive cleavage) makes it orthogonal to most other protecting groups used in peptide chemistry, enabling complex synthetic strategies such as the regioselective formation of multiple disulfide bonds.[6]
The stability profile is summarized in the table below.
| Condition / Reagent | Stability of StBu Group | Common Use in SPPS | Reference |
| 20% Piperidine in DMF | Stable | Fmoc group removal | [5] |
| 95% Trifluoroacetic Acid (TFA) | Stable | Peptide cleavage from resin | [2][3] |
| Reducing Agents (TCEP, DTT, BME) | Labile (Cleaved) | StBu group removal | [2][5] |
| Iodine (I₂) | Stable | Oxidation for disulfide formation | [7] |
| Mercury (II) Acetate | Labile (Cleaved) | Deprotection of Acm group | [8][9] |
Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of the Cys(StBu) group and subsequent disulfide bond formation on a solid support.
Protocol 1: On-Resin Deprotection of Cys(StBu) via Reduction
The removal of the StBu group is achieved by reductive cleavage of the disulfide bond. This is most commonly performed on the resin-bound peptide before final cleavage. Phosphines like tris(2-carboxyethyl)phosphine (TCEP) are often preferred for their efficacy and lack of odor, while thiols like dithiothreitol (DTT) and β-mercaptoethanol (BME) are also widely used.[2]
Causality: TCEP is a potent, odorless reducing agent that efficiently cleaves disulfide bonds in aqueous and organic solvents. It is selective for disulfides and does not interfere with other functional groups.
-
Resin Preparation: Swell the peptide-resin (containing one or more Cys(StBu) residues) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Prepare Deprotection Solution: Prepare a solution of 50 mM TCEP in a suitable buffer. A common choice is 0.1 M N-methylmorpholine (NMM) in DMF to maintain a slightly basic pH, which can facilitate the reaction.
-
Reaction: Drain the DMF from the swollen resin. Add the TCEP deprotection solution to the resin (approximately 10-15 mL per gram of resin) to ensure complete coverage.
-
Incubation: Gently agitate the resin suspension at room temperature. The reaction time can vary depending on the peptide sequence, but a typical duration is 2-4 hours.[2] It is advisable to monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Washing: Once deprotection is complete, drain the reaction solution. Wash the resin thoroughly to remove the reducing agent and byproducts. A typical wash cycle is:
-
DMF (3x)
-
Dichloromethane (DCM) (3x)
-
DMF (3x)
-
-
Proceed to Next Step: The resin with the now-free cysteine thiol(s) is ready for subsequent modification (e.g., disulfide bond formation, alkylation) or final cleavage.
Causality: Thiols like DTT and BME reduce the disulfide bond through a thiol-disulfide exchange mechanism. An excess of the reducing agent is required to drive the equilibrium towards the free cysteine thiol. These reactions can be slower than with TCEP.[5]
-
Resin Preparation: Swell the peptide-resin in DMF as described above.
-
Prepare Deprotection Solution: Prepare a solution containing 20% BME or 5% DTT (w/v) in DMF. Add a non-nucleophilic base, such as 0.1 M NMM, to facilitate the reaction.[5]
-
Reaction & Incubation: Drain the DMF and add the deprotection solution. Agitate the mixture at room temperature. Deprotection with these reagents can be significantly slower, sometimes requiring 8-24 hours.[5] Monitor the reaction for completion. For difficult sequences, repeated treatments may be necessary.
-
Washing: After complete deprotection, drain the solution and wash the resin extensively with DMF and DCM as described in Method A to remove the thiol reagents.
Protocol 2: On-Resin Disulfide Bridge Formation Post-Deprotection
Once the StBu groups are removed, the resulting free thiols can be oxidized to form an intramolecular disulfide bridge.
Causality: Mild oxidizing conditions are used to selectively form the disulfide bond without causing unwanted side reactions on other sensitive amino acid residues like Met or Trp.
-
Resin Preparation: Following the deprotection and washing steps from Protocol 1, swell the resin in DMF.
-
Oxidation: Drain the DMF. Add a solution of a mild oxidizing agent. Common methods include:
-
Air Oxidation: Suspend the resin in DMF/H₂O (e.g., 1:1) with a slightly basic pH (adjusted to ~8 with DIPEA or ammonium bicarbonate) and bubble air through the suspension for 4-24 hours.
-
Iodine (I₂): Add a 0.1 M solution of iodine in DMF dropwise until a persistent yellow color remains. Agitate for 1-2 hours. Quench excess iodine with a dilute solution of ascorbic acid or sodium thiosulfate.
-
Thallium(III) Trifluoroacetate (Tl(TFA)₃): A highly efficient but toxic reagent. Use a solution of 1.5-2 equivalents of Tl(TFA)₃ in DMF and react for 1 hour.
-
-
Monitoring: Monitor the cyclization reaction by HPLC-MS analysis of cleaved aliquots.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.
-
Final Cleavage: The cyclized peptide is now ready for final cleavage from the resin and purification.
Strategic Synthesis & Visualization
The orthogonality of the StBu group is a key advantage, allowing for the controlled and regioselective formation of multiple disulfide bonds—a common structural motif in therapeutic peptides and toxins.
Orthogonal Strategy for Two Disulfide Bonds
A common strategy involves using Cys(StBu) in combination with a highly acid-labile group like Cys(Trt). The Trityl (Trt) group can be selectively removed on-resin using a dilute solution of TFA, leaving the StBu group intact.
The workflow for this strategy is visualized below.
Caption: Workflow for regioselective two-disulfide bond synthesis.
Deprotection Mechanism
The reductive cleavage of the S-StBu group by a phosphine like TCEP proceeds via nucleophilic attack on the sulfur atom adjacent to the cysteine residue.
Caption: Mechanism of StBu removal by TCEP.
Comparative Analysis
While StBu is an excellent choice, other protecting groups have their place. The table below compares StBu to other commonly used cysteine protecting groups.
| Protecting Group | Common Abbreviation | Deprotection Conditions | Orthogonal To | Key Features | Reference |
| tert-Butylthio | StBu | Reducing agents (TCEP, DTT) | Acid-labile groups (Trt, tBu), Acm (I₂ removal) | Very stable to acid/base; ideal for complex syntheses. Deprotection can be slow. | [2][3][5] |
| Acetamidomethyl | Acm | Mercury(II) or Silver(I) salts; Iodine (I₂) | StBu, Trt, Acid-labile groups | Stable to acid/base and reduction. Deprotection uses heavy metals or iodine. | [4][10] |
| Trityl | Trt | Mild acid (1-5% TFA), I₂, scavengers | StBu, Acm, base-labile groups | Very acid-labile; allows for selective on-resin deprotection and cyclization. | [6][7] |
| tert-Butyl | tBu | Strong acid (HF, TMSBr), Hg(II) salts | Base-labile groups, Acm, StBu | Very stable; requires harsh acid for cleavage, which can be a limitation. | [2][8][11] |
Conclusion
The S-tert-butylthio (StBu) protecting group offers a superb combination of stability and selective removability that is essential for modern synthetic peptide chemistry. Its resistance to both acidic and basic conditions ensures the integrity of the cysteine thiol throughout multi-step solid-phase synthesis. By understanding its properties and employing the detailed reductive deprotection protocols outlined here, researchers can confidently incorporate Cys(StBu) into their synthetic strategies. This enables the successful construction of complex peptides, including those with multiple, regioselectively-formed disulfide bonds, paving the way for advancements in drug discovery and protein science.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice.
- Benchchem. (n.d.). S-(tert-Butylthio)-L-cysteine.
- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate.
- Jasmin, J., et al. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Source publication not fully specified].
- Góngora-Benítez, M., et al. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters, ACS Publications.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- [Author not specified]. (n.d.). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate.
- Kocienski, P. J. (n.d.). Chapter 5 Thiol Protecting Groups. [Source publication not fully specified].
- D'Andrea, L. D., et al. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC, NIH.
- Yajima, H., & Fujii, N. (1978). Method for removal of thiol-protecting groups. Google Patents.
- Zhu, H.-Y., et al. (2021). Chemical synthesis of thioether-bonded bicyclic peptides using tert-butylthio and Trt-protected cysteines. Sci-Hub.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sci-hub.st [sci-hub.st]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. US4111924A - Method for removal of thiol-protecting groups - Google Patents [patents.google.com]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Tert-butylthio Protection Using Ethyl (tert-butylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of the tert-butylthio (St-Bu) group for the protection of thiols and potentially amines, with a focus on the novel reagent Ethyl (tert-butylthio)acetate. While established methods for tert-butylthio protection exist, this note explores the application of a less conventional reagent. It must be explicitly stated that at the time of publication, detailed literature on the use of this compound for this purpose is scarce. Therefore, the protocols and mechanisms outlined herein are proposed based on fundamental principles of organic chemistry and analogies to similar reactions. This guide is intended to serve as a starting point for researchers interested in exploring this potentially useful reagent. A standard, literature-supported protocol for the deprotection of the tert-butylthio group is also provided.
Introduction: The Tert-butylthio Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry, the selective protection and deprotection of functional groups is paramount. The tert-butylthio (St-Bu) group is a valuable tool for the protection of thiols, offering stability under a range of conditions and susceptibility to cleavage under specific, mild protocols. The use of the St-Bu group can prevent unwanted side reactions of the highly nucleophilic thiol functionality, such as oxidation to disulfides or alkylation.
Traditionally, the introduction of the tert-butylthio group has been accomplished using reagents like tert-butylthiol or N-(tert-butylthio)phthalimide. This application note introduces this compound as a potential alternative reagent for this transformation. The envisioned advantages of this reagent could include improved handling characteristics and a different reactivity profile, potentially allowing for milder reaction conditions.
Proposed Mechanism of Protection
The proposed mechanism for the tert-butylthio protection of a thiol (R-SH) or an amine (R-NH2) using this compound is predicated on a nucleophilic attack by the substrate on the sulfur atom of the reagent. The reaction is likely facilitated by a base to deprotonate the thiol or amine, thereby increasing its nucleophilicity.
For a thiol, the proposed mechanism is as follows:
-
Deprotonation: A suitable base abstracts the acidic proton from the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic sulfur atom of this compound.
-
Leaving Group Departure: This attack results in the cleavage of the S-S bond, with the ethyl acetate enolate acting as the leaving group, which is subsequently protonated upon workup.
A similar mechanism can be postulated for the protection of amines, although the reaction may require more forcing conditions due to the lower acidity of the N-H bond compared to the S-H bond.
Caption: Proposed mechanism for tert-butylthio protection.
Hypothetical Experimental Protocol: Protection of a Thiol
Disclaimer: The following protocol is hypothetical and has not been validated experimentally. It is based on general procedures for S-sulfenylation and should be optimized for specific substrates.
Materials and Equipment
-
Thiol substrate
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol substrate (1.0 equiv.).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, 0.1-0.5 M).
-
Base Addition: Add the base (e.g., TEA, 1.2 equiv.) to the solution and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Slowly add this compound (1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butylthio protected thiol.
Caption: Hypothetical workflow for thiol protection.
Hypothetical Reaction Parameters
The following table outlines hypothetical parameters for the tert-butylthio protection of a generic thiol. Optimization will be necessary for specific substrates.
| Parameter | Proposed Value/Condition | Rationale |
| Equivalents of Reagent | 1.1 - 1.5 equiv. | To ensure complete conversion of the starting material. |
| Base | Triethylamine, DIPEA | Non-nucleophilic organic bases to facilitate deprotonation without competing in the reaction. |
| Solvent | THF, DCM | Anhydrous aprotic solvents to prevent side reactions with the reagent or intermediates. |
| Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control potential exotherms and improve selectivity. |
| Reaction Time | 1 - 24 hours | Highly dependent on the substrate's reactivity. |
Deprotection of the Tert-butylthio Group
The cleavage of the S-St-Bu bond is typically achieved via reduction of the disulfide linkage. A common and effective method involves the use of phosphine reagents.
Standard Deprotection Protocol
This protocol is based on established literature methods for the reduction of disulfides.
Materials and Equipment
-
Tert-butylthio protected substrate
-
Solvent (e.g., aqueous THF, methanol)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), Triphenylphosphine (PPh₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Step-by-Step Procedure
-
Dissolution: Dissolve the tert-butylthio protected substrate (1.0 equiv.) in a suitable solvent system (e.g., a mixture of THF and water).
-
Reducing Agent Addition: Add the reducing agent (e.g., TCEP, 1.5 equiv.) to the solution. If using PPh₃, an aqueous workup will be necessary to remove the triphenylphosphine oxide byproduct.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by an appropriate method (e.g., chromatography, crystallization, or extraction) to isolate the free thiol.
Sources
Application Notes and Protocols: Ethyl (tert-butylthio)acetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic protection of cysteine's sulfhydryl group is a cornerstone of modern peptide synthesis, particularly for complex peptides containing multiple disulfide bonds. The S-tert-butylthio (StBu) protecting group, introduced via reagents such as Ethyl (tert-butylthio)acetate to create the Fmoc-Cys(StBu)-OH building block, offers a unique combination of stability and selective removal. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for utilizing the StBu protecting group in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to empower researchers in the synthesis of complex cysteinyl peptides.
The S-tert-butylthio (StBu) Group: A Strategic Asset in Cysteine Protection
In the realm of peptide chemistry, particularly within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, the protection of the highly reactive thiol side chain of cysteine is paramount to prevent unwanted side reactions, such as oxidation and alkylation.[1] The S-tert-butylthio protecting group has emerged as a valuable tool due to its distinct stability profile. Unlike many other protecting groups that are labile to trifluoroacetic acid (TFA), the StBu group is stable under standard acidic cleavage conditions, provided that thiol-based scavengers are avoided.[2] This unique characteristic makes it an orthogonal protecting group, meaning it can be selectively removed without affecting other acid-labile protecting groups on the peptide chain.[1]
The primary application of this compound is in the synthesis of the protected amino acid derivative, S-tert-butylthio-L-cysteine, which is then typically converted to its Fmoc-protected form for use in SPPS.[3][4] This allows for the controlled and sequential formation of disulfide bonds, a critical step in the synthesis of many biologically active peptides and proteins.[5]
Core Principles and Chemical Properties
The utility of the StBu group is rooted in its chemical stability and the specific conditions required for its removal.
-
Stability:
-
Acid Stability: The StBu group is stable to the TFA solutions typically used for the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups (e.g., tBu, Trt).[2] This is a significant advantage for orthogonal synthesis strategies.
-
Base Stability: It is also stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc group during SPPS.[6]
-
Coupling Conditions: The StBu group remains intact during standard peptide coupling reactions.[6]
-
-
Deprotection (Cleavage):
-
The StBu group is cleaved under reducing conditions . This is typically achieved using thiols or phosphines.[7] The choice of reducing agent and reaction conditions can be optimized based on the peptide sequence and the desired outcome (on-resin vs. in-solution deprotection).
-
Mechanism of Deprotection
The cleavage of the S-tert-butylthio group proceeds via a nucleophilic attack on the sulfur atom of the disulfide bond by a reducing agent. This results in the formation of a free thiol on the cysteine residue and a mixed disulfide between the reducing agent and the tert-butylthio moiety.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
On-Resin Deprotection of the S-tert-butylthio Group
On-resin deprotection is a powerful technique that allows for the selective formation of disulfide bonds or the modification of the cysteine residue while the peptide is still attached to the solid support.
Protocol 1: On-Resin Deprotection using β-Mercaptoethanol (BME)
This protocol is effective for the on-resin removal of the StBu group.
| Step | Procedure | Rationale & Key Insights |
| 1 | Swell the peptide-resin (0.1 mmol scale) in DMF (5 mL) for 30 minutes. | Proper swelling of the resin is crucial for reagent accessibility to the peptide chains. |
| 2 | Drain the DMF and wash the resin with DMF (3 x 5 mL). | Washing removes any residual solvents or reagents from previous steps. |
| 3 | Prepare the deprotection solution: 20% β-mercaptoethanol (BME) and 0.1 M N-methylmorpholine (NMM) in DMF. | BME is the reducing agent, and NMM acts as a base to facilitate the reaction. The use of NMM can be critical for successful deprotection, especially in cases where BME alone is insufficient. |
| 4 | Add the deprotection solution (5 mL) to the resin and agitate at room temperature for 2-8 hours. | The reaction time can be sequence-dependent and may require optimization.[6][7] Monitoring the reaction progress using a qualitative test (e.g., Ellman's test) for free thiols is recommended. |
| 5 | Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL). | Thorough washing is essential to remove all traces of the reducing agent and byproducts, which could interfere with subsequent steps. |
| 6 | The resin with the deprotected cysteine residue is now ready for the next step (e.g., on-resin disulfide bond formation or cleavage from the resin). |
Protocol 2: On-Resin Deprotection using Dithiothreitol (DTT)
DTT is another effective reducing agent for StBu removal.
| Step | Procedure | Rationale & Key Insights |
| 1 | Follow steps 1 and 2 from Protocol 1. | |
| 2 | Prepare the deprotection solution: 5% Dithiothreitol (DTT) and 0.1 M N-methylmorpholine (NMM) in DMF. | DTT is a strong reducing agent. The reaction with DTT is often faster than with BME.[6] |
| 3 | Add the deprotection solution (5 mL) to the resin and agitate at room temperature for 30 minutes to 2 hours. Repeat the treatment if necessary. | Shorter reaction times are often sufficient with DTT.[6] Multiple short treatments can be more effective than a single long one. |
| 4 | Follow steps 5 and 6 from Protocol 1. |
In-Solution Deprotection and Disulfide Bond Formation
For some applications, deprotection and disulfide bond formation are performed after the peptide has been cleaved from the resin.
Protocol 3: In-Solution Deprotection and Oxidation
| Step | Procedure | Rationale & Key Insights |
| 1 | Cleave the peptide containing the Cys(StBu) residue(s) from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Crucially, avoid thiol-based scavengers. | The StBu group is stable to TFA, allowing for the removal of other protecting groups while it remains intact. |
| 2 | Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. | Standard procedure for peptide isolation after cleavage. |
| 3 | Dissolve the lyophilized peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0). | The choice of buffer and pH is important for peptide solubility and the subsequent oxidation step. |
| 4 | Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) (5-10 equivalents), to the peptide solution. | TCEP is an efficient, odorless reducing agent that is effective over a wide pH range.[7] |
| 5 | Stir the reaction at room temperature for 1-4 hours, monitoring for complete deprotection by HPLC-MS. | |
| 6 | Once deprotection is complete, induce disulfide bond formation by air oxidation (stirring the solution open to the atmosphere for 12-24 hours) or by using an oxidizing agent (e.g., dimethyl sulfoxide (DMSO)). | Air oxidation is a simple method but can be slow. DMSO can accelerate the process. |
| 7 | Purify the cyclized or dimerized peptide by preparative HPLC. |
Orthogonal Synthesis of Peptides with Multiple Disulfide Bonds
A key application of the StBu protecting group is in the regioselective formation of multiple disulfide bonds. This is achieved by using a combination of cysteine protecting groups that can be removed under different, non-interfering (orthogonal) conditions.[8]
A common orthogonal strategy involves the use of:
-
Fmoc-Cys(Trt)-OH: The trityl (Trt) group is acid-labile and is removed during the final TFA cleavage.
-
Fmoc-Cys(Acm)-OH: The acetamidomethyl (Acm) group is stable to TFA and reduction but is removed by treatment with iodine, which also facilitates disulfide bond formation.
-
Fmoc-Cys(StBu)-OH: The S-tert-butylthio (StBu) group is stable to TFA and iodine but is removed by reduction.
Workflow for Regioselective Three-Disulfide Bond Formation
Caption: Workflow for the orthogonal synthesis of a peptide with two disulfide bonds using StBu and Acm protecting groups.
Comparative Data of Cysteine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Fmoc/tBu | Key Features |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA), standard TFA cleavage | No (cleaved with peptide) | Commonly used for peptides with a single disulfide or free thiols. |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate, Silver trifluoromethanesulfonate | Yes | Stable to TFA and reduction; widely used in orthogonal strategies. |
| tert-Butylthio | StBu | Reducing agents (e.g., thiols, phosphines) | Yes | Stable to TFA; enables on-resin thiol manipulation. |
| tert-Butyl | tBu | Strong acid (e.g., TFMSA), Mercury(II) acetate | Yes | Very stable to TFA; removal can be harsh.[2][9] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Yes | More acid-labile than Trt; useful for selective on-resin deprotection.[2] |
| Trimethoxyphenylthio | STmp | Mild reducing agents (e.g., DTT) | Yes | More labile alternative to StBu, allowing for faster deprotection.[6] |
Troubleshooting and Field-Proven Insights
-
Incomplete StBu Deprotection: The removal of the StBu group can sometimes be sluggish and sequence-dependent.[7] If incomplete deprotection is observed, consider:
-
Increasing the reaction time or temperature (with caution).
-
Performing multiple, shorter deprotection cycles.
-
Switching to a stronger reducing agent (e.g., from BME to DTT or TCEP).
-
Ensuring the resin is well-swollen and agitated effectively.
-
-
Scavenger Choice During Cleavage: When cleaving a peptide containing Cys(StBu) that is to be deprotected later, it is critical to use non-thiol scavengers like triisopropylsilane (TIS) in the TFA cocktail. Thiol scavengers like ethanedithiol (EDT) can prematurely cleave the StBu group.
-
Alternative Protecting Groups: For syntheses where the removal of StBu proves to be challenging, consider using a more labile alternative like S-Tmp (Trimethoxyphenylthio).[6] S-Tmp is removed under similar reducing conditions but often with significantly shorter reaction times.[6]
Conclusion
The S-tert-butylthio (StBu) protecting group, facilitated by reagents like this compound in the preparation of the corresponding cysteine building block, is a powerful tool in the arsenal of the peptide chemist. Its stability to acidic conditions provides the orthogonality required for the sophisticated synthesis of complex peptides, particularly those with multiple, regioselectively formed disulfide bonds. While challenges in its removal can arise, a thorough understanding of the deprotection mechanisms and optimization of reaction conditions, as outlined in this guide, can lead to successful and reproducible synthetic outcomes. The strategic application of Cys(StBu) continues to enable the synthesis of intricate peptide structures for research, diagnostics, and therapeutic development.
References
-
Dakibiss. (n.d.). The Role of Protected Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]
-
Postma, T. M., Giraud, M., & Albericio, F. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters, 14(21), 5468–5471. [Link]
-
Pearson, A. D., et al. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 106(4), 493-501. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and.... [Link]
-
ResearchGate. (2025). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. [Link]
-
MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
-
ResearchGate. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of C-Terminal Tert-Butyl Thioesters in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large polypeptides from smaller, unprotected peptide fragments. A critical component of this strategy is the C-terminal thioester of the N-terminal peptide segment. However, the synthesis of these thioesters, particularly within the context of the widely used Fmoc-based Solid Phase Peptide Synthesis (SPPS), presents significant challenges due to the base-lability of the thioester bond. This application note details the use of C-terminal tert-butyl thioesters as a robust solution to this problem. We explore the underlying chemical principles, provide a detailed protocol for the solution-phase synthesis of peptide tert-butyl thioesters from C-terminal peptide acids, and outline their subsequent application in a one-pot ligation strategy.
Introduction: The Power and Challenge of Native Chemical Ligation
The chemical synthesis of proteins and large peptides has been revolutionized by the development of Native Chemical Ligation (NCL). This powerful technique facilitates the chemoselective reaction between two unprotected peptide fragments in aqueous solution at neutral pH. The reaction occurs between a peptide with a C-terminal thioester and another peptide possessing an N-terminal cysteine residue, forming a native amide bond at the ligation junction. This process has dramatically extended the size of proteins accessible by total chemical synthesis.
The central challenge in many NCL strategies lies in the efficient synthesis of the requisite peptide C-terminal thioesters. The thioester linkage is susceptible to cleavage by the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc deprotection during standard Fmoc-SPPS. This incompatibility has historically complicated the direct synthesis of peptide thioesters, necessitating alternative and often complex strategies.
The Tert-Butyl Thioester: A Solution for Fmoc-Based Syntheses
A significant advancement in overcoming this limitation is the use of tert-butyl thioesters. The bulky tert-butyl group provides exceptional steric hindrance, rendering the thioester bond remarkably stable to the secondary amine bases used in Fmoc-SPPS. This stability allows for the direct synthesis of peptide tert-butyl thioesters on a solid support using a specialized linker or, as will be detailed here, allows for a robust solution-phase approach from a fully elaborated peptide acid.
The stability of the tert-butyl thioester under basic conditions, combined with its susceptibility to thiolysis under NCL conditions (transthioesterification), makes it an ideal functional group for modern ligation strategies.
Mechanism of Action in NCL
The overall NCL process involves two key stages: transthioesterification followed by a spontaneous and irreversible S-to-N acyl shift.
-
Transthioesterification: The ligation is initiated in an aqueous buffer at a pH of ~7. The ionized thiol group of the N-terminal cysteine residue of Peptide 2 attacks the C-terminal tert-butyl thioester of Peptide 1. This step is often catalyzed by the addition of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), which first exchanges with the tert-butyl thioester to form a more reactive aryl thioester intermediate. This initial exchange is reversible.
-
S-to-N Acyl Shift: The newly formed thioester intermediate, now linking the two peptide fragments, is positioned ideally for a rapid, intramolecular S-to-N acyl transfer. The α-amino group of the cysteine residue attacks the thioester carbonyl, resulting in the formation of a stable, native peptide bond. This rearrangement is spontaneous and irreversible under the reaction conditions, driving the entire ligation process to completion.
Diagram: Mechanism of Native Chemical Ligation
Caption: The two-step mechanism of Native Chemical Ligation.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Peptide C-Terminal tert-Butyl Thioester
This protocol describes the conversion of a purified peptide with a C-terminal carboxylic acid to a C-terminal tert-butyl thioester. This method is ideal for peptides synthesized via standard Fmoc-SPPS and cleaved from the resin, which possess a free C-terminus.
Materials:
-
Purified, lyophilized peptide with a C-terminal carboxylic acid.
-
tert-Butylthiol (t-BuSH).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N,N'-Diisopropylcarbodiimide (DIC).
-
Pyridine.
-
Dichloromethane (DCM), anhydrous.
-
N,N-Dimethylformamide (DMF), anhydrous.
-
Diethyl ether, cold.
-
Reverse-phase HPLC system for purification.
-
Mass spectrometer for analysis.
Procedure:
-
Peptide Solubilization: Dissolve the lyophilized peptide acid in a minimal amount of anhydrous DMF. If solubility is poor, add a small amount of anhydrous DCM. The target concentration should be approximately 10-20 mg/mL.
-
Reagent Preparation: In a separate vial, prepare a solution of the activating agents. For every 1 equivalent of peptide, plan to use 1.5 equivalents of EDC (or DIC) and 3 equivalents of pyridine.
-
Activation of Carboxylic Acid: Add the EDC/pyridine solution to the dissolved peptide. Stir the reaction mixture at room temperature for 15-20 minutes. This step forms a highly reactive O-acylisourea intermediate.
-
Thioester Formation: Add 2.0 equivalents of tert-butylthiol to the reaction mixture. Allow the reaction to proceed at room temperature for 4-6 hours, or until reaction completion is confirmed by LC-MS.
-
Work-up and Precipitation: Once the reaction is complete, dilute the mixture with DCM. Precipitate the peptide thioester by adding the solution dropwise to a stirred conical tube of cold diethyl ether.
-
Purification: Centrifuge the ether suspension to pellet the crude peptide thioester. Wash the pellet twice with cold diethyl ether. Purify the peptide thioester using reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization and Storage: Confirm the mass of the purified product by mass spectrometry. Lyophilize the pure fractions and store the peptide tert-butyl thioester at -20°C or below until use.
Protocol 2: One-Pot Native Chemical Ligation
This protocol describes the ligation of the synthesized peptide tert-butyl thioester with a peptide containing an N-terminal cysteine.
Materials:
-
Lyophilized peptide C-terminal tert-butyl thioester (Peptide 1).
-
Lyophilized peptide N-terminal cysteine (Peptide 2).
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2.
-
4-mercaptophenylacetic acid (MPAA).
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to maintain reducing conditions).
Procedure:
-
Peptide Solubilization: Dissolve equimolar amounts (typically 1:1 to 1:1.2 ratio of Peptide 1 to Peptide 2) of the two peptide fragments in the Ligation Buffer. The final concentration for each peptide should be in the range of 1-5 mM. Ensure complete dissolution.
-
Initiation of Ligation: Add MPAA to the reaction mixture to a final concentration of 20-30 mM (approx. 2-3% v/v). If TCEP is required, add it to a final concentration of 10-20 mM.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or 37°C. Monitor the progress of the ligation by taking small aliquots at various time points (e.g., 1h, 4h, 8h, 24h) and analyzing them by LC-MS. Look for the disappearance of the starting materials and the appearance of the ligated product peak.
-
Quenching and Purification: Once the reaction has reached completion, the product can be purified directly from the ligation mixture using reverse-phase HPLC.
-
Final Characterization: Confirm the identity of the final ligated product by mass spectrometry and lyophilize the pure fractions for storage.
Diagram: Experimental Workflow
Caption: Workflow for thioester synthesis and subsequent NCL.
Expected Results and Data Analysis
The success of both the thioesterification and ligation reactions is primarily assessed by LC-MS and HPLC analysis.
Table 1: Representative Data for Thioesterification Reaction
| Parameter | Expected Outcome | Notes |
| Conversion Rate | > 85% | Monitored by LC-MS, based on disappearance of starting peptide acid. |
| Isolated Yield | 60 - 75% | Post-HPLC purification and lyophilization. |
| Purity | > 95% | Determined by analytical HPLC peak integration at 214/280 nm. |
| Mass Confirmation | Observed mass matches theoretical mass ± 0.5 Da | Confirmed by ESI-MS. |
Table 2: Representative Data for Native Chemical Ligation
| Parameter | Expected Outcome | Notes |
| Ligation Conversion | > 90% | Monitored by LC-MS. Reaction times can vary from 2 to 24 hours. |
| Isolated Yield | 50 - 70% | Post-HPLC purification of the final ligated product. |
| Purity | > 98% | Determined by analytical HPLC. |
| Side Products | < 5% | Minor peaks may include hydrolyzed thioester or unreacted starting materials. |
Troubleshooting and Key Considerations
-
Peptide Solubility: Poor solubility of peptide fragments is a common issue. The use of denaturants like 6 M Guanidine HCl is standard. For extremely difficult cases, organic co-solvents or alternative buffer systems may be explored.
-
Thioester Hydrolysis: The peptide thioester can hydrolyze back to the carboxylic acid, especially at higher pH or during prolonged reactions. It is critical to work with freshly prepared thioesters and monitor the reaction progress.
-
Cysteine Oxidation: N-terminal cysteine residues can oxidize to form disulfide-linked dimers. The optional addition of a reducing agent like TCEP can mitigate this issue.
-
Racemization: Activation of the C-terminal carboxyl group can sometimes lead to epimerization. Using activation reagents like EDC in the presence of pyridine at controlled temperatures helps to minimize this side reaction.
Conclusion
The use of C-terminal tert-butyl thioesters provides a highly effective and practical strategy for Native Chemical Ligation, particularly when leveraging peptide fragments synthesized via Fmoc-SPPS. The remarkable stability of the tert-butyl thioester to basic conditions elegantly solves a long-standing challenge in peptide chemistry. The protocols outlined in this note provide a reliable framework for the solution-phase synthesis of these key intermediates and their successful application in one-pot ligation reactions, thereby facilitating the assembly of complex protein targets for research and therapeutic development.
References
-
ResearchGate. N → S shift-based in situ synthesis of peptide thioesters for NCL. Available at: [Link]
-
National Institutes of Health (NIH). Native Chemical Ligation of Peptides and Proteins. Available at: [Link]
-
Wikipedia. Native chemical ligation. Available at: [Link]
-
PubMed. Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. Available at: [Link]
-
National Institutes of Health (NIH). Selective Activation of Peptide-Thioester Precursors for Templated Native Chemical Ligations. Available at: [Link]
-
National Institutes of Health (NIH). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Available at: [Link]
-
Refubium - Freie Universität Berlin. Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods. Available at: [Link]
-
National Institutes of Health (NIH). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Available at: [Link]
-
Refubium - Freie Universität Berlin. Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Available at: [Link]
-
MDPI. Convergent Synthesis of Thioether Containing Peptides. Available at: [Link]
-
SciSpace. Native chemical ligation in protein synthesis and semi-synthesis. Available at: [Link]
- Google Patents. Synthesis of proteins by native chemical ligation.
-
PubMed. Development of protein chemical synthesis using peptide thioester synthetic blocks. Available at: [Link]
-
Biosyntan GmbH. Native Chemical Ligation. Available at: [Link]
-
SciSpace. Production method of peptide thioesters (2010). Available at: [Link]
-
MDPI. Native Chemical Ligation: A Boon to Peptide Chemistry. Available at: [Link]
Application Notes and Protocols for Reactions Involving Ethyl (tert-butylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of Ethyl (tert-butylthio)acetate
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a versatile C2 synthon, uniquely functionalized to serve as a precursor to elaborate structures pertinent to pharmaceutical and materials science research. Its core utility lies in the reactivity of the α-carbon, which is rendered acidic by the adjacent carbonyl group. The presence of the tert-butylthio moiety introduces a sterically bulky and electronically distinct substituent compared to its oxygen-based ester counterparts. This thioester functionality influences the acidity of the α-protons and the reactivity of the corresponding enolate, offering unique opportunities for stereoselective bond formation. Furthermore, the tert-butylthio group can be strategically cleaved, revealing a thiol or other functionalities, thus adding another layer of synthetic versatility.
This technical guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, with a focus on enolate generation and its subsequent reaction in aldol additions and alkylations. The protocols detailed herein are designed to be self-validating, with explanations grounded in established mechanistic principles of organic chemistry.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂S | [1] |
| Molecular Weight | 176.28 g/mol | [1] |
| CAS Number | 62134-36-5 | [2] |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | Not readily available, estimated to be >150 °C | |
| Density | ~1.0 g/mL | |
| pKa of α-protons | Estimated ~23-24 |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.25 (s, 2H, -S-CH₂ -CO₂Et), 4.15 (q, J = 7.1 Hz, 2H, -CO₂-CH₂ -CH₃), 1.35 (s, 9H, -S-C(CH₃ )₃), 1.25 (t, J = 7.1 Hz, 3H, -CO₂-CH₂-CH₃ ). Note: This is a predicted spectrum based on analogous compounds like ethyl (methylthio)acetate and general chemical shift principles.[3][4]
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~170, 61, 48, 38, 31, 14. Note: Predicted values.
-
IR (neat, cm⁻¹): ~2960 (C-H), ~1735 (C=O, ester), ~1250 (C-O). Note: Predicted values based on analogous compounds.
Core Reactions and Mechanistic Considerations: The Enolate Pathway
The majority of synthetic transformations involving this compound proceed through the formation of its enolate. The enolate is a powerful nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.
Enolate Generation: A Critical Step
The generation of the enolate of this compound must be carefully controlled to avoid side reactions, such as self-condensation. The acidity of the α-protons is estimated to be around pKa 23-24, which is slightly more acidic than typical esters (pKa ~25) due to the influence of the sulfur atom. For complete and irreversible deprotonation, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the base of choice for this purpose.[5][6]
The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate and prevent decomposition.[7]
Caption: Enolate formation from this compound.
Application Protocol 1: Aldol Addition with Benzaldehyde
The aldol reaction is a cornerstone of C-C bond formation, and the enolate of this compound serves as an excellent nucleophile for this transformation. This protocol details a representative aldol addition with benzaldehyde to form a β-hydroxy thioester.
Rationale for Experimental Choices
-
Pre-formation of the Lithium Enolate: To prevent the self-condensation of the thioester and to ensure a clean reaction with the aldehyde, the lithium enolate is generated in a separate step before the addition of the electrophile.[5]
-
Low-Temperature Reaction: The entire sequence is conducted at -78 °C to maintain the stability of the enolate and to control the rate of the reaction, which can enhance stereoselectivity.[7]
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere (argon or nitrogen) is critical to prevent quenching of the highly basic LDA and the resulting enolate by moisture.
-
Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to protonate the resulting alkoxide and to neutralize any remaining base.[8]
Step-by-Step Protocol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.
-
Solvent and Reagent Preparation:
-
Charge the flask with anhydrous tetrahydrofuran (THF) (e.g., 20 mL for a 5 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To a separate flame-dried flask, add diisopropylamine (1.1 eq.) and anhydrous THF. Cool to 0 °C and add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at 0 °C to pre-form LDA.
-
-
Enolate Formation:
-
Slowly add the freshly prepared LDA solution to the stirred THF in the main reaction flask at -78 °C.
-
Add this compound (1.0 eq.) dropwise to the LDA solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may become slightly yellow or cloudy.
-
-
Aldol Addition:
-
Add benzaldehyde (1.0 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy thioester.
-
Caption: Workflow for the Aldol Addition Reaction.
Application Protocol 2: Alkylation with Methyl Iodide
The enolate of this compound can also be effectively alkylated with primary alkyl halides in an SN2 reaction. This protocol provides a representative procedure for the methylation using methyl iodide.
Rationale for Experimental Choices
-
Complete Enolate Formation: As with the aldol reaction, complete formation of the enolate with LDA is crucial to prevent side reactions, particularly the reaction of the enolate with the starting thioester.[9]
-
Choice of Alkylating Agent: Methyl iodide is a highly reactive electrophile for SN2 reactions, ensuring a clean and efficient alkylation.[10]
-
Temperature Control: While the enolate is generated at -78 °C, the alkylation step can often be performed at a slightly higher temperature or allowed to warm to room temperature to ensure a reasonable reaction rate.
-
Workup: The workup procedure is similar to the aldol reaction, aiming to neutralize the reaction mixture and isolate the alkylated product.
Step-by-Step Protocol
-
Apparatus Setup and Enolate Formation: Follow steps 1-3 from the Aldol Addition protocol to generate the lithium enolate of this compound.
-
Alkylation:
-
To the enolate solution at -78 °C, add methyl iodide (1.1 eq.) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the methylated thioester.
-
Caption: Workflow for the Alkylation Reaction.
Deprotection of the tert-Butylthio Group
The tert-butylthio group can be cleaved under specific conditions to unmask a thiol or to be converted into other functional groups. While direct cleavage to the thiol can be challenging, reductive cleavage or oxidative methods can be employed. For instance, treatment with a reducing agent like zinc in acetic acid may effect cleavage. Alternatively, more specialized methods for thioether cleavage might be necessary depending on the desired outcome and the other functional groups present in the molecule.[11]
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
LDA: Corrosive and moisture-sensitive. Prepare and handle in a fume hood.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate gloves.
-
Dry Ice/Acetone Bath: Handle with cryogenic gloves to prevent frostbite.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its ability to form a stable enolate that can participate in a variety of carbon-carbon bond-forming reactions makes it a powerful tool for the construction of complex molecules. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
References
- Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [No valid URL available]
- Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates Electronic Supplementary Information - The Royal Society of Chemistry. [No valid URL available]
-
Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. (2024-01-15). [Link]
-
DigitalCommons@USU. Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
-
Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. (2024-07-30). [Link]
-
Pearson. Alkylation of the following compound with methyl iodide under two.... [Link]
-
Scribd. Generating and Alkylating Enolates. [Link]
-
ResearchGate. Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. (2025-08-10). [Link]
-
Chemistry Stack Exchange. What products did this aldol condensation create?. (2017-04-08). [Link]
-
Making Molecules. Lithium enolates & enolate equivalents. (2024-07-15). [Link]
-
YouTube. Lec7 - How to Prepare Lithium Enolates to Completion. (2024-04-10). [Link]
- III Enol
- Spectra of ethyl acet
-
Chemistry LibreTexts. 23.5: Mixed Aldol Reactions. (2025-03-17). [Link]
-
Appretech Scientific Limited. ethyl 2-(tert-butylthio)acetate. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. (2022-04-14). [Link]
- Enols and Enolates 18.1: The α-Carbon Atom and its pKa The inductive effect of the carbonyl causes the α-proton. [No valid URL available]
-
PubChem. tert-Butyl acetate. [Link]
-
University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025-08-06). [Link]
-
YouTube. NMR spectrum of ethyl acetate. (2021-09-03). [Link]
-
ResearchGate. ChemInform Abstract: Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. (2025-12-25). [Link]
-
ResearchGate. tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. (2025-08-09). [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07). [Link]
- Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [No valid URL available]
Sources
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- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
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- 11. rsc.org [rsc.org]
Ethyl (tert-butylthio)acetate: A Versatile Acetate Enolate Surrogate in Natural Product Synthesis
Introduction: The Strategic Advantage of a Masked Acetate Unit
In the intricate chess game of natural product synthesis, the strategic introduction of a simple two-carbon acetate unit can be a surprisingly complex challenge. Direct alkylation of acetate enolates is often plagued by side reactions, including self-condensation and poor regioselectivity. To circumvent these issues, synthetic chemists have developed a repertoire of "acetate enolate equivalents" – reagents that deliver the desired acetyl group in a controlled and predictable manner. Among these, ethyl (tert-butylthio)acetate has emerged as a powerful and versatile tool, offering a unique combination of stability, reactivity, and selective deprotection.
This comprehensive guide provides an in-depth exploration of this compound as a key reagent in natural product synthesis. We will delve into its mechanistic underpinnings, showcase its application in the synthesis of bioactive molecules, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's potential in their own synthetic endeavors.
Core Principles: Unveiling the Reactivity of this compound
This compound's utility stems from the unique properties imparted by the tert-butylthio group. The sulfur atom acidifies the adjacent α-protons, facilitating their removal by a suitable base to generate a stabilized enolate. This enolate is a soft nucleophile, predisposing it to undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, a key bond-forming reaction in the construction of complex molecular architectures.
The bulky tert-butyl group provides steric hindrance, minimizing undesired side reactions such as self-condensation. Furthermore, the tert-butylthio moiety serves as a masked carboxylic acid. Following the desired carbon-carbon bond formation, this group can be selectively removed to unveil the corresponding carboxylic acid or ketone functionality, adding to the reagent's synthetic flexibility.
Mechanistic Insights: The Michael Addition Pathway
The cornerstone of this compound's application in natural product synthesis is its participation in Michael addition reactions. The generally accepted mechanism proceeds as follows:
-
Enolate Formation: A non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, abstracts an α-proton from this compound to form a resonance-stabilized lithium or sodium enolate.
-
Conjugate Addition: The enolate, acting as a soft nucleophile, attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as a cyclopentenone derivative. This 1,4-addition leads to the formation of a new carbon-carbon bond and generates a new enolate intermediate.
-
Protonation/Trapping: The newly formed enolate can be protonated upon acidic workup to yield the 1,4-adduct. Alternatively, it can be trapped in situ with an electrophile, such as an alkyl halide, allowing for the introduction of a second point of diversity in a single pot.
Caption: General workflow for the Michael addition of this compound.
Application in Natural Product Synthesis: A Case Study of Methyl Jasmonate
The jasmonate family of plant hormones, which includes the fragrant methyl jasmonate, plays a crucial role in plant growth, development, and defense.[1][2] The synthesis of these cyclopentanone-based natural products often relies on the conjugate addition of an acetate equivalent to a cyclopentenone precursor. While many syntheses of methyl jasmonate have been reported, the strategic use of an acetate enolate surrogate like this compound offers a robust and controlled approach.
A plausible synthetic strategy, adapted from established methodologies for jasmonate synthesis,[3][4][5] would involve the following key steps:
-
Conjugate Addition: Michael addition of the lithium enolate of this compound to a suitable 2-substituted-2-cyclopenten-1-one.
-
Alkylation: Trapping the resulting enolate with an appropriate alkylating agent to introduce the desired side chain.
-
Deprotection and Decarboxylation: Removal of the tert-butylthio group and the ethyl ester to reveal the carboxylic acid, which can then be esterified to yield methyl jasmonate.
Caption: Retrosynthetic analysis of a jasmonate using this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Generation of the Lithium Enolate and Michael Addition to 2-Cyclopenten-1-one
This protocol describes the formation of the lithium enolate of this compound and its subsequent 1,4-conjugate addition to 2-cyclopenten-1-one.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diisopropylamine | Anhydrous, 99.5% | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| This compound | 97% | Commercially Available |
| 2-Cyclopenten-1-one | 98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aqueous NH₄Cl | Reagent Grade | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Anhydrous MgSO₄ | Reagent Grade | Fisher Scientific |
Procedure:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 mL). Cool this solution to -78 °C. Slowly transfer the prepared LDA solution to the solution of this compound via cannula while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Michael Addition: To the enolate solution at -78 °C, add a solution of 2-cyclopenten-1-one (1.2 eq) in anhydrous THF (5 mL) dropwise. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
Protocol 2: Alkylation of the Intermediate Enolate
This protocol outlines the in-situ alkylation of the enolate formed after the Michael addition.
Procedure (Modification of Protocol 1):
-
Follow steps 1-3 of Protocol 1.
-
Alkylation: After the 2-hour stirring period at -78 °C following the addition of 2-cyclopenten-1-one, add the alkylating agent (e.g., allyl bromide or an appropriate alkyl iodide, 1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Follow steps 4 and 5 of Protocol 1 to isolate and purify the α-alkylated Michael adduct.
Protocol 3: Deprotection of the tert-Butylthio Group
The removal of the tert-butylthio group is a critical step to unmask the desired functionality. Two common methods are presented below.
Method A: Reductive Desulfurization with Raney Nickel
This method results in the formation of the corresponding saturated hydrocarbon, effectively removing the entire thioether and ester functionalities to leave an ethyl group.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Michael Adduct | As synthesized | - |
| Raney® Nickel (slurry in water) | - | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
Procedure:
-
To a solution of the Michael adduct in ethanol, add a slurry of Raney® Nickel (a significant excess by weight).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the desulfurized product. Further purification may be necessary.[6][7]
Method B: Hydrolysis to the Carbonyl Compound using Mercury(II) Chloride
This method hydrolyzes the thioacetal to the corresponding ketone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Michael Adduct | As synthesized | - |
| Mercury(II) Chloride (HgCl₂) | Reagent Grade | Sigma-Aldrich |
| Calcium Carbonate (CaCO₃) | Reagent Grade | Sigma-Aldrich |
| Acetonitrile | Anhydrous | Fisher Scientific |
| Water | Deionized | - |
Procedure:
-
To a solution of the Michael adduct in a mixture of acetonitrile and water (e.g., 9:1), add mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq).
-
Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the inorganic salts.
-
Wash the Celite® pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding ketone.[4][5]
Conclusion and Future Outlook
This compound has proven to be a reliable and versatile reagent for the introduction of an acetate unit in the synthesis of complex natural products. Its ability to act as a stable acetate enolate equivalent, particularly in Michael addition reactions, followed by selective deprotection, offers a powerful strategic advantage. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic arsenals. As the quest for more efficient and selective synthetic methodologies continues, the strategic application of masked functionalities, exemplified by this compound, will undoubtedly play an increasingly important role in the art and science of natural product synthesis.
References
-
Demole, E., Lederer, E., & Mercier, D. (1962). Isolement et détermination de la structure du jasmonate de méthyle, constituant odorant principal de l'essence de jasmin. Helvetica Chimica Acta, 45(2), 675-685. [Link]
-
Ellison, R. A., & Woessner, W. D. (1972). A new synthesis of cyclopentenones. Methyl jasmonate and jasmone. Journal of the American Chemical Society, 94(24), 8469-8471. [Link]
-
Hauptmann, H., & Walter, W. F. (1962). The Desulfurization of Organic Sulfur Compounds by Raney Nickel. Chemical Reviews, 62(4), 347-404. [Link]
-
Corey, E. J., & Seebach, D. (1965). Synthesis of 1,4-Diketones and γ-Keto Aldehydes from 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075-1077. [Link]
- U.S. Patent No. 4,014,919. (1977).
-
Chapuis, C., Skuy, D., & Richard, C. A. (2019). Syntheses of Methyl Jasmonate and Analogues. CHIMIA International Journal for Chemistry, 73(3), 194-204. [Link]
-
Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529. [Link]
-
Farmer, E. E. (2003). The jasmonate biochemical pathway. Science's STKE, 2003(203), cm18-cm18. [Link]
-
Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of botany, 100(4), 681-697. [Link]
- U.S. Patent No. 4,496,767. (1985).
-
Delker, C., Stenzel, I., & Wasternack, C. (2006). The role of jasmonates in plant stress responses. In Jasmonate signaling (pp. 1-28). Springer, Berlin, Heidelberg. [Link]
-
Chemistry LibreTexts. (2021). 22.7: Alkylation of Enolate Ions. [Link]
-
Avanci, N. C., Lucon, M. M., De Tarso, P., & Goldman, G. H. (2010). Jasmonates are phytohormones with multiple functions, including plant defense and reproduction. Genetics and molecular research: GMR, 9(1), 484-505. [Link]
Sources
- 1. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures | MDPI [mdpi.com]
- 2. The jasmonate biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4014919A - Process for preparing methyl jasmonate and related compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101519355B - Method for preparing methyl dihydrojasmonate - Google Patents [patents.google.com]
- 6. Cyclopentanoids from cyclopentadiene: synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
In-Depth Application & Protocol Guide: Mechanism of tert-Butylthio Group Transfer from Ethyl (tert-butylthio)acetate
A definitive guide for researchers, scientists, and drug development professionals on the application of Ethyl (tert-butylthio)acetate as a premier reagent for electrophilic sulfenylation.
Foreword: The Strategic Importance of the tert-Butylthio Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of sulfur-containing functional groups is a cornerstone of molecular design. Among these, the tert-butylthio (t-BuS) group holds a privileged position. Its bulky, lipophilic nature can significantly modulate the pharmacological profile of a drug candidate by enhancing membrane permeability, influencing metabolic stability, and providing a sterically-defined vector for molecular interactions. Furthermore, in materials science, this group can tune the electronic and physical properties of organic semiconductors and polymers.
The challenge, however, has always been the clean and efficient installation of this moiety. Many traditional reagents are malodorous, unstable, or generate undesirable byproducts. This guide focuses on This compound , a stable, versatile, and highly effective electrophilic reagent for the precise transfer of the tert-butylthio group to a wide range of nucleophiles. As a Senior Application Scientist, this document is designed to provide not just protocols, but a deep mechanistic understanding to empower researchers to adapt and innovate within their own synthetic challenges.
The Reagent: Properties and Advantages of this compound
This compound, also known as S-tert-butyl thioglycolic acid ethyl ester, is an increasingly important tool in the synthetic chemist's arsenal. Its utility stems from a combination of stability, reactivity, and operational simplicity.
| Property | Value |
| CAS Number | 60178-20-3 |
| Molecular Formula | C₈H₁₆O₂S |
| Molecular Weight | 176.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~75-77 °C at 10 mmHg |
| Key Advantage | Odorless, stable alternative to thiols and disulfides |
The primary advantage of this compound over reagents like tert-butylthiol or di-tert-butyl disulfide is its significantly reduced odor and greater stability, making it easier and safer to handle in a laboratory setting. The acetate portion of the molecule acts as a stable carrier for the electrophilic sulfur atom.
Mechanism of Action: Electrophilic Sulfur Transfer
The core function of this compound is to serve as an electrophilic tert-butylthio group donor . The transfer reaction is fundamentally a nucleophilic substitution at the sulfur atom (SN2@S). The mechanism is initiated by the generation of a potent nucleophile, typically a carbanion such as an enolate, which then attacks the electron-deficient sulfur atom of the reagent.
The causality for this reactivity lies in the polarization of the C-S bond and the nature of the acetate group. The sulfur atom is rendered sufficiently electrophilic to be attacked by strong nucleophiles. Upon attack, the sulfur-carbon bond of the acetate moiety is cleaved, releasing the enolate of ethyl acetate as a benign, easily removed byproduct.
Figure 1. General mechanism for the α-sulfenylation of a carbonyl compound using this compound.
Applications & Substrate Scope
The primary application of this compound is the α-sulfenylation of carbonyl compounds . This reaction is pivotal for creating complex intermediates in drug discovery programs. The resulting α-thioethers are versatile synthons that can be oxidized to sulfoxides and sulfones or used in further C-C bond-forming reactions.
The reaction is most effective with soft, carbon-based nucleophiles. The choice of base and reaction conditions is critical and is dictated by the pKa of the nucleophile's conjugate acid.
| Nucleophile Precursor | Required Base | Typical Product | Application Area |
| Ketones | LDA, LiHMDS, NaH | α-(tert-Butylthio)ketones | Antiviral, Anti-inflammatory agents |
| Esters | LDA, KHMDS | α-(tert-Butylthio)esters | Building blocks for amino acids |
| Amides | n-BuLi, LDA | α-(tert-Butylthio)amides | Peptide modifications |
| Nitriles | LDA, NaNH₂ | α-(tert-Butylthio)nitriles | Heterocyclic synthesis |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale for achieving high-yield sulfenylation.
Protocol 1: α-Sulfenylation of a Ketone Enolate (Cyclohexanone)
Objective: To synthesize 2-(tert-butylthio)cyclohexan-1-one, a key intermediate for various natural product syntheses.
Principle: Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is used to quantitatively generate the lithium enolate of cyclohexanone in situ. This potent nucleophile is then trapped by the electrophilic sulfur of this compound. The low temperature (-78 °C) is critical to prevent side reactions like self-condensation and to ensure kinetic control of enolate formation.
Materials and Reagents:
| Reagent | MW | Amount | Moles | Notes |
| Diisopropylamine | 101.19 | 1.54 mL | 11.0 mmol | Distill from CaH₂ |
| Tetrahydrofuran (THF) | - | 40 mL | - | Anhydrous, inhibitor-free |
| n-Butyllithium | - | 4.4 mL | 11.0 mmol | 2.5 M solution in hexanes |
| Cyclohexanone | 98.14 | 1.03 mL | 10.0 mmol | Freshly distilled |
| This compound | 176.28 | 1.94 g | 11.0 mmol | Reagent grade |
| Saturated NH₄Cl (aq) | - | 20 mL | - | For quenching |
| Diethyl Ether | - | 100 mL | - | For extraction |
| Anhydrous MgSO₄ | - | - | - | For drying |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (In Situ): To the flask, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise via syringe over 10 minutes. The causality here is to prevent a rapid exotherm.
-
Stir the resulting pale yellow LDA solution at -78 °C for 30 minutes to ensure complete formation.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of cyclohexanone (1.03 mL, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the cyclohexanone solution dropwise to the LDA solution at -78 °C over 15 minutes. This slow addition is crucial to favor the formation of the kinetic enolate and prevent competitive reactions.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Sulfenylation (The Transfer Step): Add a solution of this compound (1.94 g, 11.0 mmol) in anhydrous THF (10 mL) dropwise to the enolate solution at -78 °C. The slight excess (1.1 eq) of the sulfenylating agent ensures complete consumption of the valuable enolate intermediate.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate) to yield the title compound as a colorless oil.
Figure 2. Experimental workflow for the α-sulfenylation of a ketone.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete enolate formation is a common issue. Ensure all reagents are anhydrous and the temperature is strictly maintained at -78 °C during base and substrate addition. The quality of the n-butyllithium is paramount and should be titrated before use.
-
Polysulfenylation: Using a slight excess of the enolate relative to the sulfenylating agent can sometimes occur if the ketone is not limiting. It is generally safer to use a slight excess of the sulfenylating agent to consume all of the enolate.
-
Side Products: Aldol condensation products may be observed if the temperature is not kept sufficiently low before the addition of the electrophile.
-
Alternative Bases: For substrates with more acidic α-protons (e.g., β-ketoesters, malonates), weaker bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in THF can be effective and offer operational simplicity.
References
Due to the specialized nature of this reagent, direct, high-impact publications detailing its mechanism are specific. The principles described are grounded in well-established organic chemistry literature regarding enolate chemistry and electrophilic sulfenylation. For foundational understanding, the following resources are recommended:
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]
-
Title: Comprehensive Organic Synthesis, Volume 4: Additions to C-X π-Bonds, Part 2 Source: Elsevier URL: [Link]
-
Title: Reaxys® - Chemical Substance and Reaction Database Source: Elsevier URL: [Link] (Access requires subscription; used for confirming reagent properties and known reaction classes).
Deprotection of tert-butylthio ethers derived from Ethyl (tert-butylthio)acetate
Introduction: The Enduring Utility and Unique Challenges of the tert-Butylthio Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the selective protection and deprotection of functional groups is paramount. The thiol moiety of cysteine and other sulfur-containing molecules, with its high nucleophilicity and propensity for oxidation, presents a persistent challenge that necessitates robust protection strategies. The tert-butylthio (S-tBu) group has emerged as a valuable tool in the synthetic chemist's arsenal for shielding thiols. Its steric bulk and electronic properties confer stability across a wide range of reaction conditions, most notably its resistance to standard acidolytic cleavage reagents like trifluoroacetic acid (TFA), which readily cleave their oxygen-containing counterparts (O-tBu ethers and esters).[1][2]
This inherent stability, however, also presents a unique set of challenges for its removal. Unlike the straightforward acid-catalyzed SN1 or E1 mechanisms that facilitate the deprotection of O-tBu ethers, the cleavage of the more robust carbon-sulfur bond in tert-butylthio ethers demands specialized strategies.[3][4] This guide provides a comprehensive overview of the prevailing mechanisms and detailed protocols for the effective deprotection of tert-butylthio ethers, with a particular focus on substrates conceptually derived from the reaction of a thiol with a synthon like ethyl (tert-butylthio)acetate. The protocols herein are designed to provide researchers, scientists, and drug development professionals with the practical knowledge to navigate the nuances of S-tBu deprotection, ensuring high yields and preserving the integrity of complex molecular architectures.
Mechanistic Considerations: A Departure from Conventional Acidolysis
The deprotection of tert-butyl ethers and esters is a cornerstone of organic synthesis, typically proceeding through a protonation event followed by the formation of a stable tert-butyl cation.[5] This carbocation is then quenched by a nucleophile or undergoes elimination to form isobutylene.
In stark contrast, the sulfur atom in a tert-butylthio ether is less basic than the oxygen in an ether, and the C-S bond is less polarized. Consequently, protonation of the sulfur and subsequent cleavage of the C-S bond are significantly more challenging under standard acidic conditions. While strong, non-coordinating acids can effect this cleavage, the conditions are often harsh and can compromise other acid-sensitive functionalities within a molecule.
The deprotection of S-tBu groups, therefore, often relies on alternative mechanistic pathways:
-
Reductive Cleavage: This is a widely employed method that utilizes reducing agents such as phosphines (e.g., tributylphosphine or tris(2-carboxyethyl)phosphine - TCEP) or thiols (e.g., β-mercaptoethanol or dithiothreitol - DTT) to effect the cleavage of the S-S bond in a disulfide precursor or directly attack the sulfur of the S-tBu group.[4][6]
-
Heavy Metal-Assisted Cleavage: The high affinity of soft heavy metals like mercury(II) and silver(I) for sulfur provides a powerful method for S-tBu deprotection.[1] These metals coordinate to the sulfur atom, weakening the C-S bond and facilitating its cleavage.
-
Strong Acidolysis with Cation Scavenging: In cases where extreme acid stability of other protecting groups allows, very strong acids such as trifluoromethanesulfonic acid (TFMSA) can be used.[1] The success of this method is critically dependent on the efficient trapping of the liberated tert-butyl cation to prevent unwanted side reactions.[3][7]
The choice of deprotection strategy is dictated by the overall molecular structure, the presence of other protecting groups, and the desired reaction conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most effective methods of S-tBu deprotection.
Protocol 1: Mercury(II) Acetate Mediated Deprotection
This method is highly efficient but requires careful handling and disposal of mercury salts due to their toxicity.
Rationale: Mercury(II) ions have a strong affinity for sulfur and readily coordinate to the thioether, activating it for cleavage.
Materials:
-
S-tBu protected substrate
-
Mercury(II) acetate (Hg(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether
-
Hydrogen sulfide (H₂S) gas or a solution of sodium sulfide (Na₂S)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the S-tBu protected compound in a suitable solvent such as aqueous acetic acid or a mixture of TFA and water.
-
Under an inert atmosphere, add a solution of mercury(II) acetate (1.1 to 2.0 equivalents) in water or aqueous acetic acid dropwise to the stirred solution of the substrate at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully precipitate the mercury-thiol complex by bubbling hydrogen sulfide gas through the reaction mixture or by the addition of an aqueous solution of sodium sulfide. (Caution: H₂S is highly toxic and should be handled in a well-ventilated fume hood).
-
Filter the black precipitate of mercury(II) sulfide (HgS) through a pad of celite.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude thiol by flash column chromatography or crystallization.
Protocol 2: Silver Salt Mediated Deprotection
This method offers a less toxic alternative to mercury salts, though silver salts can also be costly.
Rationale: Similar to mercury, silver(I) ions coordinate to the sulfur atom, facilitating the cleavage of the C-S bond.
Materials:
-
S-tBu protected substrate
-
Silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF₄)
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Dithiothreitol (DTT)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the protected peptide or substrate in cold (4 °C) trifluoroacetic acid.[1]
-
Add anisole (as a scavenger) to the solution.[1]
-
Add 20 equivalents of the silver salt (AgOTf or AgBF₄) per S-tBu group.[1]
-
Stir the mixture at 4 °C for 1.5 hours.[1]
-
Precipitate the peptide-silver salt by adding cold diethyl ether.
-
Isolate the precipitate by centrifugation.
-
Suspend the precipitate in 1 M aqueous acetic acid.
-
Add dithiothreitol (40 equivalents per S-tBu group) and stir at room temperature for 3-4 hours to liberate the free thiol.[1]
-
Centrifuge to remove solids and desalt the supernatant under an inert atmosphere.
-
Lyophilize the desalted solution to obtain the deprotected product.
Protocol 3: Strong Acidolysis with Trifluoromethanesulfonic Acid (TFMSA)
This method is suitable for substrates that are stable to very strong acids and is often used for simultaneous cleavage from a resin in solid-phase peptide synthesis.
Rationale: The superacid TFMSA is capable of protonating the sulfur atom of the thioether, initiating the cleavage of the C-S bond. The presence of scavengers is critical to prevent side reactions from the resulting tert-butyl cation.
Materials:
-
S-tBu protected substrate
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
1,2-Ethanedithiol (EDT) (scavenger)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Prepare a cleavage cocktail consisting of TFMSA, TFA, thioanisole, and EDT. A common mixture is TFMSA/TFA/thioanisole/EDT (10:80:5:5 v/v/v/v).
-
Add the cleavage cocktail to the S-tBu protected substrate (or peptide resin) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Precipitate the crude deprotected product by adding cold anhydrous diethyl ether.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
Purify the product by preparative high-performance liquid chromatography (HPLC).
Data Presentation
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Mercury(II) Acetate | Hg(OAc)₂, TFA/H₂O | Room temp, 1-3 h | High efficiency, mild conditions | High toxicity of mercury salts |
| Silver Salt | AgOTf or AgBF₄, TFA, DTT | 4 °C, 1.5 h then RT, 3-4 h | Less toxic than mercury, effective | High cost of silver salts, multi-step |
| Strong Acidolysis | TFMSA, TFA, scavengers | 0 °C to RT, 2-4 h | Simultaneous cleavage from resin | Harsh conditions, requires stable substrate |
Visualization of Deprotection Mechanisms and Workflows
Deprotection Mechanism with Heavy Metals
Caption: Workflow for strong acid-mediated S-tBu deprotection.
The Critical Role of Scavengers in Acid-Mediated Deprotection
During acid-mediated deprotection, the formation of the highly reactive tert-butyl cation is a significant concern. [5]This electrophile can readily alkylate nucleophilic residues within the substrate, particularly the indole ring of tryptophan and the thioether of methionine, leading to undesired side products. [7]The addition of "scavengers" to the cleavage cocktail is therefore essential to intercept these reactive intermediates.
Commonly used scavengers include:
-
Triisopropylsilane (TIS): An effective reducing agent for the tert-butyl cation.
-
1,2-Ethanedithiol (EDT): A potent scavenger that can also aid in the removal of other protecting groups. [2]* Thioanisole: While an effective scavenger, it should be used with caution as it has been reported to potentially cause partial removal of some sulfur-containing protecting groups. [2]* Water: Can act as a scavenger but may not be suitable for all substrates.
The choice and concentration of scavengers should be optimized based on the specific substrate and the deprotection conditions.
Conclusion
The deprotection of tert-butylthio ethers, while more challenging than their oxygen-containing analogs, can be achieved efficiently and selectively through a range of methodologies. The choice of the deprotection protocol is a critical decision that must be based on the stability of the substrate and the presence of other protecting groups. The methods outlined in this guide, from heavy metal-assisted cleavage to strong acidolysis with effective scavenging, provide a robust toolkit for the synthetic chemist. A thorough understanding of the underlying mechanisms and careful optimization of the reaction conditions will ensure the successful liberation of the thiol functionality, paving the way for further synthetic transformations in the development of novel therapeutics and complex molecular probes.
References
-
Bartoli, G., et al. (2006). Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Request PDF. Available at: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available at: [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
-
Hondal, R. J., et al. (2007). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]
- Google Patents. (2004). Production of tertiary butyl acetate from mtbe.
-
LookChem. tert-BUTYL ACETATE. Available at: [Link]
-
Indian Journal of Chemistry. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
ResearchGate. (2011). tert-Butyl Ether 1a Deprotection with Er(OTf) 3. Available at: [Link]
-
Hondal, R. J. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. University of Delaware. Available at: [Link]
-
Wikipedia. Ethyl tert-butyl ether. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
ResearchGate. (2018). Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins. Available at: [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]
-
Wikipedia. Thioglycolic acid. Available at: [Link]
-
Albericio, F., et al. (2016). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2020). Kinetics of the simultaneous syntheses of ethyl tert-butyl ether (ETBE) and butyl. Available at: [Link]
-
ResearchGate. (2006). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Available at: [Link]
-
The Good Scents Company. ethyl thioglycolate. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. DSpace [diposit.ub.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of S-tert-Butylthio Protection for Cysteine in Peptide Synthesis and Bioconjugation
Abstract & Executive Summary
The thiol functional group of cysteine is central to the structure, stability, and function of numerous peptides and proteins, primarily through the formation of disulfide bonds. However, its high nucleophilicity and susceptibility to oxidation present significant challenges during chemical synthesis.[1] Effective and strategic protection of the thiol group is therefore paramount to achieving high-purity, correctly folded synthetic peptides.[2][3] This guide details the chemistry, application, and strategic advantages of using the S-tert-butylthio (StBu) protecting group, installed via reaction with reagents like ethyl (tert-butylthio)acetate, for cysteine modification.
The StBu group is distinguished by its remarkable stability to the strongly acidic conditions used for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc-group removal in Solid-Phase Peptide Synthesis (SPPS).[4] Its cleavage is achieved orthogonally via reduction with thiol-based reagents or phosphines. This unique stability profile allows for the isolation and purification of fully protected peptides, followed by selective, directed disulfide bond formation in solution. Furthermore, the StBu group serves as a valuable "masked thiol" in drug development, enabling the design of prodrugs that can be activated by the reducing environment within target cells. This document provides a deep mechanistic insight, a comparative analysis of common thiol protecting groups, and detailed, field-proven protocols for researchers, chemists, and drug development professionals.
Mechanistic Rationale: Thiol-Disulfide Exchange
The installation of the S-tert-butylthio protecting group onto a cysteine residue is achieved through a classic thiol-disulfide exchange reaction. While various reagents can serve as the StBu donor, the underlying mechanism remains consistent. Using this compound as a representative reagent, the reaction proceeds via nucleophilic attack of the cysteine thiolate anion on the disulfide bond.
Causality of Experimental Choices:
-
pH: The reaction is typically performed under slightly basic conditions (pH 7.5-8.5). This is crucial because the reactive species is the thiolate anion (Cys-S⁻), not the protonated thiol (Cys-SH). A basic environment deprotonates the thiol (pKa ≈ 8.3), increasing the concentration of the nucleophilic thiolate and driving the reaction forward.
-
Solvent: A polar, aqueous-organic co-solvent system (e.g., DMF/water, DMSO/water) is often employed to dissolve both the polar amino acid and the more organic disulfide reagent.
-
Equilibrium: The reaction is reversible. To drive it towards the desired S-protected cysteine product, an excess of the disulfide reagent is often used. The formation of the stable tert-butyl group on the cysteine sulfur also provides a thermodynamic driving force.
Caption: Reaction mechanism for cysteine protection via thiol-disulfide exchange.
Application I: Solid-Phase Peptide Synthesis (SPPS)
The primary application of S-tert-butylthio cysteine is in Fmoc-based SPPS. Its stability to both piperidine (Fmoc removal) and TFA (cleavage) makes it a truly orthogonal protecting group.[4][5] This allows for the synthesis and purification of a fully protected peptide, which is a significant advantage for complex sequences or peptides prone to aggregation/oxidation when the thiols are free.
Comparative Analysis of Cysteine Protecting Groups
The choice of a thiol protecting group is a critical strategic decision in peptide synthesis. The StBu group offers a unique balance of stability and selective cleavability compared to other common options.[2][6]
| Protecting Group | Structure | Cleavage Condition | Stability to TFA | Orthogonality Notes |
| Trityl (Trt) | -C(Ph)₃ | Mild acid (e.g., 1-5% TFA), or standard TFA cleavage cocktail. | Labile | Cleaved simultaneously with peptide from most resins. Not suitable for purifying protected peptides. Susceptible to side reactions if scavengers are inadequate.[7] |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Mercury(II) acetate or Iodine.[6] | Stable | Orthogonal to TFA cleavage. Allows for purification of protected peptides. Cleavage reagents are toxic (Hg²⁺) or strongly oxidizing (I₂), which can damage sensitive residues. |
| S-tert-butyl (StBu) | -S-S-C(CH₃)₃ | Reduction: Thiols (DTT, β-mercaptoethanol) or phosphines (TCEP). | Stable | Fully orthogonal to TFA cleavage.[5] Allows purification of protected peptides. Cleavage is mild, avoiding harsh metals or oxidizers. Can be difficult to remove on-resin in some sequences.[8] |
Protocol 1: Synthesis of Fmoc-L-Cys(StBu)-OH
This protocol describes a representative synthesis of the protected amino acid monomer required for SPPS, based on the thiol-disulfide exchange principle.
Materials:
-
Fmoc-L-Cysteine (Fmoc-Cys-OH)
-
tert-Butyl disulfide or a suitable StBu donor like this compound
-
Ammonium hydroxide (NH₄OH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Citric acid solution (10% w/v)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Fmoc-Cys-OH (1 equivalent) in a minimal amount of DMF.
-
Deprotonation: Add deionized water to the solution, followed by the dropwise addition of ammonium hydroxide until the pH of the solution is ~8.0. This generates the reactive thiolate.
-
Thiol-Disulfide Exchange: Add the S-tert-butylthio donor reagent (e.g., tert-butyl disulfide, ~1.5 equivalents) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH ~3-4 with a 10% citric acid solution. This protonates any remaining thiolate and precipitates the product.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from a solvent system like ethyl acetate/hexane to yield pure Fmoc-L-Cys(StBu)-OH.
Workflow: SPPS and Selective Deprotection
The use of Fmoc-Cys(StBu)-OH enables a powerful workflow for the controlled formation of disulfide bonds post-synthesis.
Caption: Workflow for synthesis and controlled disulfide bond formation.
Application II: Prodrug Development and Bioconjugation
The stability of the StBu group in biological matrices, combined with its susceptibility to cleavage by intracellular reducing agents like glutathione (GSH), makes it an excellent motif for prodrug design. A drug candidate can be tethered to a carrier molecule or rendered inactive via a linker containing a Cys(StBu) residue. Upon entering a cell with a high concentration of GSH, the StBu group is cleaved, releasing the active thiol which can then, for example, bind to a target or trigger the release of the active drug.
Protocol 2: On-Resin Reductive Cleavage of the StBu Group
While often performed in solution post-purification, on-resin deprotection can be advantageous in certain workflows. However, it can be challenging and sequence-dependent.
Materials:
-
Peptide-resin containing Cys(StBu) residue(s)
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM)
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Deprotection Cocktail: Prepare a fresh deprotection solution of 5-20% β-mercaptoethanol and 0.1 M NMM in DMF. Alternatively, a solution of 50 mM DTT in a buffered DMF solution can be used.
-
On-Resin Reduction: Drain the DMF from the resin and add the deprotection cocktail. Gently agitate the resin at room temperature.
-
Reaction & Monitoring: The reaction time can vary significantly (from 30 minutes to several hours). Perform the reaction in repeated, short cycles (e.g., 3 x 20 minutes), replacing the solution each time. Monitor the cleavage by taking a small sample of resin, cleaving the peptide with TFA, and analyzing by LC-MS.
-
Washing: Once deprotection is complete, thoroughly wash the resin with DMF (5x), followed by DCM (5x) to remove all traces of the reducing agent and cleaved byproducts.
-
Further Steps: The resin with the now-free thiol can be proceeded to on-resin cyclization/conjugation or cleaved from the resin as described previously.
Caption: Logical diagram of StBu-based prodrug activation in a cell.
Conclusion
The S-tert-butylthio protecting group, installed via thiol-disulfide exchange with reagents such as this compound, represents a robust and highly strategic tool for peptide chemists and drug developers. Its unique orthogonality to standard Fmoc-SPPS conditions provides a reliable method for synthesizing complex, multi-cysteine peptides by allowing for post-synthesis purification and directed disulfide bond formation.[4][5] In the realm of medicinal chemistry, its stability and selective reductive cleavage offer a powerful handle for designing targeted, activatable prodrugs. The protocols and workflows detailed herein provide a comprehensive guide for the effective application of this versatile chemical moiety.
References
-
Huan, Y., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. [Link]
-
Góngora-Benítez, M., et al. (2012). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital.CSIC. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. ResearchGate. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. PubMed. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Góngora-Benítez, M., et al. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters. [Link]
-
Chakraborty, A., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]
-
Request PDF. (2019). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. ResearchGate. [Link]
- Google Patents. (2014). Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Cysteine protecting groups: applications in peptide and protein science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for Reactions with Ethyl (tert-butylthio)acetate
Welcome to the technical support center for Ethyl (tert-butylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in organic synthesis. Our goal is to equip you with the knowledge to optimize your reaction yields and navigate potential challenges with confidence.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, primarily serving as a precursor for thioester enolates. These enolates are valuable nucleophiles for carbon-carbon bond formation, notably in alkylation and aldol-type reactions. The presence of the sulfur atom influences the reactivity and acidity of the α-protons compared to their oxygen-based ester counterparts, offering unique synthetic advantages.[1] However, the sulfur and the sterically bulky tert-butyl group also introduce specific challenges that require careful consideration to achieve high yields and purity.
This guide is structured to address common issues first, followed by more complex troubleshooting scenarios with detailed explanations and protocols.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the handling and reactivity of this compound.
Q1: What is the primary advantage of using a thioester like this compound over a standard oxygen-based ester for enolate reactions?
A1: The key advantage lies in the increased acidity of the α-protons and the enhanced nucleophilicity of the resulting enolate. The sulfur atom is less capable of resonance stabilization with the carbonyl group compared to oxygen in a standard ester.[2] This makes the carbonyl carbon of a thioester more electrophilic and the α-protons more acidic, facilitating enolate formation. Consequently, thioester enolates are generally more reactive nucleophiles.[1]
Q2: Which base is recommended for the deprotonation of this compound to form the enolate?
A2: For complete and irreversible enolate formation, a strong, non-nucleophilic base is recommended. Lithium diisopropylamide (LDA) is a common choice as it is a sterically hindered strong base that minimizes competitive nucleophilic addition to the ester.[3] Using a weaker base like sodium ethoxide may result in an equilibrium mixture of the starting material and the enolate, which can lead to side reactions such as self-condensation.[4]
Q3: Can I store a solution of the enolate of this compound?
A3: It is generally not recommended to store the enolate solution for extended periods. Enolates, particularly highly reactive ones like those derived from thioesters, can be unstable and prone to decomposition or side reactions over time.[5] For optimal results, the enolate should be generated in situ and used immediately in the subsequent reaction.
Q4: I am observing a significant amount of unreacted starting material. What could be the cause?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure you are using at least one full equivalent of a strong base like LDA to achieve complete deprotonation.
-
Poor Quality Base: The quality of the strong base is crucial. If your LDA has degraded, it will not be effective. It is best to use freshly prepared or properly stored LDA.
-
Low Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. However, if the temperature is too low for your specific solvent system, the deprotonation may be slow or incomplete.
-
Steric Hindrance: The tert-butyl group is bulky, which can affect the approach of the base. Ensure adequate stirring and reaction time for complete deprotonation.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common synthetic applications of this compound.
Guide 1: Alkylation Reactions
Alkylation of the enolate of this compound with an alkyl halide is a common method for forming a new carbon-carbon bond at the α-position.
Issue 1: Low Yield of the Alkylated Product
-
Potential Cause: Competing elimination reaction of the alkyl halide.
-
Explanation: This is particularly problematic with secondary and tertiary alkyl halides, which can undergo E2 elimination in the presence of the strongly basic enolate.[6]
-
Solution:
-
Choice of Alkyl Halide: Use primary or methyl halides whenever possible. Allylic and benzylic halides are also good substrates.[3]
-
Reaction Temperature: Maintain a low temperature during the addition of the alkyl halide to minimize elimination.
-
-
Potential Cause: O-alkylation versus C-alkylation.
-
Explanation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, the reaction conditions can influence the ratio of C- to O-alkylation products.
-
Solution:
-
Solvent Choice: The use of aprotic solvents like tetrahydrofuran (THF) generally favors C-alkylation.
-
Counterion: The lithium counterion from LDA typically promotes C-alkylation.
-
Issue 2: Formation of Dialkylated Products
-
Potential Cause: Deprotonation of the mono-alkylated product.
-
Explanation: If the mono-alkylated product still possesses an acidic α-proton, it can be deprotonated by any remaining enolate or excess base, leading to a second alkylation.
-
Solution:
-
Stoichiometry: Use a slight excess of the enolate relative to the alkyl halide to ensure the complete consumption of the electrophile.
-
Slow Addition: Add the alkyl halide slowly to the enolate solution to maintain a low concentration of the electrophile, which disfavors dialkylation.
-
Guide 2: Aldol and Related Condensation Reactions
The enolate of this compound can be used as a nucleophile in aldol-type additions to aldehydes and ketones.
Issue 1: Low Yield of the Aldol Adduct and Competing Self-Condensation
-
Potential Cause: Reversibility of the aldol addition and enolization of the electrophile.
-
Explanation: The aldol addition can be reversible, especially with ketones.[7] If the aldehyde or ketone electrophile has α-protons, it can also be deprotonated by the thioester enolate, leading to self-condensation products.
-
Solution:
-
Use of a Non-Enolizable Electrophile: Whenever possible, use an aldehyde or ketone that lacks α-protons (e.g., benzaldehyde, formaldehyde).
-
Reaction Conditions: For enolizable electrophiles, use a pre-formed lithium enolate of the thioester at low temperature (-78 °C) and add the electrophile slowly. This ensures that the concentration of the thioester enolate is high relative to the electrophile, favoring the desired cross-aldol reaction.
-
Issue 2: Dehydration of the Aldol Adduct
-
Potential Cause: Elevated reaction temperatures or acidic/basic work-up conditions.
-
Explanation: The initial β-hydroxy thioester adduct can undergo dehydration to form an α,β-unsaturated thioester, especially if the reaction is heated or exposed to strong acids or bases during work-up.[8]
-
Solution:
-
Temperature Control: Maintain low temperatures throughout the reaction.
-
Careful Work-up: Quench the reaction at low temperature with a mild proton source, such as a saturated aqueous solution of ammonium chloride. Avoid strong acids or bases during the work-up unless the dehydrated product is desired.
-
Guide 3: General Issues and Side Reactions
Issue 1: Cleavage of the tert-Butylthio Group
-
Potential Cause: Presence of strong acids or Lewis acids.
-
Explanation: The tert-butylthio ether linkage can be susceptible to cleavage under strongly acidic conditions, similar to tert-butyl ethers.[9] This can proceed via an SN1-type mechanism.
-
Solution:
-
Avoid Strong Acids: Use non-acidic or mildly acidic conditions for work-up and purification. If an acidic work-up is necessary, use dilute acid at low temperatures and for a short duration.
-
Lewis Acid Sensitivity: Be cautious when using Lewis acids as catalysts, as they can also promote cleavage. If a Lewis acid is required, screen different options and use the mildest effective one. Zinc bromide (ZnBr2) has been used for the selective deprotection of tert-butyl esters and could potentially affect the tert-butylthio group.[10]
-
Issue 2: Oxidation of the Sulfide
-
Potential Cause: Exposure to oxidizing agents or atmospheric oxygen.
-
Explanation: The sulfide group is susceptible to oxidation to the corresponding sulfoxide and then to the sulfone.[11][12] This can be an issue if the reaction is run in the presence of adventitious oxygen or if oxidizing reagents are used in subsequent steps.
-
Solution:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed.
-
Reagent Purity: Ensure that all reagents are free from peroxide impurities.
-
Issue 3: Difficult Purification of Products
-
Potential Cause: Similar polarity of the product and byproducts.
-
Explanation: Sulfur-containing compounds can sometimes be challenging to purify by standard silica gel chromatography due to their polarity and potential for streaking on the column.
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up can remove many polar impurities. Washing with a saturated solution of sodium bicarbonate can remove acidic byproducts, while a brine wash helps to remove water from the organic layer.
-
Chromatography: If column chromatography is necessary, consider using a less polar solvent system initially to elute non-polar impurities. A gradual increase in polarity can then be used to elute the desired product. In some cases, using a different stationary phase, such as alumina, may be beneficial.
-
Distillation or Crystallization: For thermally stable and non-volatile products, distillation under reduced pressure can be an effective purification method. If the product is a solid, recrystallization is often the best way to achieve high purity.
-
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Alkylation of this compound
This protocol provides a general method for the alkylation of this compound using LDA and an alkyl halide.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution, again keeping the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Alkylation Conditions and Yields
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | LDA | THF | -78 to rt | 12 | ~85-95 |
| Iodomethane | LDA | THF | -78 to rt | 12 | ~80-90 |
| 1-Iodobutane | LDA | THF | -78 to rt | 12 | ~75-85 |
| 2-Bromopropane | LDA | THF | -78 to rt | 12 | < 20 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualization of Key Processes
Diagram 1: Enolate Formation and Alkylation Workflow
Caption: Workflow for the alkylation of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Alkylation Yield
Caption: Decision tree for troubleshooting low alkylation yields.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Zhou, C., Liang, Q., Zhu, X., & Wang, L. (2023). C(sp)─S Bond Formation via the Synergy of Oxidative With Reductive Photocatalysts Through Photoredox and Dual Hydrogen Atom Transfer Processes. Angewandte Chemie International Edition, 62(31), e202305581. [Link]
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
- Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Magritek. (2018). The Aldol Condensation. Retrieved from [Link]
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Wu, Y., & Sun, Y. (2006). Selective Deprotection of tert-Butyl Esters in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(15), 5897-5900. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Advantages of thioesters over esters in fatty acid catabolism. Retrieved from [Link]
- Science of Synthesis. (2009).
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
- Woodbury, R. P. (1976). The chemistry of amide enolates and a study of ester enolate stability.
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Alkylation of Enolate Ions. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Why is the thioester bond weaker than a regular ester bond? Retrieved from [Link]
-
Movahed, S., & Dabir, B. (2015). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 20(8), 14338-14347. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
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Common side reactions with Ethyl (tert-butylthio)acetate
Welcome to the technical support center for Ethyl (tert-butylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses three main sites of reactivity that researchers should be mindful of: the ethyl ester, the thioether linkage, and the tert-butyl group. The ester is susceptible to hydrolysis under both acidic and basic conditions. The sulfur atom of the thioether can be oxidized to a sulfoxide and subsequently to a sulfone. The tert-butyl group, while generally stable, can be cleaved under strongly acidic conditions and may also participate in elimination reactions under basic conditions.
Q2: How should I properly store and handle this compound?
A2: Store this compound in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases. Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis. As with all thioethers, it is advisable to work in a well-ventilated hood to avoid inhalation of any potentially volatile sulfur compounds.
Q3: Can the tert-butyl group be selectively removed?
A3: Yes, the S-tert-butyl group is often employed as a protecting group for thiols and can be cleaved under specific conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) can effect its removal.[1][2] It is important to be aware that the liberated tert-butyl cation can be a source of side reactions, such as the alkylation of other nucleophilic species present in the reaction mixture.[3]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during your experiments with this compound, providing plausible causes and actionable solutions.
Issue 1: Unexpected Hydrolysis of the Ethyl Ester
Symptom: You observe the formation of (tert-butylthio)acetic acid as a significant byproduct, or your desired product yield is low due to the consumption of the starting material through hydrolysis.
Causality: The ethyl ester functionality of this compound is susceptible to both acid- and base-catalyzed hydrolysis.[4][5] Trace amounts of water in your reagents or solvents, or the presence of acidic or basic impurities, can promote this side reaction. Thioesters, in general, are known to hydrolyze to a thiol and a carboxylic acid.[5]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Flame-dry glassware to remove adsorbed moisture.
-
Control pH: If your reaction conditions are not intended to be acidic or basic, ensure the pH is neutral. The use of a non-nucleophilic buffer may be beneficial.
-
Purify Reagents: If you suspect acidic or basic impurities in your starting materials, consider purification prior to the reaction.
-
Temperature Control: Hydrolysis rates can increase with temperature.[6][7] Running the reaction at a lower temperature may help to minimize this side reaction.
Diagram of Hydrolysis Pathways:
Caption: Acidic and basic hydrolysis of the ethyl ester.
Issue 2: Oxidation of the Thioether Linkage
Symptom: You isolate products that are more polar than expected and mass spectrometry data suggests the addition of one or two oxygen atoms to your molecule of interest.
Causality: The sulfur atom in the thioether is nucleophilic and can be readily oxidized by a variety of oxidizing agents to form a sulfoxide, and with stronger oxidants, a sulfone.[8][9][10][11] This can be an unintended side reaction if your experimental conditions involve exposure to oxidants. Even atmospheric oxygen can contribute to slow oxidation over time, especially in the presence of light or metal catalysts.
Troubleshooting Protocol:
-
Degas Solvents: To remove dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon before use.
-
Avoid Oxidizing Agents: Carefully review all reagents in your reaction to ensure there are no unintended oxidizing agents present.
-
Protect from Light: Store this compound and run your reactions in vessels protected from light, such as amber-colored flasks or flasks wrapped in aluminum foil.
-
Use of Antioxidants: In some cases, the addition of a small amount of a radical scavenger or antioxidant can help to prevent oxidation.
Diagram of Oxidation Pathway:
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
Issue 3: Unintended Pummerer Rearrangement
Symptom: Following a reaction where oxidation of the thioether to the sulfoxide may have occurred, you observe the formation of an α-acyloxy-thioether instead of or in addition to the expected product.
Causality: The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen.[12][13] If this compound is first oxidized to the corresponding sulfoxide, the presence of an acylating agent (like acetic anhydride, which might be used in the reaction or present as an impurity) can trigger a rearrangement to form an α-acetoxy thioether.[12]
Troubleshooting Protocol:
-
Prevent Sulfoxide Formation: The primary strategy is to prevent the initial oxidation of the thioether by following the steps outlined in "Issue 2".
-
Avoid Acylating Agents: If the presence of a sulfoxide is unavoidable, ensure that no acylating agents are present in the reaction mixture.
-
Temperature Control: The Pummerer rearrangement is often promoted by heat. Maintaining a lower reaction temperature can help to suppress this side reaction.
Diagram of Pummerer Rearrangement:
Caption: The Pummerer rearrangement pathway from the sulfoxide.
Issue 4: Formation of Elimination Byproducts
Symptom: You detect the formation of isobutylene gas and/or products derived from the reaction of ethyl thioacetate with your substrates.
Causality: The tert-butyl group can undergo elimination reactions, particularly under basic conditions, to form isobutylene.[14] The stability of the tertiary carbocation that can be formed from the tert-butyl group also makes it susceptible to E1 elimination in polar, protic solvents, often in competition with SN1 reactions.[14] The use of a strong, bulky base like potassium tert-butoxide is known to favor elimination reactions.[15]
Troubleshooting Protocol:
-
Choice of Base: If a base is required, consider using a weaker or less sterically hindered base to minimize elimination.
-
Solvent Selection: Avoid highly polar, protic solvents if elimination is a concern, as they can stabilize the carbocation intermediate in an E1 pathway.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature can help to favor substitution over elimination.
-
Substrate Considerations: Be mindful that for tertiary alkyl halides (or similar structures), E2 elimination is often a major pathway, especially with strong bases.[16]
Diagram of Elimination Pathways:
Caption: E1 and E2 elimination pathways leading to isobutylene.
Quantitative Data Summary
| Side Reaction | Key Factors | Mitigation Strategies |
| Ester Hydrolysis | Presence of H₂O, acid, or base; elevated temperature. | Use anhydrous conditions, control pH, purify reagents, lower reaction temperature.[4][5][6][7] |
| Thioether Oxidation | Presence of oxidizing agents (including O₂), light, metal catalysts. | Degas solvents, avoid oxidants, protect from light.[8][9][10][11] |
| Pummerer Rearrangement | Formation of sulfoxide, presence of acylating agents, heat. | Prevent initial oxidation, avoid acylating agents, lower temperature.[12][13] |
| Elimination | Strong/bulky bases, polar protic solvents, elevated temperature. | Use weaker/less hindered base, choose non-polar solvents, lower temperature.[14][15] |
References
-
Pearson. (2024). Hydrolysis of Thioesters Explained. Available at: [Link]
- Sels, B. F., De Vos, D. E., & Jacobs, P. A. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 447-453.
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Available at: [Link]
- Sels, B. F., De Vos, D. E., & Jacobs, P. A. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(3), 447-453.
-
Sels, B. F., De Vos, D. E., & Jacobs, P. A. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. Available at: [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Sanden, S. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088.
-
ResearchGate. (n.d.). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Available at: [Link]
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
- Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(10), 2149-2158.
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Available at: [Link]
-
Chemistry LibreTexts. (2023). E1 Elimination Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Thioester. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Alkene Formation With Tert-Butoxide, Hoffmann Elimination Mechanism | Organic Chemistry. YouTube. Available at: [Link]
- Bertschi, L., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9036-9101.
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Technical Support Center: Purification of Products from Ethyl (tert-butylthio)acetate Reactions
Welcome to the technical support center for the purification of reaction products derived from Ethyl (tert-butylthio)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reproducible outcomes.
Introduction: The Nuances of Purifying Thioester Compounds
This compound is a valuable reagent in organic synthesis, often employed in the formation of β-keto thioesters and other sulfur-containing molecules. While the reactions themselves are often efficient, the subsequent purification of the desired products can present unique challenges. These difficulties typically arise from the physicochemical properties of the starting material, the product, and potential byproducts. Common issues include the removal of unreacted starting material, separation from structurally similar byproducts, and the handling of volatile and odorous sulfur compounds like tert-butyl thiol. This guide provides a structured approach to overcoming these purification hurdles.
Below is a general workflow for the purification of products from reactions involving this compound.
Caption: General purification workflow for this compound reaction products.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common problems encountered during the purification process.
Monitoring the Reaction and Identifying Products
Question: How can I effectively monitor the progress of my reaction and visualize the product on a Thin Layer Chromatography (TLC) plate?
Answer:
Effective reaction monitoring is crucial for determining the optimal reaction time and minimizing byproduct formation. Thin Layer Chromatography (TLC) is the most common method for this.
-
UV Visualization: If your product contains a UV-active chromophore (e.g., an aromatic ring), it can be easily visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2][3] However, many aliphatic thioesters, including this compound, are not strongly UV-active.
-
Staining: For compounds that are not UV-active, various staining methods can be employed.
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile oxidizing stain that visualizes a wide range of organic compounds, including thioesters, which will appear as yellow-brown spots on a purple background.[1][4] It is particularly useful for detecting alkenes and alkynes which appear as bright yellow spots.[1]
-
p-Anisaldehyde Stain: This stain is excellent for detecting nucleophilic functional groups and will often produce colored spots upon heating, which can help in differentiating between different components of the reaction mixture.[1][5]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method.[2][3][5] Iodine has an affinity for many organic compounds, causing them to appear as temporary brown spots.[2][5]
-
| Stain | Target Functional Groups | Appearance |
| UV Light (254 nm) | Aromatic compounds, conjugated systems | Dark spots on a green fluorescent background |
| Potassium Permanganate | Alkenes, alkynes, alcohols, amines, sulfides | Yellow-brown spots on a purple background |
| p-Anisaldehyde | Nucleophilic groups (alcohols, amines), some carbonyls | Various colored spots on a light background |
| Iodine | Unsaturated and aromatic compounds, many other organic molecules | Brown spots on a light background |
Step-by-Step Protocol for TLC Analysis:
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material(s) for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow the solvent to evaporate. Visualize the spots using a UV lamp and/or an appropriate stain.
Removing Unreacted Starting Material and Byproducts
Question: I'm having trouble separating my product from unreacted this compound. What's the best approach?
Answer:
The separation of your product from unreacted this compound depends on the differences in their physical and chemical properties.
-
Column Chromatography: This is the most widely applicable method for separating organic compounds.[6] The choice of solvent system (eluent) is critical. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal ratio can be determined by running TLCs in various solvent mixtures. Generally, the less polar compound will elute first.
-
Aqueous Extraction: If the reaction conditions or byproducts introduce acidic or basic impurities, an aqueous wash can be very effective. For example, washing with a saturated sodium bicarbonate (NaHCO₃) solution will remove acidic byproducts, while a dilute acid wash (e.g., 1M HCl) will remove basic impurities.
Question: My reaction produces tert-butyl thiol as a byproduct. How can I get rid of its persistent odor and remove it from my product?
Answer:
tert-Butyl thiol is a volatile and highly odorous byproduct that can be challenging to remove completely.
-
Aqueous Base Extraction: Thiols are weakly acidic and can be deprotonated by a strong base. Washing the organic layer with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can help to extract the thiol into the aqueous phase as its thiolate salt. However, be cautious as a strong base can also promote the hydrolysis of your ester product.[10]
-
Oxidative Workup: Thiols can be oxidized to less volatile and less odorous disulfides. A mild oxidizing agent, such as a dilute solution of hydrogen peroxide or an iodine solution, can be used during the workup.[11] The resulting disulfide can then be more easily separated by column chromatography.
-
Copper Salt Treatment: Thiols are known to form complexes with heavy metals. Washing the reaction mixture with a solution of copper(II) sulfate may help to sequester the thiol.
Dealing with Product Instability
Question: My thioester product seems to be hydrolyzing back to the carboxylic acid during workup or purification. How can I prevent this?
Answer:
Thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters, especially under basic or strongly acidic conditions.[12][13][14]
-
Maintain Neutral pH: During aqueous extractions, use neutral or slightly acidic conditions. Avoid strong bases like NaOH or KOH if your product is sensitive. A wash with saturated sodium bicarbonate solution is generally mild enough to remove acidic impurities without causing significant hydrolysis of the thioester.
-
Anhydrous Conditions: Ensure that all solvents and reagents used during workup and purification are dry. Use a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water from the organic layer before solvent evaporation.
-
Temperature Control: Hydrolysis reactions are often accelerated by heat.[10] When removing the solvent, use a rotary evaporator at a moderate temperature. If distillation is used for purification, perform it under reduced pressure to lower the required temperature.
The following diagram illustrates the decision-making process for choosing a purification strategy.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: Besides unreacted starting material, common byproducts can include:
-
tert-Butyl thiol: Formed from the cleavage of the tert-butylthio group.
-
Hydrolysis products: Ethyl acetate and tert-butyl thiol if water is present. The desired product can also hydrolyze to the corresponding carboxylic acid.[10][14]
-
Products of self-condensation: Depending on the reaction conditions, the enolate of this compound could potentially react with itself.
Q2: Can I use distillation to purify my product?
A2: Distillation is a viable option if your product is thermally stable and has a boiling point that is significantly different from other components in the reaction mixture.[7][8][9] It is often necessary to perform distillation under reduced pressure to avoid decomposition of the product at high temperatures.
Q3: I am performing a Claisen-type condensation with this compound to form a β-keto thioester. What specific purification challenges should I anticipate?
A3: In addition to the general challenges, the purification of β-keto thioesters can be complicated by their tautomeric nature and potential for decarboxylation, especially if harsh acidic or basic conditions are used. It is advisable to use buffered aqueous solutions for workup and to perform column chromatography with a solvent system that has been neutralized (e.g., by adding a small amount of triethylamine).
Q4: Are there any safety precautions I should take when working with this compound and its reactions?
A4: Yes. Thioesters and especially the potential byproduct tert-butyl thiol have strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting your experiment.
References
-
Ma, S., & Wang, G. (2005). Electro-oxidative Neutral Deprotection of S-t-Butyl Thioates to give Carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 4-5. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, and Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
-
Wu, Y., & Li, L. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(17), 6775–6778. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Villamil, V., et al. (2022). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Medicinal Chemistry, 13(5), 586-591. [Link]
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 958896. [Link]
-
Cieplinski, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(11), 1999. [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]
-
Ordyński, M. (n.d.). TLC stains. [Link]
-
Gangadwala, K., & Mankar, S. (2014). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. International Journal of Chemical Engineering and Applications, 5(2), 136-140. [Link]
-
Reddit. (2020). Removal of Smelly Thiol via Extraction?[Link]
-
da Silva, F., et al. (2018). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 14, 2596-2604. [Link]
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
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Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?[Link]
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LibreTexts Chemistry. (2021). 5.7: Visualizing TLC Plates. [Link]
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Chem Help ASAP. (2021). column chromatography & purification of organic compounds. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
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Prexams. (n.d.). Hydrolysis of Ethyl Acetate. [Link]
-
MDPI. (2021). Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. [Link]
-
Allen. (n.d.). The hydrolysis of ethyl acetate is a reaction of. [Link]
-
ResearchGate. (2016). Reactive Distillation for Synthesizing Ethyl tert-Butyl Ether from Low-Grade Alcohol Catalyzed by Potassium Hydrogen Sulfate. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]
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-
ResearchGate. (2010). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
ResearchGate. (2018). Hydrolysis of ethyl acetate. (a) Gibbs free energy profiles and (b) structures. [Link]
-
Journal of Chemical Technology and Metallurgy. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. [Link]
-
ResearchGate. (2016). How to purify esterification product?[Link]
-
YouTube. (2023). Hydrolysis of ethyl acetate | Pseudo unimolecular reactions | Chemical kinetics - Bsc 1st year. [Link]
-
LookChem. (n.d.). tert-BUTYL ACETATE. [Link]
-
ACS Publications. (2013). Kinetics of the simultaneous syntheses of ethyl tert-butyl ether (ETBE) and butyl tert-butyl ether (BTBE) over Amberlyst™ 35. [Link]
-
MDPI. (2020). Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. [Link]
-
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Georganics. (n.d.). Ethyl tert-butyl ether - preparation and application. [Link]
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- 12. The hydrolysis of ethyl acetate is a reaction of : `CH_3COOC_2H_5 + H_2O overset(H^(+))to CH_3COOH + C_2H_5OH` [allen.in]
- 13. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with Ethyl (tert-butylthio)acetate
Welcome to the technical support center for Ethyl (tert-butylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use, specifically focusing on the issue of low conversion rates. My aim is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction to this compound
This compound serves as a valuable reagent in organic synthesis, particularly as a building block for introducing a protected thiol functionality. The tert-butylthio group offers robust protection under various conditions but can be selectively cleaved when desired. However, achieving high conversion rates in reactions involving this thioester can sometimes be challenging. This guide will walk you through a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reagent and Substrate Integrity
Question 1: My reaction with this compound is sluggish or failing completely. How can I be sure my starting materials are not the issue?
Answer: The quality and purity of your starting materials are paramount. Here’s a breakdown of what to check:
-
Purity of this compound: While commercially available, the purity should be verified, especially if the reagent has been stored for an extended period. Thioesters can be susceptible to hydrolysis. Consider analyzing your stock by ¹H NMR or GC-MS to confirm its integrity.
-
Substrate Purity: Ensure your reaction partner (e.g., the nucleophile or electrophile) is pure. Impurities in your substrate can act as inhibitors or lead to unwanted side reactions.
-
Solvent and Reagent Anhydrousness: Many reactions involving thioesters are sensitive to moisture. Ensure you are using anhydrous solvents. If your reaction involves a strong base, it is critical to use freshly prepared or titrated solutions under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Section 2: Reaction Conditions and Optimization
Question 2: I've confirmed my reagents are pure, but my conversion rates are still low. What reaction parameters should I investigate?
Answer: Low conversion is often a result of suboptimal reaction conditions. A systematic optimization of the following parameters is recommended:
-
Temperature: Some reactions require heating to overcome activation energy barriers. Conversely, side reactions can be favored at higher temperatures. If you are running your reaction at room temperature, consider a stepwise increase in temperature (e.g., 40 °C, 60 °C, 80 °C) while monitoring the reaction progress by TLC or LC-MS. For some equilibrium reactions, lower temperatures may actually favor product formation.[2]
-
Reaction Time: It's possible the reaction is simply slow. To determine the optimal reaction time, set up a small-scale reaction and take aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) to analyze for product formation.
-
Concentration: The concentration of your reactants can significantly influence the reaction rate. If you suspect bimolecular decomposition or side reactions, you might consider running the reaction under more dilute conditions. Conversely, if the reaction is slow, increasing the concentration could improve the rate.
-
Catalyst/Base/Acid Choice and Stoichiometry: If your reaction is catalyzed, ensure the catalyst is active and used in the correct amount. For base- or acid-mediated reactions, the choice of base/acid and its stoichiometry is critical. For instance, a stronger base like sodium hydride (NaH) or n-butyllithium (n-BuLi) might be necessary if a weaker base is giving low conversion.[1]
Table 1: General Reaction Parameter Optimization
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Temperature | Room Temperature | Increase in 20 °C increments | Overcome activation energy |
| Elevated Temperature | Decrease temperature | Minimize side reactions/decomposition | |
| Time | 2-4 hours | Monitor at 1, 2, 4, 8, 24 hours | Determine reaction completion time |
| Concentration | 0.1 M | Increase to 0.5 M or decrease to 0.05 M | Influence reaction kinetics |
| Base Strength | Et₃N, DIPEA | Switch to NaH, K₂CO₃, or n-BuLi | Ensure complete deprotonation/activation |
Section 3: Potential Side Reactions
Question 3: I'm observing multiple spots on my TLC plate and the yield of my desired product is low. What are the likely side reactions?
Answer: The formation of byproducts is a common cause of low conversion of the desired product. For reactions involving this compound, consider the following possibilities:
-
Disulfide Formation: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen). If your reaction involves the deprotection of the tert-butylthio group to the free thiol, this is a significant concern. To mitigate this, perform the reaction under an inert atmosphere and use degassed solvents.[3]
-
Hydrolysis: Thioesters can hydrolyze to the corresponding carboxylic acid and thiol, particularly in the presence of water and acid or base.[4] Ensure your reaction is anhydrous if hydrolysis is a concern.
-
Elimination: The tert-butyl group can undergo elimination to form isobutylene, especially under acidic conditions.[5] This can be a problem if your reaction conditions are strongly acidic.
-
Self-Condensation/Polymerization: Depending on the nature of your substrate, it may be prone to self-condensation or polymerization under the reaction conditions.[1]
Troubleshooting Workflow for Low Conversion
Sources
Technical Support Center: Synthesis of Ethyl (tert-butylthio)acetate
This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges with the synthesis and purification of Ethyl (tert-butylthio)acetate. Our focus is on identifying and removing common byproducts to achieve high purity for downstream applications in pharmaceutical and materials science research.
Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[1][2] In this SN2 reaction, a tert-butylthiolate anion, generated by deprotonating tert-butyl mercaptan with a suitable base, attacks the electrophilic carbon of ethyl chloroacetate to displace the chloride leaving group.[2][3]
While the primary reaction is straightforward, several competing side reactions and the properties of the reagents themselves can lead to purification challenges. Understanding the origin of these impurities is the first step in designing an effective removal strategy.
Primary Reaction & Common Side Reactions
Below is a diagram illustrating the intended synthetic pathway and the most common side reactions that generate problematic byproducts.
Sources
Improving the chemoselectivity of Ethyl (tert-butylthio)acetate
Welcome to the technical support center for Ethyl (tert-butylthio)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to enhance the chemoselectivity of your reactions, ensuring robust and reproducible outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Introduction: The Synthetic Potential and Chemoselectivity Challenges
This compound is a valuable C2 building block in organic synthesis. Its primary utility lies in the generation of a stabilized enolate at the α-carbon, which can then be functionalized with a variety of electrophiles. The presence of the α-thioether moiety acidifies the α-protons (pKa ≈ 20-22 in DMSO), facilitating clean enolate formation.
However, the very features that make this reagent useful also introduce specific chemoselectivity challenges. The enolate is an ambident nucleophile, and competing side reactions can diminish the yield of the desired product. This guide will address the most common issues encountered in the laboratory:
-
C- vs. O-Alkylation: Competition between the desired carbon-carbon bond formation and the undesired ether formation.
-
Mono- vs. Poly-alkylation: Over-reaction of the initial product to yield di- or poly-substituted derivatives.
-
Self-Condensation: The enolate reacting with the starting ester (Claisen condensation) to form β-keto thioester impurities.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My alkylation reaction is giving a significant amount of O-alkylated byproduct. How can I improve C-alkylation selectivity?
Answer: This is a classic chemoselectivity problem arising from the ambident nature of the enolate. The outcome of the reaction is governed by the principles of Hard and Soft Acid-Base (HSAB) theory. The α-carbon is a "soft" nucleophilic center, while the enolate oxygen is "hard". To favor C-alkylation, you must pair the soft carbon nucleophile with a soft electrophile under conditions that promote kinetic control.
Troubleshooting Protocol for Poor C/O Selectivity:
-
Evaluate Your Electrophile:
-
Favorable (Soft): Alkyl iodides, bromides, allylic halides, and benzylic halides are soft electrophiles and strongly favor C-alkylation.
-
Unfavorable (Hard): Alkyl tosylates, mesylates, and especially trialkyloxonium salts (e.g., Meerwein's salt) are harder electrophiles that can increase the amount of O-alkylation. If possible, switch from a tosylate or mesylate to the corresponding bromide or iodide.
-
-
Optimize the Reaction Conditions (Kinetic Control):
-
Base and Counter-ion: Use a strong, non-nucleophilic base that provides a lithium counter-ion, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) . Lithium cations coordinate more tightly to the oxygen atom, reducing its nucleophilicity and favoring C-alkylation. Sodium or potassium enolates are more "ionic" or "free," which can lead to increased O-alkylation.
-
Temperature: Perform the enolate formation at a low temperature (-78 °C ) to generate the kinetic enolate. Add the electrophile at this low temperature. A slow warm-up to room temperature may be necessary for less reactive electrophiles, but avoid high temperatures which can favor the thermodynamic O-alkylation product.
-
Solvent: Use a non-polar, aprotic solvent like Tetrahydrofuran (THF) . Solvents like HMPA or DMF can increase the amount of "free" enolate and may lead to more O-alkylation.
-
Data Summary: Factors Influencing C- vs. O-Alkylation
| Factor | Favors C-Alkylation (Desired) | Favors O-Alkylation (Side Product) | Rationale |
| Electrophile | Alkyl Iodides, Bromides (Soft) | Alkyl Tosylates, Oxonium Salts (Hard) | HSAB Theory: Soft-Soft & Hard-Hard interactions are favored. |
| Counter-ion | Li⁺ | K⁺, Na⁺ | Lithium's high charge density promotes coordination at oxygen. |
| Solvent | THF, Diethyl Ether | HMPA, DMF | Polar aprotic solvents can separate the ion pair, freeing the oxygen. |
| Temperature | Low Temperature (-78 °C) | High Temperature | C-alkylation is typically kinetically favored and irreversible. |
FAQ 2: I'm observing a mixture of mono- and di-alkylated products. How can I selectively synthesize the mono-alkylated compound?
Answer: The formation of the di-alkylated product occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with a second equivalent of the electrophile. Achieving high selectivity for mono-alkylation requires precise control over stoichiometry and reaction conditions.
Troubleshooting Protocol for Over-Alkylation:
-
Stoichiometry is Critical:
-
Use a slight excess of the base (e.g., 1.05 - 1.1 equivalents of LDA ) to ensure full conversion of the starting material to the enolate. This prevents having both the enolate and the electrophile present at the same time as the unreacted starting material, which can lead to complex mixtures.
-
Use the electrophile as the limiting reagent. Start with 1.0 equivalent and adjust downwards if di-alkylation persists.
-
-
Addition Order and Temperature:
-
The correct order of addition is crucial. Always add the electrophile to the pre-formed enolate solution at -78 °C. Never add the base to a mixture of the ester and the electrophile.
-
This ensures the electrophile encounters a high concentration of the initial enolate and reacts quickly before conditions allow for the deprotonation of the newly formed product.
-
-
Reaction Quenching:
-
Once the reaction is complete (as determined by TLC), quench it promptly with a proton source (e.g., saturated aqueous ammonium chloride) while the solution is still cold. This will protonate any remaining enolates and prevent further reaction during workup.
-
Workflow Diagram: Optimizing for Mono-alkylation
Caption: Step-by-step workflow to maximize mono-alkylation selectivity.
FAQ 3: My reaction is complex, and I suspect Claisen self-condensation is occurring. What causes this and how can I prevent it?
Answer: The Claisen condensation is a side reaction where the enolate of one ester molecule attacks the carbonyl group of another. This occurs when there is an equilibrium concentration of both the enolate and the unreacted starting ester in the solution. This is almost always caused by using a base that is not strong enough to achieve full, irreversible deprotonation of the starting material.
Causality and Prevention:
-
Root Cause: Using weaker bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). These bases have pKaH values close to that of the α-proton of the ester, leading to an equilibrium.
-
Definitive Solution: Switch to a much stronger, non-nucleophilic base like LDA or LiHMDS . The pKaH of their conjugate acids is around 35-40, which is far higher than that of the ester. This ensures that the deprotonation reaction goes to completion, forming the enolate quantitatively and irreversibly. Once all the starting ester is converted to the enolate, there is no electrophilic carbonyl partner left for self-condensation.
Visualizing the Problem and Solution
Caption: A strong base like LDA prevents the Claisen self-condensation side reaction.
Recommended Experimental Protocol
General Procedure for Chemoselective Mono-alkylation of this compound
This protocol is optimized to minimize the side reactions discussed above.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), titrated
-
Alkyl Halide (preferably iodide or bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (In situ): In the reaction flask, dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Enolate Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 30-45 minutes at -78 °C. A color change (typically to pale yellow) indicates enolate formation.
-
Alkylation: Add the alkyl halide (1.0 eq.) dropwise to the enolate solution at -78 °C. The rate of addition should be controlled to maintain the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, allow the mixture to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C), but avoid warming to room temperature until the reaction is complete.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
This guide was synthesized from established principles of organic chemistry. For further reading on enolate chemistry and reaction mechanisms, please consult authoritative sources.
Technical Support Center: Navigating Challenges in the Deprotection of Tert-Butylthio (S-tBu) Cysteine
Welcome to the technical support resource for managing the tert-butylthio (S-tBu) protecting group for cysteine. The S-tBu group is a valuable tool in peptide synthesis, particularly within Fmoc/tBu strategies, due to its notable stability towards trifluoroacetic acid (TFA).[1] However, this stability is also the source of significant challenges during its removal. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these complexities and ensure the successful deprotection of your cysteine-containing molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Issue 1: My S-tBu deprotection is incomplete or has failed entirely.
Question: I've treated my peptide with my standard TFA cleavage cocktail, but my analysis (LC-MS) shows the S-tBu group is still attached. Why did this happen and what should I do?
Answer: This is the most common challenge encountered with the S-tBu group. Its stability to standard TFA cleavage conditions is a key feature that allows its use in orthogonal protection schemes.[1][2] Unlike acid-labile groups such as trityl (Trt), the S-tBu group requires specific reductive or heavy-metal mediated conditions for efficient removal.
Causality: The sulfur-sulfur bond in the Cys(S-tBu) mixed disulfide is resistant to acidolysis. Cleavage requires a nucleophilic attack on one of the sulfur atoms, a mechanism not facilitated by TFA alone.
Solutions:
-
Reductive Cleavage (Recommended Method): This is the most common and preferred method. It involves treating the protected peptide with an excess of a reducing agent, such as a thiol or a phosphine. These agents act as soft nucleophiles, attacking the disulfide bond to liberate the free cysteine thiol.[2]
-
Common Reagents: Dithiothreitol (DTT), β-mercaptoethanol (BME), tris(2-carboxyethyl)phosphine (TCEP).[2][3][4]
-
Mechanism: The external thiol or phosphine attacks the S-tBu disulfide, leading to the formation of a new mixed disulfide and the desired deprotected cysteine. The reaction is driven to completion by using a large excess of the reducing agent.
-
Optimization: If deprotection is slow, you can increase the concentration of the reducing agent, extend the reaction time, or gently increase the temperature. Monitoring the reaction by LC-MS is crucial.
-
-
Heavy Metal-Mediated Cleavage: Reagents like mercury(II) acetate are highly effective but are used less frequently due to their toxicity and the associated waste disposal challenges.[1]
-
Mechanism: The mercury(II) ion has a high affinity for sulfur and coordinates to the disulfide, facilitating its cleavage. The resulting mercury-sulfur adducts are then typically treated with a stronger thiol like BME to release the free cysteine.
-
-
Strong Acid Cleavage (Niche Application): While stable to TFA, the S-tBu group can be cleaved by very strong acids like trifluoromethanesulfonic acid (TFMSA). This approach is generally reserved for Boc-based syntheses where global deprotection and resin cleavage are performed simultaneously.[1]
Issue 2: I'm observing significant side-product formation after deprotection.
Question: After successfully removing the S-tBu group, my chromatogram shows multiple unexpected peaks. What are these side products and how can I prevent them?
Answer: Side-product formation often stems from the reactivity of the newly liberated cysteine thiol or from reactive intermediates generated during other deprotection steps if not properly managed.
Causality & Solutions:
-
Oxidative Dimerization: The free thiol (thiolate) is highly susceptible to oxidation, leading to the formation of intermolecular or intramolecular disulfide bonds (cystine).
-
Prevention: Perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Degassing all solvents is also highly recommended.
-
-
Re-alkylation with Tert-Butyl Cations: This is a critical issue if you are performing a global deprotection of a peptide containing other tert-butyl-based protecting groups (e.g., on Asp, Glu, Ser, Thr) using strong acid.[5][6][7] The acid cleaves these groups, generating reactive tert-butyl cations.[8][9] The highly nucleophilic free cysteine thiol can then be attacked by these cations, leading to the irreversible formation of S-tert-butylated cysteine.[5][7][10]
-
Prevention:
-
Orthogonal Strategy: The best prevention is to remove the S-tBu group before the final acid cleavage step. Perform an on-resin deprotection using reducing agents, wash the resin thoroughly, and then proceed with the TFA-mediated cleavage of the peptide from the resin and removal of other side-chain protecting groups.[3]
-
Use of Scavengers: If simultaneous cleavage is unavoidable (e.g., with TFMSA), a robust scavenger cocktail is mandatory. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the amino acid residues.[8]
-
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common S-tBu deprotection issues.
Frequently Asked Questions (FAQs)
Q1: Why is the S-tBu group considered so much more difficult to remove than other common cysteine protecting groups like Trt or Acm? The difficulty lies in its chemical stability. The Trityl (Trt) group is highly acid-labile and is readily cleaved by standard TFA cocktails. The Acetamidomethyl (Acm) group is also relatively stable but can be removed with reagents like mercury(II) acetate or iodine.[1] The S-tBu group's stability to TFA makes it uniquely suited for Fmoc synthesis where TFA-labile resin linkers and side-chain protecting groups are used, but this robustness necessitates the specific and sometimes harsh reductive or heavy-metal conditions for its own removal.[1][2]
Q2: Can I remove the S-tBu group at the same time I cleave my peptide from the resin? It depends entirely on your synthesis strategy.
-
For Fmoc/tBu Synthesis: No. The standard TFA-based cleavage cocktail will leave the S-tBu group intact.[1] You must perform a separate deprotection step, ideally on the resin before cleavage, using a reducing agent.[3]
-
For Boc/Bzl Synthesis: Yes. In this strategy, final cleavage is often performed with very strong acids like HF or TFMSA. A cocktail containing TFMSA can simultaneously cleave the peptide from the resin and remove the S-tBu group.[1]
Q3: The required deprotection conditions for S-tBu seem problematic for my sensitive peptide. Are there any modern alternatives? Yes. The challenges associated with S-tBu cleavage have driven the development of more labile thiol protecting groups. For instance, arylsulfenyl groups like Trimethoxyphenylthio (S-Tmp) and Dimethoxyphenylthio (S-Dmp) have emerged as excellent alternatives.[3] These groups are stable during Fmoc-SPPS but can be removed very rapidly (often in under 5 minutes) with mild reducing agents like DTT, offering a significant process advantage over S-tBu.[3]
Q4: How does Cys(S-tBu) fit into a strategy for forming multiple, specific disulfide bonds? Cys(S-tBu) is a cornerstone of orthogonal protection strategies for complex, multi-disulfide-bridged peptides. Because its removal condition (reduction) is distinct from those of other cysteine protecting groups (e.g., acid-labile Trt, iodine-labile Acm), you can selectively deprotect one cysteine or a pair of cysteines while leaving others protected. This allows for the controlled, stepwise formation of each specific disulfide bond, preventing scrambling and ensuring the correct final folded structure.[2]
Data & Reagent Comparison
| Deprotection Method | Reagent Cocktail | Typical Conditions | Pros | Cons |
| Reductive Cleavage | 0.1 M DTT, 0.1 M N-Methylmorpholine (NMM) in DMF[3] | On-resin, Room Temp, 2-4 hours | High efficiency, mild on peptide, avoids toxic metals. | Can be slow, requires inert atmosphere to prevent re-oxidation. |
| Heavy Metal-Mediated | Mercury(II) Acetate in aq. Acetic Acid, pH 4[1] | Room Temp, 1 hour, followed by BME treatment | Very effective and fast. | Highly toxic , significant waste disposal issues. |
| Strong Acid Cleavage | Trifluoromethanesulfonic acid (TFMSA) in TFA | 0°C to Room Temp, 1-2 hours | Simultaneous cleavage and deprotection in Boc chemistry. | Extremely harsh conditions, requires extensive scavengers.[1] |
| Alternative Reductive | PBu₃ or TCEP in solution | Varies with solvent and substrate | Phosphines can be faster and more efficient than thiols. | Air-sensitive reagents, potential for side reactions.[2] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Cys(S-tBu) using DTT
This protocol is adapted for standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Following successful synthesis, the N-terminal Fmoc group should be removed. Swell the peptide-resin (1.0 g) in dimethylformamide (DMF, 10 mL) for 30 minutes in a reaction vessel.
-
Prepare Deprotection Cocktail: Prepare a solution of 0.1 M DTT and 0.1 M N-Methylmorpholine (NMM) in DMF. For 10 mL, this corresponds to approximately 154 mg of DTT and 110 µL of NMM. Ensure the solution is freshly prepared and degassed.
-
Deprotection Reaction: Drain the DMF from the swollen resin. Add the deprotection cocktail (10 mL) to the resin.
-
Incubation: Gently agitate the resin mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 2-4 hours.
-
Monitoring (Optional but Recommended): A small sample of the resin can be cleaved (e.g., using a standard TFA/TIS/H₂O cocktail) and analyzed by LC-MS to confirm the complete removal of the S-tBu group.
-
Washing: Once the reaction is complete, drain the deprotection cocktail. Wash the resin extensively to remove all traces of the reducing agent and byproducts. A typical wash cycle is:
-
DMF (3 x 10 mL)
-
Dichloromethane (DCM) (3 x 10 mL)
-
Methanol (3 x 10 mL)
-
-
Drying: Dry the resin under high vacuum. The resin is now ready for final cleavage or further modification.
Protocol 2: Deprotection of Cys(S-tBu) using Mercury(II) Acetate
Caution: Mercury(II) acetate is extremely toxic. Handle with extreme care using appropriate personal protective equipment and dispose of all waste according to institutional guidelines.
-
Peptide Dissolution: Dissolve the S-tBu protected peptide (100 mg) in 10% aqueous acetic acid (10 mL).
-
pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Reagent Addition: With stirring, add 1.0 to 1.1 molar equivalents of mercury(II) acetate per S-tBu group.
-
Reaction: Stir the mixture at room temperature for 1 hour under an inert atmosphere.[1]
-
Quenching and Thiol Regeneration: Add β-mercaptoethanol (BME) in excess (e.g., 0.5 mL) and allow the mixture to stand for at least 5 hours to ensure complete precipitation of mercury salts and regeneration of the free thiol.[1]
-
Work-up: The crude peptide is typically isolated by filtration to remove the precipitate, followed by purification via preparative HPLC.
Deprotection & Cleavage Logic Diagram
Caption: Recommended workflow for S-tBu deprotection in Fmoc-SPPS.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Hutt, M., et al. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Spears, R. J., et al. (2022). Cysteine protecting groups: applications in peptide and protein science. Amino Acids. Retrieved from [Link]
-
Fujii, N., et al. (1987). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters. Retrieved from [Link]
-
Pande, S. A. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? ResearchGate. Retrieved from [Link]
-
Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Vudathala, S. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]
-
Waymouth, R. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Quora. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing disulfide bond formation in reactions with Ethyl (tert-butylthio)acetate
Welcome to the technical support resource for Ethyl (tert-butylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the unwanted formation of disulfide bonds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing disulfide bond formation in reactions involving thio-compounds.
Q1: What is the primary cause of unwanted disulfide bond formation?
A1: The primary cause is the oxidation of free thiol groups (-SH) into a disulfide bond (-S-S-). While this compound itself is a thioether, certain reaction conditions (e.g., strong acids, high temperatures) or enzymatic activity can lead to the cleavage of the protective tert-butyl group, exposing a reactive thiol. This thiol is then susceptible to oxidation. The process is significantly accelerated by dissolved oxygen in reaction solvents, the presence of trace metal ions which can act as catalysts, and a pH that favors the deprotonation of the thiol to the more reactive thiolate anion.[1]
Q2: How does pH affect the rate of disulfide bond formation?
A2: The rate of disulfide bond formation is highly dependent on the pH of the reaction medium. The thiol group (-SH) has a pKa typically around 8.5. At pH values above the pKa, the thiol group is predominantly in its deprotonated, anionic form, known as a thiolate (RS⁻). This thiolate is a much stronger nucleophile and is far more readily oxidized to form a disulfide bond compared to its protonated thiol counterpart.[2] Therefore, maintaining a pH below 8 is a key strategy to minimize this side reaction.
Q3: What are reducing agents, and how do they prevent disulfide bond formation?
A3: Reducing agents are compounds that donate electrons, effectively preventing oxidation reactions.[3][4] In the context of reactions involving thiols, they serve two main purposes: they can reverse any disulfide bonds that have already formed by reducing them back to free thiols, and they can maintain a reducing environment that actively prevents the initial oxidation from occurring.[5][6] Commonly used reducing agents in biochemical and chemical applications include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[3][5][7]
Q4: How can I detect and quantify disulfide byproducts in my reaction mixture?
A4: Several analytical techniques can be employed to identify and quantify disulfide bond formation. The most common and powerful method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify the mass of the disulfide-linked product.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the characteristic chemical shifts associated with the disulfide product. For protein-related applications, non-reducing SDS-PAGE can be used, where the disulfide-linked species will migrate differently than the reduced monomer.[9]
Troubleshooting Guide: Unwanted Disulfide Formation
This guide provides actionable solutions to specific problems you may encounter during your experiments.
Problem: My analytical data (LC-MS, NMR) shows a significant peak corresponding to the disulfide dimer of my desired product.
This is a classic sign of thiol oxidation during your reaction or workup. The following strategies can be employed, either individually or in combination, to mitigate this issue.
The choice of reducing agent is critical and depends on your specific reaction conditions.
-
Mechanism of Action: Reducing agents like DTT and TCEP readily reduce disulfide bonds back to their constituent thiols and keep the environment in a reduced state, preventing oxidation.[3][5] DTT, having two thiol groups, forms a stable intramolecular disulfide ring upon oxidation, which drives the reaction forward.[5][6]
-
Experimental Protocol: Using a Reducing Agent
-
Determine the appropriate reducing agent for your system based on the table below. TCEP is often a preferred choice due to its stability, effectiveness over a wider pH range, and lack of odor.
-
Add the reducing agent to your reaction buffer or solvent system before adding your thiol-containing reactant.
-
A typical starting concentration is 1-10 mM, but this may need to be optimized for your specific application.
-
If disulfide formation is occurring during purification, consider adding a low concentration of the reducing agent (e.g., 0.1-1 mM TCEP) to your chromatography buffers.
-
-
Data Summary: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Effective pH Range | 7.0 - 9.0 | 1.5 - 8.5 | 6.5 - 8.5 |
| Stability | Prone to air oxidation | Highly stable in air | Prone to air oxidation |
| Odor | Strong, unpleasant | Odorless | Strong, unpleasant |
| Mechanism | Forms stable 6-membered ring | Irreversible reduction of disulfides | Thiol-disulfide exchange |
| Interference | Can interfere with metal-affinity chromatography (e.g., Ni-NTA) | Does not interfere with metal-affinity chromatography | Can reduce some metal columns |
Oxygen from the air dissolved in your solvents is a primary culprit for thiol oxidation.[1] Removing it is a crucial step.
-
Causality: Oxygen acts as the terminal electron acceptor in the oxidation of thiols to disulfides. By removing dissolved O₂, you eliminate a key reactant for this unwanted side reaction. Performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents oxygen from re-dissolving into the solvent.
-
Experimental Protocol: Degassing Solvents and Using an Inert Atmosphere
-
Degassing: Choose a suitable method to degas all solvents and buffers immediately before use.
-
Freeze-Pump-Thaw: For organic solvents, place the solvent in a sturdy flask, freeze it using liquid nitrogen, apply a high vacuum for several minutes, and then thaw. Repeat this cycle 3-4 times.
-
Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. This is a common method for aqueous buffers.
-
-
Inert Atmosphere Setup:
-
Assemble your reaction glassware and dry it thoroughly in an oven.
-
Cool the glassware under a stream of inert gas.
-
Add your degassed solvents and reagents via syringe or cannula under a positive pressure of the inert gas.
-
Maintain a gentle positive pressure of inert gas throughout the reaction (a balloon or bubbler system is common).
-
-
Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in your buffers or on your glassware can catalyze the oxidation of thiols.
-
Mechanism of Action: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind tightly to metal ions, sequestering them and preventing them from participating in the redox cycling that leads to thiol oxidation.[1]
-
Experimental Protocol: Adding a Chelating Agent
-
Prepare a stock solution of EDTA (e.g., 0.5 M, pH 8.0).
-
Add EDTA to your aqueous buffers to a final concentration of 1-5 mM.
-
Ensure the pH of your buffer is re-adjusted after the addition of the EDTA stock solution.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting.
Caption: Oxidation of two thiol molecules to a disulfide bond.
Caption: Troubleshooting workflow for disulfide bond formation.
References
-
Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. PubMed Central (PMC). [Link]
-
Why are reducing agents used to reduce the disulfide bonds within proteins? Quora. [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. PubMed Central (PMC). [Link]
-
Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. [Link]
-
Breaking a Couple: Disulfide Reducing Agents. SciSpace. [Link]
-
Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PubMed Central (PMC). [Link]
-
Methods to identify the substrates of thiol‐disulfide oxidoreductases. PubMed Central (PMC). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. quora.com [quora.com]
- 4. Breaking a Couple: Disulfide Reducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to identify the substrates of thiol‐disulfide oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Reactions with Ethyl (tert-butylthio)acetate
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Ethyl (tert-butylthio)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of synthesizing, scaling up, and utilizing this versatile reagent. Our focus is on providing practical, experience-driven insights to ensure the success and safety of your chemical transformations.
I. Synthesis and Scale-Up of this compound
The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction between a salt of tert-butanethiol and an ethyl haloacetate, most commonly ethyl chloroacetate or bromoacetate. While straightforward in principle, scaling up this reaction presents several challenges that require careful consideration.
Frequently Asked Questions (FAQs): Synthesis
Q1: What are the most common side reactions during the synthesis of this compound and how can I minimize them?
A1: The primary side reaction of concern is the elimination (E2) of the ethyl haloacetate to form ethyl glyoxylate, which can then polymerize or undergo further reactions. This is particularly problematic when using a sterically hindered and strong base. To minimize this:
-
Choice of Base: Use a slight excess of a relatively weak base like sodium carbonate or potassium carbonate to generate the thiolate in situ at a controlled rate. While stronger bases like sodium hydride can be used, they increase the risk of elimination, especially at elevated temperatures.
-
Temperature Control: The reaction is exothermic. Maintain a low to moderate temperature (typically 0-25 °C) during the addition of the alkylating agent to the thiolate solution. Uncontrolled exotherms will favor the elimination pathway. For larger scale reactions, a jacketed reactor with efficient cooling is essential.[1][2]
-
Order of Addition: Slowly add the ethyl haloacetate to the solution of the tert-butyl thiolate. This ensures that the concentration of the electrophile is kept low, minimizing self-condensation and other side reactions.
Q2: I'm observing a low yield in my scale-up synthesis. What are the likely causes?
A2: Low yields on a larger scale can be attributed to several factors:
-
Incomplete Thiolate Formation: Ensure your base is of good quality and that you are using the correct stoichiometry to fully deprotonate the tert-butanethiol.
-
Oxidation of the Thiolate: The tert-butyl thiolate is susceptible to oxidation to the disulfide, especially in the presence of air. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is crucial.
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" where side reactions occur, or areas of low reagent concentration where the reaction stalls. Ensure your stirring is adequate for the vessel size.
-
Losses During Work-up: this compound is a relatively volatile organic compound. Care should be taken during solvent removal to avoid product loss. Ensure your aqueous washes are efficient at removing unreacted starting materials and salts without causing emulsions.
Q3: What are the best practices for purifying this compound on a large scale?
A3: Purification on a large scale typically involves a series of extraction and distillation steps:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture with water. Wash the organic layer with a dilute solution of sodium bicarbonate to remove any unreacted ethyl haloacetate and acidic byproducts.[3] A subsequent wash with brine will help to break up any emulsions and remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Distillation: The most effective method for obtaining high-purity this compound is fractional distillation under reduced pressure. This will separate the product from any higher-boiling impurities and the disulfide byproduct.
Troubleshooting Guide: Synthesis
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or stalls | 1. Inactive base. 2. Low reaction temperature. 3. Poor quality of ethyl haloacetate. | 1. Use a freshly opened container of base. 2. Allow the reaction to slowly warm to room temperature after the initial addition. 3. Use freshly distilled or high-purity ethyl haloacetate. |
| Formation of a significant amount of di-tert-butyl disulfide | Oxidation of the thiolate. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and work-up. Degas all solvents before use. |
| Product is contaminated with unreacted tert-butanethiol | Incomplete reaction or insufficient alkylating agent. | Use a slight excess (1.05-1.1 equivalents) of ethyl haloacetate. Ensure the reaction has gone to completion by TLC or GC analysis before work-up. |
| Difficult phase separation during work-up (emulsion) | Formation of fine solids or soaps. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. |
Experimental Protocol: Synthesis of this compound (1 L Scale)
-
Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with tert-butanethiol (1.0 mol) and anhydrous ethanol (2 L).
-
Thiolate Formation: Cool the solution to 0 °C using the reactor jacket. Slowly add sodium ethoxide (1.05 mol) in ethanol while maintaining the temperature below 10 °C.
-
Alkylation: Once the addition of the base is complete, slowly add ethyl chloroacetate (1.0 mol) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 20 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 10 °C and slowly quench with 1 L of water. Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer with 1 M sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
II. Reactions Involving the Enolate of this compound
This compound can be deprotonated at the α-carbon to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol and Claisen-type reactions.
Frequently Asked Questions (FAQs): Enolate Chemistry
Q1: What is the best base to use for generating the enolate of this compound?
A1: A strong, non-nucleophilic base is required to efficiently and cleanly deprotonate the ester. Lithium diisopropylamide (LDA) is the most common choice.[4] It is a strong base that rapidly and quantitatively forms the lithium enolate at low temperatures (-78 °C), minimizing self-condensation (Claisen condensation).
Q2: My aldol reaction with the enolate of this compound is giving low yields. What could be the issue?
A2: Low yields in aldol reactions with this enolate can be due to:
-
Incomplete Enolate Formation: Ensure your LDA is freshly prepared or titrated. The pKa of the α-proton of a thioester is generally higher than that of a ketone, so a full equivalent of a strong base is necessary.
-
Enolate Instability: The enolate can be unstable at higher temperatures. Maintain a low temperature (-78 °C) throughout the enolate formation and the subsequent addition of the electrophile (aldehyde or ketone).
-
Reversible Aldol Addition: The aldol addition can be reversible. Ensure that the reaction is quenched at low temperature to trap the desired product.
-
Side Reactions of the Electrophile: If the aldehyde or ketone electrophile can also be enolized by any remaining base, this will lead to a complex mixture of products. It is best to add the electrophile to the pre-formed enolate solution.
Q3: I am observing the Claisen self-condensation product. How can I avoid this?
A3: The Claisen condensation is a common side reaction where the enolate of one ester molecule attacks the carbonyl group of another.[5][6] To minimize this:
-
Use a Strong, Bulky Base: As mentioned, LDA is ideal as it rapidly deprotonates the ester at low temperature, preventing the enolate from reacting with the remaining starting material.
-
Low Temperature: Perform the enolate generation at -78 °C.
-
Slow Addition of Electrophile: Once the enolate is formed, slowly add the desired electrophile to the reaction mixture. This ensures that the enolate reacts with the electrophile rather than another molecule of the ester.
Troubleshooting Guide: Enolate Reactions
| Problem | Potential Cause | Recommended Solution |
| No reaction or low conversion | 1. Inactive LDA. 2. Reaction temperature is too low for the specific electrophile. | 1. Use freshly prepared or titrated LDA. 2. After the addition of the electrophile at -78 °C, allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) and monitor for product formation. |
| Formation of multiple products | 1. Competing Claisen condensation. 2. The electrophile is being deprotonated. | 1. Ensure rapid and complete enolate formation at -78 °C before adding the electrophile. 2. Use a non-enolizable electrophile if possible, or ensure that the enolate is the only basic species present during the addition. |
| Product decomposition during work-up | The β-hydroxy thioester product may be sensitive to acidic or basic conditions. | Use a buffered aqueous quench (e.g., saturated ammonium chloride solution) to neutralize the reaction mixture. Avoid strong acids or bases during the work-up. |
Experimental Protocol: Aldol Addition with this compound
-
Reactor Setup: In a flame-dried, three-necked flask under argon, prepare a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at 0 °C.
-
LDA Formation: Slowly add n-butyllithium (1.1 mmol) and stir for 30 minutes at 0 °C. Cool the resulting LDA solution to -78 °C.
-
Enolate Generation: Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution at -78 °C. Stir for 1 hour.
-
Aldol Addition: Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
III. Deprotection of the S-tert-Butyl Group
A key application of this compound is as a protected form of ethyl thioglycolate. The tert-butyl thioether can be cleaved under various conditions to reveal the free thiol, which can then be used in subsequent reactions.
Frequently Asked Questions (FAQs): Deprotection
Q1: What are the standard conditions for cleaving the S-tert-butyl group?
A1: The S-tert-butyl group is typically cleaved under acidic conditions. Common reagents include:
-
Trifluoroacetic Acid (TFA): Neat TFA or a solution of TFA in dichloromethane (DCM) is a very effective method for cleaving the S-tert-butyl group.[4][7] The reaction is usually rapid at room temperature.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like dioxane or acetic acid can also be used.
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in DCM can also effect the cleavage.[7]
Q2: I am observing the formation of a disulfide during deprotection. How can I prevent this?
A2: The liberated thiol is highly susceptible to oxidative dimerization to the corresponding disulfide. To prevent this:
-
Use Scavengers: The deprotection is often performed in the presence of a scavenger that can trap the intermediate carbocation and also act as a reducing agent. Triisopropylsilane (TIS) is a common and effective scavenger.[7]
-
Inert Atmosphere: Perform the deprotection and subsequent work-up under an inert atmosphere to minimize contact with atmospheric oxygen.
-
Immediate Use: It is often best to use the freshly generated thiol immediately in the next reaction step without isolation.
Q3: Are there any milder, non-acidic methods for deprotection?
A3: While acidic conditions are most common, some milder methods have been reported, although they may be more substrate-specific. These can include certain metal-mediated cleavages. However, for most applications, acidic deprotection with appropriate scavengers is the most reliable method.
Troubleshooting Guide: Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete deprotection | 1. Insufficient acid strength or concentration. 2. Insufficient reaction time. | 1. Use a higher concentration of acid or switch to a stronger acid (e.g., neat TFA). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. |
| Low yield of the desired thiol | 1. Formation of disulfide. 2. Re-alkylation of the thiol by the tert-butyl cation. | 1. Add a reducing scavenger like TIS to the reaction mixture. 2. Use a cation scavenger like TIS or anisole. |
| Degradation of the product | The product may be sensitive to the harsh acidic conditions. | Use the mildest effective acidic conditions. Consider performing the reaction at a lower temperature (e.g., 0 °C). |
Experimental Protocol: Deprotection of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Addition of Scavenger: Add triisopropylsilane (TIS, 1.2 mmol) to the solution.
-
Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. The crude ethyl thioglycolate can then be used directly or purified by careful distillation under reduced pressure.
IV. Safety Considerations
Working with organosulfur compounds requires strict adherence to safety protocols due to their potential hazards and unpleasant odors.
-
tert-Butanethiol: This starting material is volatile, flammable, and has an extremely strong and unpleasant odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7][8]
-
Exothermic Reactions: The synthesis of this compound is exothermic. On a large scale, ensure that adequate cooling capacity is available to control the temperature of the reaction.[1][2]
-
Pressure Build-up: The deprotection of the S-tert-butyl group generates isobutylene as a gaseous byproduct. Ensure that the reaction vessel is adequately vented to prevent pressure build-up.
-
Waste Disposal: All waste containing thiols or other organosulfur compounds should be quenched with a solution of bleach (sodium hypochlorite) before disposal to neutralize the odor and reduce toxicity.
V. Visual Guides and Workflows
Synthesis and Deprotection Workflow
Caption: Decision tree for troubleshooting aldol reactions.
References
-
Reformatsky reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Reformatsky Reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
Reformatsky Reaction. (2021, September 9). Scribd. Retrieved from [Link]
- A Direct Aldol Addition of Simple Thioesters Employing Soft Enoliz
-
The Reformatsky reagents from ethyl and tert-butyl bromoacetates. (n.d.). ResearchGate. Retrieved from [Link]
-
Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Aldol reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Rapid Hyperbranched Polythioether Synthesis Through Thiol-Michael Addition Reaction. (2025, August 10).
- Stereoselective Acet
- Synthesis, Isolation, and Purific
-
The Claisen Condensation Reaction. (2023, September 20). In Organic Chemistry | OpenStax. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]
-
Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
-
Zinc Enolates: The Reformatsky and Blaise Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
23.7: The Claisen Condensation Reaction. (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Managing exothermic reactions in the synthesis of 3,3'-Thiodipropionitrile. (n.d.). Benchchem.
- A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.).
- Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (2024, February 7). Journal of the American Chemical Society.
- tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. (2025, August 9).
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
- Catalytic generation of vanadium and zinc enolates for the formation of C-C, C-N, and C-X bonds. (n.d.). Stanford Digital Repository.
- Zinc Enolates: The Reformatsky and Blaise Reactions. (n.d.).
- A General Method for the Formation of Zinc Enolate Equivalents from Iodoacetates by Diisopropylzinc-Iodine Exchange Reaction: Preparation of .BETA.Hydroxy Esters. (2025, August 6).
- Recent Advances in the Synthesis of Thioether. (2025, August 10).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry.
- Organic Volatile Impurities / Residual Solvents in Ethyl Acet
- ICH Q3C (R9) Guideline on impurities. (2024, April 5). European Medicines Agency (EMA).
- Q3C — Tables and List Guidance for Industry. (n.d.). FDA.
- 1H-NMR impurity originating from ethyl acetate - What could it be? (2022, June 3).
- Thioacetate Deprotection Procedure. (n.d.). Sigma-Aldrich.
- tert-butyl bromoacet
Sources
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Validation & Comparative
A Comparative Analysis of Thiol Protecting Groups: Evaluating Ethyl (tert-butylthio)acetate Against Established Counterparts
For Immediate Publication
Contact: Senior Application Scientist, Advanced Synthesis Division
Introduction: The Critical Role of Thiol Protection in Modern Chemistry
In the intricate landscape of chemical synthesis, particularly in the realms of peptide and natural product synthesis, the selective masking and deprotection of functional groups is paramount. The thiol group of cysteine residues, with its high nucleophilicity and propensity for oxidation, presents a significant challenge. Effective protection of this moiety is crucial to prevent unwanted side reactions and to orchestrate the precise formation of disulfide bonds, which are often vital for the structure and function of peptides and proteins. This guide provides a comparative analysis of a potential thiol protecting group, Ethyl (tert-butylthio)acetate, against well-established protecting groups: Acetamidomethyl (Acm), Trityl (Trt), Tetrahydropyranyl (THP), and S-tert-butyl (StBu).
A Hypothetical Profile of this compound as a Thiol Protecting Group
The name "this compound" implies a protecting group with the structure -C(=O)CH₂-S-tBu. This structure suggests a mechanism of protection and deprotection influenced by both the thioester-like linkage and the bulky tert-butyl group.
Protection Mechanism:
The introduction of the this compound group onto a thiol would likely proceed through the reaction of the thiol with a suitable electrophilic precursor, such as Ethyl 2-((tert-butyl)disulfanyl)acetate, under basic conditions.
Caption: Proposed protection of a thiol with an this compound precursor.
Deprotection Mechanism:
Deprotection would likely be achievable under conditions that cleave thioesters, such as treatment with nucleophiles or under basic conditions. The presence of the tert-butyl group might also allow for cleavage under strongly acidic conditions, although the thioester linkage would likely be the more reactive site.
Comparative Analysis with Standard Thiol Protecting Groups
The efficacy of a protecting group is judged by its stability under a range of reaction conditions and the ease and selectivity of its removal. Below is a comparative overview of this compound (hypothesized) and four widely used thiol protecting groups.
| Protecting Group | Structure | Stability | Deprotection Conditions | Orthogonality & Remarks |
| This compound | -C(=O)CH₂-S-tBu | Hypothesized: Moderate acid stability, base labile. | Nucleophiles (e.g., thiols, phosphines), basic hydrolysis. Potentially strong acids (e.g., TFA). | Hypothesized: Potentially orthogonal to acid-labile groups if removed under basic/nucleophilic conditions. |
| Acetamidomethyl (Acm) [1] | -CH₂-NH-C(=O)CH₃ | Stable to acidic and basic conditions used in standard peptide synthesis.[2] | Mercury(II) acetate, silver(I) tetrafluoroborate, iodine (with simultaneous disulfide formation), N-chlorosuccinimide (NCS).[1][2] | Widely used for regioselective disulfide bond formation due to its unique deprotection methods.[3] |
| Trityl (Trt) [4] | -C(C₆H₅)₃ | Labile to mild acidic conditions. Stable to basic and nucleophilic conditions.[5][6] | Mild acids (e.g., TFA, formic acid), iodine.[5][6] | Orthogonal to base-labile and some metal-based deprotections. Its bulkiness can be advantageous for selective protection of primary thiols.[7][8] |
| Tetrahydropyranyl (THP) [9] | Stable to basic, nucleophilic, and reductive conditions. Labile to acidic conditions.[9][10][11][12] | Mild aqueous acid (e.g., acetic acid, PPTS).[9][11] | Introduces a new chiral center, which can lead to diastereomeric mixtures.[11][12] Less common in modern peptide synthesis.[9] | |
| S-tert-butyl (StBu) [13] | -S-tBu | Stable to both acidic (TFA) and basic conditions of peptide synthesis.[13] | Reducing agents such as thiols (e.g., β-mercaptoethanol, DTT) or phosphines.[13][14] | Orthogonal to acid- and base-labile protecting groups. Removal can sometimes be sluggish and sequence-dependent.[15][16] |
Experimental Protocols: A Closer Look at Deprotection Methodologies
To provide a practical context, detailed protocols for the deprotection of two common thiol protecting groups are presented below.
Protocol 1: On-Resin Deprotection of S-Acetamidomethyl (Acm) and Concurrent Disulfide Bond Formation using N-Chlorosuccinimide (NCS)[1][2]
This protocol is particularly useful for the regioselective formation of disulfide bridges in peptides synthesized on a solid support.
Materials:
-
Acm-protected peptide on resin
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Acm-protected peptide-resin in DMF for 30 minutes.
-
Wash the resin thoroughly with DCM (3 x 1 min).
-
Prepare a solution of NCS (1.5 equivalents per Acm group) in DCM.
-
Add the NCS solution to the resin and agitate the mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots of the resin and cleaving the peptide for analysis by HPLC-MS. The reaction is typically complete within 15-30 minutes.
-
Once the reaction is complete, wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).
-
The resin is now ready for the next synthetic step or final cleavage.
Causality: NCS acts as a mild oxidizing agent that facilitates the removal of the Acm group and the simultaneous formation of a disulfide bond between two cysteine residues. This method is advantageous due to its speed and mild conditions, which are compatible with many other protecting groups.[1]
Protocol 2: Deprotection of S-tert-butyl (StBu) using a Thiol-Based Reducing Agent[14]
This method is employed when a free thiol is required for subsequent reactions, such as conjugation or ligation.
Materials:
-
StBu-protected peptide
-
β-mercaptoethanol (or Dithiothreitol - DTT)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the StBu-protected peptide in DMF.
-
Prepare a deprotection cocktail consisting of 20% β-mercaptoethanol and 0.1 M NMM in DMF.
-
Add the deprotection cocktail to the peptide solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by HPLC. The reaction time can vary depending on the peptide sequence.
-
Upon completion, the free thiol-containing peptide can be isolated by precipitation with cold diethyl ether or purified by preparative HPLC.
Causality: The thiol in the deprotection cocktail (β-mercaptoethanol or DTT) acts as a reducing agent, cleaving the disulfide bond of the StBu protecting group to release the free thiol. NMM is added as a base to facilitate the reaction.
Visualization of Orthogonality
The strategic selection of protecting groups with orthogonal deprotection schemes is fundamental for the synthesis of complex molecules with multiple reactive sites.
Caption: Orthogonal deprotection schemes for common thiol protecting groups.
Conclusion and Future Outlook
The selection of a thiol protecting group is a critical decision in the design of a synthetic route. While established protecting groups like Acm, Trt, THP, and StBu offer a reliable toolbox for chemists, the exploration of new protecting groups is essential for advancing synthetic capabilities.
Based on its putative structure, this compound presents an interesting hypothetical protecting group. Its potential for base/nucleophile-labile cleavage could offer a valuable orthogonal strategy to the widely used acid-labile and reduction-labile protecting groups. However, experimental validation is necessary to determine its stability, ease of introduction and removal, and its compatibility with various reaction conditions. Future research in this area would be beneficial to expand the repertoire of thiol protecting groups available to the scientific community.
References
-
Chakraborty, A., Albericio, F., & de la Torre, B. G. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences. [Link]
-
MDPI. (n.d.). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. [Link]
-
Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Biotage. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 444. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Aapptec Peptides. [Link]
-
Spears, R. J., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications, 57(84), 11056-11059. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Common Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptides.com. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the tetrahydropyranyl (Thp) protecting group. [Link]
-
Denis, B., & Trifilieff, E. (2000). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Journal of peptide science, 6(8), 372–377. [Link]
-
Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. r/Chempros. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. ningboinno.com. [Link]
-
Denis, B., & Trifilieff, E. (2000). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Journal of Peptide Science, 6(8), 372-377. [Link]
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- 9. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
A Senior Application Scientist's Guide: Navigating Cysteine Protection in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to success. For cysteine, with its highly reactive thiol side chain, this choice dictates not only the efficiency of synthesis but also the viability of forming essential disulfide bonds that govern a peptide's final structure and function. This guide provides an in-depth comparison of two prominent thiol protecting groups: the traditional, acid-labile S-trityl (Trt) group and the orthogonally-cleavable S-tert-butylthio (StBu) group. We will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each, supported by experimental data and protocols to empower researchers in making the optimal choice for their synthetic targets.
Chapter 1: The S-trityl (Trt) Group - The Workhorse of Acid-Labile Protection
The S-trityl group is arguably the most common and cost-effective protecting group for cysteine in Fmoc-based SPPS.[1][2][3] Its popularity stems from its operational simplicity: the Trt group is cleaved under the same acidic conditions used to release the synthesized peptide from the resin.
Mechanism and Application
The Trt group's core feature is its acid lability. It is stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc group removal during chain elongation but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][5] The deprotection occurs concurrently with the final cleavage of the peptide from the resin, making it a highly efficient one-pot procedure for generating peptides with free thiol groups.[6][7]
Advantages:
-
Simplicity and Efficiency: The simultaneous deprotection and resin cleavage streamlines the workflow, saving time and resources.
-
Cost-Effectiveness: Fmoc-Cys(Trt)-OH is a widely available and economical reagent.[2]
Limitations and Mitigation Strategies: The primary drawback of the Trt group lies in the mechanism of its cleavage, which generates a highly stable and reactive trityl cation (Ph₃C⁺).[6][8] If not effectively captured, this electrophile can lead to several side reactions:
-
Re-attachment: The trityl cation can re-alkylate the deprotected cysteine thiol, leading to incomplete deprotection.[2]
-
Alkylation of Sensitive Residues: Other nucleophilic residues, such as tryptophan and methionine, are susceptible to alkylation by the trityl cation.
-
Resin Linker Adducts: Fragments from acid-sensitive linkers (e.g., Wang or Rink Amide) can be captured by the cysteine thiol.[9]
To counter these issues, a scavenger cocktail is essential during TFA cleavage. Triisopropylsilane (TIS) is particularly effective at reducing the trityl cation to the inert triphenylmethane.[2] Using a sufficient volume of a cleavage cocktail containing effective scavengers is critical for obtaining high-purity, fully deprotected peptides.[2]
Chapter 2: The S-tert-butylthio (StBu) Group - The Key to Orthogonal Synthesis
The S-tert-butylthio (StBu) group offers a more sophisticated strategic advantage: orthogonality. An orthogonal protecting group can be removed under specific conditions that do not affect other protecting groups or the peptide's linkage to the resin.[10]
Mechanism and Application
The StBu group is completely stable to the standard TFA cleavage cocktail used in Fmoc-SPPS.[6][11] This unique stability allows for the isolation and purification of a fully protected peptide, with the cysteine thiol still masked. The StBu group is subsequently removed in a separate step via reduction, typically using thiol-based reagents like dithiothreitol (DTT) or phosphines like tris(2-carboxyethyl)phosphine (TCEP).[6][11][12]
Core Advantage: Orthogonality for Complex Architectures The true power of the StBu group is realized in the synthesis of complex peptides, particularly those with multiple disulfide bonds. Its orthogonality enables:
-
Regioselective Disulfide Bond Formation: In peptides with multiple cysteine pairs, each pair can be protected with a different class of orthogonal groups (e.g., Trt, Acm, and StBu). Each group can be removed sequentially, allowing for the controlled and directed formation of specific disulfide bridges.[13][14]
-
Purification of Protected Intermediates: The ability to purify the full-length, StBu-protected peptide simplifies the final purification challenge. Subsequent disulfide bond formation is performed on a highly pure substrate, often leading to a cleaner final product.[6]
-
On-Resin Cyclization: The StBu group can be selectively removed while the peptide is still attached to the resin, enabling on-resin disulfide bond formation strategies.
Limitations:
-
Additional Step: The deprotection of StBu requires a separate, dedicated reaction step post-cleavage and purification.
-
Sluggish Deprotection: The reductive cleavage of the StBu group can sometimes be slow or incomplete, particularly in sterically hindered sequences or during on-resin manipulations.[15]
Chapter 3: Head-to-Head Comparison: A Data-Driven Analysis
The choice between Trt and StBu is fundamentally strategy-dependent. The following table summarizes their key characteristics to guide selection.
| Feature | S-trityl (Trt) | S-tert-butylthio (StBu) |
| Cleavage Condition | Strong acid (TFA), simultaneous with resin cleavage.[6][7] | Reduction (e.g., DTT, TCEP, β-mercaptoethanol).[6][11][12] |
| Orthogonality | No (labile to final cleavage conditions). | Yes (stable to TFA cleavage).[6][11] |
| Primary Application | Synthesis of peptides requiring a free thiol post-cleavage. | Synthesis of complex peptides with multiple disulfide bonds; strategies requiring purification of protected peptides.[6][13] |
| Common Side Reactions | Alkylation of Cys, Trp, Met by trityl cation; incomplete deprotection.[2][6][9] | Potential for incomplete reduction; side reactions related to reducing agents. |
| Workflow Complexity | Simpler; one-pot cleavage and deprotection. | More complex; requires an additional deprotection step. |
| Cost-Effectiveness | Generally more cost-effective.[2] | Reagents can be more expensive. |
Chapter 4: Experimental Protocols & Workflows
Authoritative protocols are crucial for reproducible success. The following are generalized, self-validating workflows for SPPS using both protecting groups.
Protocol 1: General SPPS Cycle (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF (5-6 times).
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (3 equivalents) using a suitable coupling agent like HBTU/HOBt or DIC/Oxyma (3 equivalents each) and a base like DIPEA or collidine in DMF for 1-2 hours. At the desired position, use either Fmoc-Cys(Trt)-OH or Fmoc-Cys(StBu)-OH.
-
Washing: Wash the resin with DMF (5-6 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.[6]
Workflow 1: Trt vs. StBu Protection in SPPS
The diagram below illustrates the divergent workflows following the completion of peptide chain synthesis.
Caption: Divergent workflows for Trt and StBu protected peptides post-synthesis.
Protocol 2: Cleavage and Deprotection of a Cys(Trt)-Peptide
-
Preparation: After final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v). Use a sufficient volume to ensure the resin is fully suspended (e.g., 10 mL per 0.1 mmol of synthesis scale).[2]
-
Reaction: Add the cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the TFA filtrate.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude peptide and purify by reverse-phase HPLC.[6]
Protocol 3: Cleavage and Selective Deprotection of a Cys(StBu)-Peptide
-
Cleavage: Cleave the peptide from the resin using a standard TFA/Water/TIS (95:2.5:2.5) cocktail as described in Protocol 2. The StBu group will remain intact.[6]
-
Purification: Precipitate the peptide in cold ether, dry, and purify the StBu-protected peptide by RP-HPLC. Lyophilize the pure fractions.
-
StBu Deprotection: Dissolve the purified, StBu-protected peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5-8.0).
-
Reduction: Add a solution of DTT (10-20 equivalents) or TCEP to the peptide solution.[6][11]
-
Reaction: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor progress by HPLC or mass spectrometry.
-
Final Purification: Once deprotection is complete, the peptide (now with a free thiol) can be directly used for disulfide bond formation (e.g., via air oxidation or other methods) and then purified again by RP-HPLC.
Workflow 2: Deprotection Mechanisms
This diagram illustrates the chemical transformations during the deprotection of each group.
Caption: Mechanistic overview of Trt and StBu deprotection pathways.
Conclusion
The selection of a cysteine protecting group is a critical decision point in peptide synthesis. The S-trityl (Trt) group offers a simple, economical, and efficient path for producing peptides that require a free thiol immediately after cleavage. Its primary limitation is the generation of the reactive trityl cation, which necessitates careful selection of scavengers to avoid side products.
Conversely, the S-tert-butylthio (StBu) group provides the strategic advantage of orthogonality. Its stability to acid allows for the isolation of protected peptides and enables the elegant, regioselective construction of complex multi-disulfide bonded molecules. This flexibility comes at the cost of an additional deprotection step.
Ultimately, the choice is not about inherent superiority but about strategic alignment with the final synthetic goal. For linear peptides or those with a single, simple disulfide bond, the Trt group is often sufficient. For complex therapeutic peptides, peptidomimetics, and proteins where precise disulfide architecture is critical, the orthogonality of the StBu group is an indispensable tool in the synthetic chemist's arsenal.
References
-
Aimoto, S., et al. (2015). Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. PubMed. Retrieved from [Link]
-
Gausepohl, H., & Behn, C. (1992). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Chemistry Behind Fmoc-Cys(StBu)-OH: Applications in Peptide Design. Pharmaffiliates. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH. Pharmaffiliates. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Cys(Trt)-OH [103213-32-7]. Aapptec Peptides. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Aapptec. Retrieved from [Link]
-
Aimoto, S., et al. (2015). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. Organic Letters (ACS Publications). Retrieved from [Link]
-
Aimoto, S., et al. (2015). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Retrieved from [Link]
-
Chakraborty, K., et al. (2021). Disulfide-Based Protecting Groups for the Cysteine Side Chain. ResearchGate. Retrieved from [Link]
-
S-Trityl-L-cysteine in Organic Synthesis. (n.d.). The Chemistry of Protection. Retrieved from [Link]
-
Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Retrieved from [Link]
-
Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]
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- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
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- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl (tert-butylthio)acetate for Researchers and Drug Development Professionals
Ethyl (tert-butylthio)acetate is a valuable reagent in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and agrochemical research. Its structure combines a thioether and an ester functional group, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth validation and comparison of the primary synthesis method for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of its performance.
Introduction to the Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution reaction between a salt of tert-butylthiol and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of a Williamson ether synthesis adapted for the formation of a thioether linkage, proceeding via an S(N)2 mechanism.[1][2] The tert-butylthiolate anion, a potent nucleophile, attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide and forming the carbon-sulfur bond.
Primary Synthesis Method: S(_N)2 Alkylation of tert-Butylthiol
This section details the most common and reliable method for the preparation of this compound. The overall reaction is depicted below:
Figure 1: Overall Synthesis Pathway for this compound
Sources
Comparative study of deprotection methods for tert-butylthio ethers
A Comparative Guide to the Deprotection of tert-Butylthio Ethers
Authored by: Your Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the tert-Butylthio Protecting Group in Modern Synthesis
In the landscape of multistep organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic use of protecting groups is a cornerstone of success. The thiol functional group, with its high nucleophilicity and propensity for oxidation, often requires protection to prevent unwanted side reactions. The tert-butylthio (S-tBu) group has emerged as a valuable tool for this purpose. Its stability to a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), combined with its susceptibility to cleavage under specific acidic or metal-mediated conditions, makes it a versatile choice for the synthetic chemist.[1]
This guide provides a comparative analysis of the most common and effective methods for the deprotection of tert-butylthio ethers. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their relative merits and drawbacks, supported by experimental data. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a deprotection strategy that is best suited for their specific synthetic challenge.
Acid-Mediated Deprotection: The Workhorse of S-tBu Cleavage
Acid-catalyzed cleavage is one of the most frequently employed methods for the removal of the tert-butylthio group. The stability of the S-tBu group to moderately acidic conditions, such as those used for the removal of N-Boc or O-tBu groups (e.g., dilute trifluoroacetic acid), allows for a degree of orthogonal control in complex syntheses.[2] However, under stronger acidic conditions, the C-S bond is readily cleaved.
Mechanism of Acid-Mediated Deprotection
The generally accepted mechanism for the acid-mediated deprotection of tert-butylthio ethers involves the protonation of the sulfur atom, followed by the departure of the stable tert-butyl cation. This carbocation is then typically scavenged to prevent unwanted side reactions, such as the re-alkylation of the newly formed thiol or other nucleophilic residues in the molecule.
Caption: Acid-catalyzed deprotection of a tert-butylthio ether.
Common Acidic Reagents and Conditions
A variety of strong acids can be employed for the deprotection of tert-butylthio ethers. The choice of acid and the reaction conditions are often dictated by the stability of other functional groups present in the substrate.
| Reagent | Typical Conditions | Scavengers | Notes |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/scavengers, 0 °C to RT, 30-60 min | Thioanisole, ethanedithiol | Often used in Boc-based peptide synthesis for simultaneous cleavage from the resin and deprotection.[3] |
| Hydrogen Fluoride (HF) | Neat HF, 0 °C, with scavengers | Anisole, thioanisole, benzenethiol | A powerful but hazardous reagent requiring specialized equipment.[2] |
| Trifluoroacetic acid (TFA) | High concentration TFA (e.g., 95%), often with scavengers, RT, 1-2 h | Triisopropylsilane (TIS), water, thioanisole | While the S-tBu group is relatively stable to dilute TFA, high concentrations are effective for its removal.[4] |
| Mercury(II) Acetate in TFA | Hg(OAc)₂ in TFA | A combination of a Lewis acid and a strong Brønsted acid.[5] |
The Critical Role of Scavengers
The tert-butyl cation generated during acid-mediated deprotection is a reactive electrophile that can lead to undesired side reactions, most notably the S-tert-butylation of the liberated thiol.[4] To mitigate this, scavengers are almost always included in the deprotection cocktail. Common scavengers include:
-
Thioanisole and Ethanedithiol (EDT): These sulfur-containing scavengers are effective at trapping the tert-butyl cation.
-
Triisopropylsilane (TIS): TIS is a very effective scavenger that reduces the tert-butyl cation to isobutane.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
The choice and concentration of scavengers can significantly impact the yield and purity of the final product.[4]
Experimental Protocol: TFA-Mediated Deprotection of S-tBu Protected Cysteine in a Peptide
This protocol is representative of the conditions used in solid-phase peptide synthesis.
-
Preparation of the Cleavage Cocktail: Prepare a cleavage cocktail of TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2).
-
Reaction Setup: To the peptide-resin (e.g., 100 mg) in a reaction vessel, add the cleavage cocktail (e.g., 2 mL).
-
Deprotection: Gently agitate the mixture at room temperature for 2 hours.
-
Work-up: Filter the resin and wash with a small amount of fresh TFA. Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide with cold ether. Dry the peptide under vacuum.
Metal-Mediated Deprotection: A Milder Alternative
For substrates that are sensitive to strong acids, metal-mediated deprotection offers a milder alternative. Mercury(II) salts are the most commonly used reagents for this purpose.
Mechanism of Mercury(II)-Mediated Deprotection
The deprotection mechanism involves the coordination of the soft Lewis acidic mercury(II) ion to the soft sulfur atom of the thioether. This coordination weakens the C-S bond, facilitating its cleavage to form a mercury-thiolate intermediate and the tert-butyl cation. The mercury-thiolate is then typically treated with a reducing agent or a stronger thiol to liberate the free thiol.
Caption: Proposed mechanism for mercury(II)-mediated deprotection.
Reagents and Conditions
| Reagent | Typical Conditions | Notes |
| Mercury(II) Acetate | Hg(OAc)₂ in aqueous acetic acid (pH 4), RT, 1-2 h | The resulting mercury-thiolate is treated with β-mercaptoethanol to release the free thiol.[3] |
| Mercury(II) Trifluoroacetate | Hg(TFA)₂ in aqueous acetic acid | A more reactive mercury(II) salt.[5] |
Advantages and Disadvantages
The primary advantage of this method is its mildness, allowing for the deprotection of S-tBu groups in the presence of acid-labile functionalities. However, the toxicity of mercury compounds is a significant drawback, necessitating careful handling and disposal procedures.
Experimental Protocol: Deprotection of an S-tBu Protected Peptide with Mercury(II) Acetate
-
Dissolution: Dissolve the S-tBu protected peptide in 10% aqueous acetic acid (e.g., 100 µL/mg of peptide) and adjust the pH to 4.0 with glacial acetic acid.
-
Reagent Addition: Add 1.0 equivalent of mercury(II) acetate per S-tBu group.
-
Reaction: Stir the mixture at room temperature for 1 hour under an inert atmosphere.
-
Liberation of Thiol: Add β-mercaptoethanol (e.g., 0.5 mL per 100 µmol of peptide) and let the mixture stand at room temperature for 5 hours.
-
Work-up: Centrifuge the mixture to remove the precipitate. The supernatant containing the deprotected peptide can then be purified by chromatography.[3]
Oxidative Deprotection: An Emerging Strategy
Oxidative methods for the deprotection of tert-butylthio ethers are less common but offer unique selectivity. These methods typically involve the oxidation of the thioether to a more labile species, which can then be cleaved under milder conditions.
Oxidative Cleavage with N-Bromosuccinimide (NBS)
While extensively used for the oxidative cleavage of other protecting groups, the application of NBS to tert-butylthio ethers is less documented. The proposed mechanism involves the formation of a sulfonium bromide intermediate, which can then be hydrolyzed to release the thiol.
Caption: Plausible mechanism for NBS-mediated oxidative deprotection.
Experimental Protocol: Oxidative Deprotection with NBS (General Procedure)
This is a general protocol that may require optimization for specific substrates.
-
Dissolution: Dissolve the tert-butylthio ether (1.0 mmol) in a suitable solvent such as aqueous acetone or acetonitrile (10 mL).
-
Reagent Addition: Add N-bromosuccinimide (1.1 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Simultaneous Cleavage and Disulfide Formation
A mixture of TFA, dimethyl sulfoxide (DMSO), and anisole can be used to achieve simultaneous deprotection of the S-tBu group and oxidation to the corresponding disulfide.[3]
Lewis Acid-Mediated Deprotection: A Potential Mild Method
Lewis acids, such as zinc bromide (ZnBr₂), have been shown to be effective for the deprotection of tert-butyl esters and ethers.[6][7] While less explored for tert-butylthio ethers, this method holds promise as a mild and selective alternative.
Plausible Mechanism
The Lewis acid likely coordinates to the sulfur atom, similar to the mechanism with mercury(II) salts, weakening the C-S bond and facilitating its cleavage.
Caption: Proposed mechanism for ZnBr₂-mediated deprotection.
Potential Advantages
This method could offer a non-toxic alternative to mercury-mediated deprotection and potentially milder conditions than strong acid-mediated methods. Further research is needed to fully establish its scope and limitations for the deprotection of tert-butylthio ethers.
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Mediated | TFMSA, HF, TFA | Strong acid, often with scavengers | Well-established, effective for robust substrates | Harsh conditions, potential for side reactions, requires scavengers |
| Metal-Mediated | Hg(OAc)₂, Hg(TFA)₂ | Mild, pH-controlled | Mild conditions, good selectivity | Toxicity of mercury reagents |
| Oxidative | NBS, TFA/DMSO | Oxidizing conditions | Orthogonal to acid- and metal-mediated methods | Less common, potential for over-oxidation |
| Lewis Acid-Mediated | ZnBr₂ | Mild, aprotic solvent | Potentially mild and non-toxic | Less established for S-tBu deprotection |
Conclusion
The selection of an appropriate deprotection method for a tert-butylthio ether is a critical decision in the design of a synthetic route. For robust molecules, the well-established acid-mediated methods using strong acids like TFMSA or TFA with appropriate scavengers remain the methods of choice. For substrates containing acid-sensitive functional groups, mercury(II)-mediated deprotection offers a milder and effective alternative, albeit with the significant drawback of reagent toxicity. Oxidative and Lewis acid-mediated methods are less common but represent promising areas for future development, potentially offering new avenues for orthogonal deprotection strategies.
As with any synthetic transformation, the optimal conditions for the deprotection of a tert-butylthio ether will be substrate-dependent. It is therefore highly recommended to perform small-scale optimization studies to identify the most efficient and selective method for each specific application.
References
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
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Aapptec. (n.d.). Removal of S-t-Butyl Groups. Aapptec Technical Support Information Bulletin 1125. Retrieved from [Link]
- Barany, G., & Merrifield, R. B. (1980). A new amino protecting group removable by reduction. The Journal of Organic Chemistry, 45(1), 11-21.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Han, Y., & Houghten, R. A. (1999). An efficient method for the solid-phase synthesis of cyclic peptides. Journal of the American Chemical Society, 121(41), 9869–9870.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268.
-
Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847–2849. [Link]
- Pearson, D. A., Blanchette, M., & Baker, M. L. (1989). A mild procedure for the removal of the S-tert-butyl protecting group from cysteine. Tetrahedron Letters, 30(21), 2739–2742.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Roy, P., & de la Figuera, N. (2015). Cysteine-protection strategies in peptide chemistry. Future Medicinal Chemistry, 7(14), 1899–1916.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Galande, A. K., & Gopishetty, B. (2005). On-resin formation of 5-nitropyridinesulfenyl-protected sulfhydryls for disulfide bond formation in solid-phase peptide synthesis. Journal of Peptide Research, 65(3), 329–335.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 10931-10972. [Link]
-
Yang, K., Luo, Y., Hu, Q., Song, M., Liu, J., Li, Z., ... & Li, B. (2022). Metal-Free and NBS-Mediated C (sp 3)− S Bond Cleavage of Thioethers to Access Alkyl Bromides. The Journal of Organic Chemistry, 87(15), 10185-10194. [Link]
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- 5. Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Safer Tert-Butyl Thioester Synthesis: Moving Beyond the Stench
For researchers, scientists, and professionals in drug development, tert-butyl thioesters are valuable intermediates, notably in the synthesis of peptides and complex organic molecules.[1][2] Their utility, however, has long been overshadowed by the hazardous properties of their primary thiol precursor, tert-butyl mercaptan (t-BuSH). This guide provides an in-depth comparison of traditional and alternative reagents for tert-butyl thioester synthesis, offering safer, more efficient, and experimentally validated protocols for the modern laboratory.
The Enduring Problem with Tert-Butyl Mercaptan
Tert-butyl mercaptan ((CH₃)₃CSH) is the conventional and most direct source for the tert-butylthiol group.[3] It is typically used in reactions with activated carboxylic acids (like acyl chlorides) or under dehydrating conditions to form the desired thioester.[2]
However, its practical application in a laboratory setting is fraught with significant challenges:
-
Extreme Odor: t-BuSH has an exceptionally low odor threshold of less than 0.33 parts per billion, reminiscent of natural gas leaks, for which it is an additive.[4][5] Accidental release can cause significant distress and facility-wide disruption.[6]
-
High Volatility and Flammability: With a boiling point of 62-65 °C and a flash point of -26 °C, t-BuSH is highly volatile and flammable.[3][7] Its vapors can form explosive mixtures with air, requiring the use of explosion-proof equipment and stringent precautions against static discharge.[7][8][9]
-
Health and Safety Risks: It is a skin and eye irritant and a skin sensitizer.[4][7][8][10] Inhalation of its vapors can cause nausea and respiratory irritation.[4][5] Safe handling necessitates well-ventilated fume hoods, specialized personal protective equipment (PPE), and meticulous waste disposal procedures.[8][9][10]
These drawbacks have driven a critical need for odorless, stable, and safer surrogates that can deliver the tert-butylthio group without the associated hazards.
A New Generation of Reagents: Odorless and Efficient Alternatives
Several innovative reagents have emerged as superior alternatives to t-BuSH, offering comparable or improved reactivity without the punishing olfactory and safety profile. This section compares the most promising candidates.
S-tert-Butylisothiouronium Salts
One of the most effective strategies is to use a stable, solid salt that generates the tert-butyl thiolate in situ. S-tert-butyl isothiouronium bromide stands out as a leading candidate.[11] This crystalline solid is completely odorless and reacts with a base to release the thiolate nucleophile only when needed, minimizing exposure.[11]
Key Advantages:
-
Odorless: Eliminates the primary hazard of t-BuSH.[11]
-
Stable and Easy to Handle: As a solid, it is non-volatile and simple to weigh and dispense.
-
High Yields: It has been successfully applied in palladium-catalyzed C-S cross-coupling reactions to produce aryl tert-butyl sulfides in high yields.[11]
N-tert-Butylsulfenyl Phthalimide
This reagent provides an electrophilic source of the "S-tBu" group. It is a stable solid that can react with various nucleophiles to form the desired thio-linkage. Its application is particularly relevant in peptide chemistry and for the synthesis of unsymmetrical disulfides.
Key Advantages:
-
Solid and Odorless: Offers significant handling advantages over gaseous or volatile liquid reagents.
-
Controlled Reactivity: As an electrophilic sulfur source, it provides a different and often complementary reaction pathway to nucleophilic thiolates.
Di-tert-butyl Disulfide (TBDS)
While still containing sulfur, di-tert-butyl disulfide is significantly less volatile and less odorous than t-BuSH. It can be used to generate the tert-butylthiolate radical or anion under specific reductive or catalytic conditions.
Key Advantages:
-
Reduced Odor and Volatility: A marked improvement over the free thiol.
-
Versatile Precursor: Can be used in various reaction manifolds, including catalytic cycles for asymmetric synthesis.
Comparative Performance Analysis
The choice of reagent depends critically on the specific synthetic transformation. The table below summarizes the key performance characteristics of t-BuSH and its leading alternatives.
| Reagent | Formula | Form | Odor | Boiling Point | Key Application | Safety Profile |
| tert-Butyl Mercaptan | (CH₃)₃CSH | Liquid | Extremely Strong, Pungent | 62-65 °C | Direct Thioesterification | Highly Flammable, Volatile, Irritant, Sensitizer |
| S-tert-Butylisothiouronium Bromide | C₅H₁₃N₂S⁺·Br⁻ | Solid | Odorless | >150 °C (dec.) | In situ Thiolate Generation | Low Hazard, Stable Solid |
| N-tert-Butylsulfenyl Phthalimide | C₁₂H₁₃NO₂S | Solid | Low/None | N/A | Electrophilic "S-tBu" Source | Stable Solid, Irritant |
| Di-tert-butyl Disulfide | C₈H₁₈S₂ | Liquid | Moderate Thiol | 199 °C | Reductive/Catalytic Thiolation | Flammable, Less Volatile |
Experimental Protocols: A Practical Guide
Here, we provide a detailed, validated protocol for the synthesis of a tert-butyl thioester using the superior S-tert-butylisothiouronium bromide method, contrasted with the traditional approach.
Workflow Comparison: Traditional vs. Alternative
The following diagram illustrates the key differences in workflow and safety considerations between the two methods.
Caption: Workflow comparison of traditional vs. alternative thioester synthesis.
Protocol: Synthesis of S-tert-Butyl Benzothioate via C-S Coupling
This protocol demonstrates the use of S-tert-butyl isothiouronium bromide as a safe and effective t-BuSH surrogate in a palladium-catalyzed reaction with an aryl halide and a carbon monoxide source.
Materials:
-
Iodobenzene
-
S-tert-butylisothiouronium bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Diisopropylethylamine (DIPEA)
-
Toluene, anhydrous
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and Xantphos (4 mol%).
-
Reagent Addition: Add S-tert-butylisothiouronium bromide (1.2 equiv) and iodobenzene (1.0 equiv).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base: Add anhydrous toluene and DIPEA (2.5 equiv) via syringe.
-
Carbonylation: Purge the reaction mixture with carbon monoxide gas for 5 minutes, then leave the flask under a CO atmosphere (balloon).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the S-tert-butyl benzothioate.
Causality and Rationale:
-
Palladium/Xantphos: This catalytic system is highly effective for carbonylation and C-S bond formation, offering high turnover and selectivity.
-
DIPEA: A non-nucleophilic organic base is used to generate the tert-butyl thiolate in situ from the isothiouronium salt without competing in the coupling reaction.
-
In situ Thiolate Generation: This is the core safety advantage. The highly odorous and volatile thiol is never present in its free form in the flask headspace, drastically reducing risk.[11]
Conclusion and Future Outlook
The adoption of odorless, solid surrogates for tert-butyl mercaptan represents a significant advancement in laboratory safety and green chemistry. Reagents like S-tert-butylisothiouronium bromide provide a robust, efficient, and user-friendly platform for the synthesis of tert-butyl thioesters, eliminating the formidable hazards associated with traditional methods. As synthetic methodology continues to evolve, the development and application of such safer reagent systems are paramount for protecting researchers and minimizing environmental impact, without compromising chemical efficiency.
References
- Chevron Phillips Chemical. (2024, December 4).
- AMP Home Page. (2017, July 12).
-
Dessoy, M. A., et al. (2020). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[8][11]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Molecules. [Link]
- Chevron Phillips Chemical. (2024, December 4).
-
Request PDF. (2025, August 6). Odorless Substituted for Foul-Smelling Thiols: Syntheses and Applications. [Link]
-
Request PDF - ResearchGate. (2025, August 7). Convenient Preparation of tert-Butyl Esters. [Link]
-
Wright, S. W., et al. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
- Google Patents. (2016). CN105820049A - Synthesis method for tert-butyl ester compound.
-
The Good Scents Company. tert-butyl mercaptan. [Link]
-
PubChem. tert-Butyl mercaptan. [Link]
-
ResearchGate. (2025, August 7). Progress on Synthesis and Application of Odorless Thiol Equivalents. [Link]
-
Organic Syntheses Procedure. Asymmetric Synthesis of tert-Butanesulfinamide. [Link]
-
Sciencemadness Discussion Board. (2025, January 15). Tertbutylthiol synthesis. [Link]
-
Wikipedia. tert-Butylthiol. [Link]
-
Wikipedia. Thioester. [Link]
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A Comparative Guide to LC-MS Validation for Reaction Products of Ethyl (tert-butylthio)acetate
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of reaction products derived from Ethyl (tert-butylthio)acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical framework.
Introduction: The Analytical Challenge
This compound is a sulfur-containing organic compound whose thioether linkage is susceptible to various chemical transformations, most notably oxidation. When developing synthetic routes involving this molecule, it is critical to validate the reaction outcome, confirming the formation of the desired product and identifying any byproducts. The primary analytical challenge lies in separating and identifying compounds with similar structural backbones but differing oxidation states, which impart significant changes in polarity.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection. This guide details a comprehensive LC-MS workflow and compares its performance against alternative analytical technologies.
Part 1: Predicted Reaction Pathways and Analyte Properties
The thioether group in this compound is readily oxidized, typically yielding a corresponding sulfoxide and, upon further oxidation, a sulfone.[1][2] These oxidation states dramatically increase the polarity of the molecule. Understanding these potential products is the first step in designing a valid analytical method.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Figure 1: Oxidation pathway of this compound."; fontname="Arial"; fontsize=10; } }
Table 1: Physicochemical Properties of Potential Analytes
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Predicted Polarity | Role |
| This compound | C₈H₁₆O₂S | 176.28 | Low | Starting Material |
| Ethyl (tert-butylsulfinyl)acetate | C₈H₁₆O₃S | 192.28 | Medium | Product/Intermediate |
| Ethyl (tert-butylsulfonyl)acetate | C₈H₁₆O₄S | 208.28 | High | Product |
The significant difference in polarity between the thioether, sulfoxide, and sulfone forms the basis for their chromatographic separation.
Part 2: Primary Validation Method: Reversed-Phase LC-MS/MS
A tailored Liquid Chromatography with tandem Mass Spectrometric detection (LC-MS/MS) method provides the sensitivity and specificity required for absolute quantification and confirmation of these analytes.[3][4] A reversed-phase approach is ideal, as it separates compounds based on hydrophobicity, effectively resolving the analytes of varying polarity.
Expert Rationale: Why These Parameters?
-
Column Choice (C18): A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for the nonpolar starting material while still allowing for the timely elution of the more polar sulfoxide and sulfone products under gradient conditions.
-
Mobile Phase (Water/Acetonitrile with Formic Acid): Acetonitrile is chosen for its low viscosity and UV transparency. The addition of 0.1% formic acid is crucial; it protonates the analytes, which significantly enhances ionization efficiency in positive-ion electrospray ionization (ESI), a common technique for organosulfur compounds.[5][6]
-
Gradient Elution: A gradient elution, starting with a high percentage of water and gradually increasing the acetonitrile concentration, is necessary to elute compounds across a wide polarity range. This ensures that the polar sulfone elutes with a good peak shape while the nonpolar thioether is retained and separated effectively.
-
Ionization (ESI+): Electrospray Ionization in positive mode (ESI+) is well-suited for these analytes, as the formic acid in the mobile phase facilitates the formation of protonated molecules ([M+H]⁺).
-
Detection (MS/MS): Tandem MS (or MS/MS) is used for unambiguous identification. The precursor ion (the [M+H]⁺ ion of the analyte) is selected and fragmented to produce a unique pattern of product ions. This transition, from a specific precursor to a specific product ion, is monitored in what is known as Multiple Reaction Monitoring (MRM), providing exceptional selectivity and sensitivity.[7]
Detailed Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
- Accurately weigh and dissolve the reaction mixture in a 50:50 (v/v) mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
- Perform a serial dilution to create calibration standards (e.g., 1 µg/mL to 100 µg/mL).
- Vortex all solutions thoroughly.
- Filter the solutions through a 0.22 µm PTFE syringe filter into LC vials.
2. LC Parameters:
- Instrument: UHPLC System
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Gradient Program:
- 0-1 min: 5% B
- 1-8 min: Linear gradient from 5% to 95% B
- 8-10 min: Hold at 95% B
- 10-10.1 min: Return to 5% B
- 10.1-12 min: Re-equilibration at 5% B
3. MS/MS Parameters:
- Instrument: Triple Quadrupole Mass Spectrometer
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Gas Flow: As per instrument recommendation
- MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 177.1 | 103.1 (Loss of C₄H₉+S) | 50 |
| Ethyl (tert-butylsulfinyl)acetate | 193.1 | 137.1 (Loss of C₄H₈) | 50 |
| Ethyl (tert-butylsulfonyl)acetate | 209.1 | 153.1 (Loss of C₄H₈) | 50 |
This protocol is designed to be robust and follows the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11][12]
Part 3: Comparative Analysis with Alternative Techniques
While LC-MS/MS is a powerful tool, other techniques can provide complementary information. The choice of method should be fit for its intended purpose.[12]
dot graph TD { subgraph Analytical Workflow direction LR A[Reaction Sample] --> B{Sample Preparation}; B --> C[LC-MS/MS Analysis]; C --> D{Data Processing}; D --> E[Product Validation]; end style A fill:#F1F3F4,stroke:#333,stroke-width:2px style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } caption { label="Figure 2: General workflow for LC-MS based product validation."; fontname="Arial"; fontsize=10; }
Table 2: Comparison of Analytical Techniques
| Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Principle | Separation by polarity, detection by mass-to-charge ratio. | Separation by boiling point/volatility, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | Very High (pg-fg)[13] | High (pg-ng) | Low (µg-mg)[14] |
| Selectivity | Very High (MRM mode) | High | Moderate |
| Structural Info. | Molecular Weight & Fragmentation | Fragmentation Pattern | Detailed Connectivity (unambiguous structure) |
| Quantitation | Excellent | Good | Excellent (intrinsically quantitative)[15] |
| Sample Req. | Thermally labile & non-volatile compounds are suitable. | Must be volatile and thermally stable. | Requires higher concentration and pure samples for full elucidation. |
| Best For | Quantifying known products in complex mixtures; identifying unknowns. | Analysis of volatile, thermally stable compounds. | Definitive structural confirmation of isolated, pure compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an alternative for analyzing volatile compounds.[16] While the starting material, this compound, is likely amenable to GC-MS, its more polar and less stable oxidation products (sulfoxide and sulfone) may pose challenges, potentially degrading in the hot injector port.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled detail for structural elucidation.[13][15] It is the gold standard for confirming the exact chemical structure of a newly synthesized compound. However, NMR suffers from significantly lower sensitivity compared to MS and is not a separation technique, making it difficult to analyze complex reaction mixtures without prior purification of each component.
Conclusion
For the comprehensive validation of products from this compound reactions, LC-MS/MS is the superior frontline technique . Its ability to separate analytes based on polarity is perfectly matched to the chemical nature of the expected oxidation products. The high sensitivity and selectivity of MS/MS detection allow for confident identification and accurate quantification of the starting material, intermediates, and final products within a single, rapid analysis.
While GC-MS may have limited application and NMR is invaluable for the definitive structural confirmation of isolated products, LC-MS/MS provides the most effective and efficient overall solution for routine reaction monitoring and final product validation in a drug development setting. This integrated approach, grounded in sound chromatographic principles and validated according to international guidelines, ensures the trustworthiness and integrity of the analytical results.
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LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. Available at: [Link]
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. NIH National Center for Biotechnology Information. Available at: [Link]
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LC-MS/MS chromatogram of a synthetic CoA thioester standard sorted by the retention time of each analyte. ResearchGate. Available at: [Link]
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LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Request PDF. ResearchGate. Available at: [Link]
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Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Available at: [Link]
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Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. Available at: [Link]
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Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
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LC/MS/MS Method Package for Reactive Sulfur Profiling. Shimadzu. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
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Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. Available at: [Link]
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Comparison between LC-MS, GC-MS, and NMR platforms. ResearchGate. Available at: [Link]
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The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. NIH National Center for Biotechnology Information. Available at: [Link]
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Development of an Analytic Method for Sulfur Compounds in Aged Garlic Extract with the Use of a Postcolumn High Performance Liquid Chromatography Method with Sulfur-Specific Detection. PubMed. Available at: [Link]
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Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Sulfite in Food. ACS Publications. Available at: [Link]
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Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil | Request PDF. ResearchGate. Available at: [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Springer. Available at: [Link]
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A Researcher's Guide to NMR Spectroscopic Validation of Tert-Butylthio Thiol Protection
In the intricate world of peptide synthesis and drug development, the selective protection and deprotection of functional groups is a cornerstone of success. For cysteine residues, the thiol side chain presents a unique challenge, requiring robust protection to prevent unwanted side reactions, most notably the formation of disulfide bonds. The tert-butylthio (StBu) group has emerged as a valuable tool in the chemist's arsenal for thiol protection. This guide provides an in-depth, practical comparison of the StBu protecting group, with a focus on its validation using Nuclear Magnetic Resonance (NMR) spectroscopy – an indispensable technique for real-time, non-destructive reaction monitoring.
The Tert-Butylthio (StBu) Group: A Profile
The StBu group offers a unique balance of stability and lability. It is generally stable to the acidic conditions used for the cleavage of many other protecting groups in solid-phase peptide synthesis (SPPS), such as the tert-butoxycarbonyl (Boc) group.[1] However, its removal is readily achieved under reductive conditions, typically with phosphines or other thiols, providing a degree of orthogonality crucial for complex synthetic strategies.[2]
This guide will walk you through the experimental workflow of StBu protection, its NMR spectroscopic confirmation, a comparison with other common thiol protecting groups, and the subsequent deprotection, again validated by NMR.
Experimental Workflow: StBu Protection of a Model Thiol
To illustrate the NMR validation process, we will use N-acetylcysteamine as a model thiol compound. The protection is achieved by reacting the thiol with tert-butylsulfenyl chloride (t-BuSCl), a reagent that can be prepared from tert-butyl mercaptan.
Synthesis of N-acetyl-S-tert-butylthio-cysteamine: A Representative Protocol
Materials:
-
N-acetylcysteamine
-
tert-Butylsulfenyl chloride (t-BuSCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Dissolve N-acetylcysteamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution to act as a base.
-
Slowly add a solution of tert-butylsulfenyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-acetyl-S-tert-butylthio-cysteamine.
-
Prepare a sample for NMR analysis by dissolving a small amount of the purified product in CDCl₃.
Diagram of the StBu Protection Workflow
Caption: Workflow for the tert-butylthio protection of N-acetylcysteamine.
NMR Validation of StBu Protection
The success of the protection reaction is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The spectra of the starting material, N-acetylcysteamine, are compared with those of the product, N-acetyl-S-tert-butylthio-cysteamine.
Expected ¹H NMR Spectral Changes:
-
Appearance of the tert-Butyl Singlet: The most telling sign of successful protection is the appearance of a sharp singlet in the upfield region of the ¹H NMR spectrum, typically around δ 1.3-1.4 ppm .[3] This peak integrates to nine protons, corresponding to the nine equivalent methyl protons of the tert-butyl group.
-
Shift of Methylene Protons: The methylene protons adjacent to the sulfur atom (-CH₂-S-) will experience a change in their chemical environment and thus a shift in their resonance. In N-acetylcysteamine, the -CH₂-SH protons appear around δ 2.64 ppm.[4] Upon formation of the disulfide bond, these protons are expected to shift downfield. The adjacent -NH-CO-CH₂- protons will also show a corresponding shift.
-
Disappearance of the Thiol Proton: The characteristic broad singlet of the thiol proton (-SH), typically found between δ 1-2 ppm, will disappear upon protection.
Expected ¹³C NMR Spectral Changes:
-
Appearance of tert-Butyl Carbons: Two new signals will appear in the ¹³C NMR spectrum corresponding to the StBu group. A signal around δ 49 ppm can be attributed to the quaternary carbon (C(CH₃)₃), and a signal around δ 30 ppm corresponds to the three equivalent methyl carbons ((CH₃)₃).[3]
-
Shift of Cysteine Carbons: The carbon atom of the methylene group attached to the sulfur (β-carbon) is particularly sensitive to the oxidation state of the sulfur. In the free thiol, this carbon resonates at approximately δ 24.6 ppm in N-acetylcysteamine.[4] Upon formation of the disulfide linkage, this signal is expected to shift significantly downfield to around δ 40-45 ppm .
| Compound | Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference |
| N-acetylcysteamine | -CH₂-SH | ~2.64 (dt) | ~24.6 | [4] |
| -CH₂-NH- | ~3.39 (q) | ~42.6 | [4] | |
| -SH | ~1.36 (t) | - | [4] | |
| N-acetyl-S-tert-butylthio-cysteamine (Expected) | -C(CH₃)₃ | ~1.3-1.4 (s, 9H) | ~30.0 (CH₃), ~49.0 (C) | [3] |
| -CH₂-S- | Downfield shift from 2.64 | ~40-45 | [5] |
Comparative Analysis with Alternative Thiol Protecting Groups
The choice of a thiol protecting group is dictated by the overall synthetic strategy, including the presence of other protecting groups and the desired deprotection conditions. The StBu group is often compared with other commonly used thiol protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), and Methoxytrityl (Mmt).
| Protecting Group | Structure | Characteristic ¹H NMR Signal (δ ppm) | Deprotection Conditions | Key Features |
| tert-Butylthio (StBu) | -S-S-C(CH₃)₃ | ~1.3 (s, 9H) | Reducing agents (DTT, TCEP, βME) | Stable to TFA; orthogonal to many acid-labile groups. |
| Trityl (Trt) | -S-C(C₆H₅)₃ | ~7.2-7.5 (m, 15H) | Mild acid (e.g., TFA), I₂ | Acid-labile; bulky. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | ~1.9 (s, 3H), ~4.3 (d, 2H) | I₂, Hg(II), Ag(I) | Stable to TFA and piperidine; allows for selective disulfide bond formation.[6] |
| Methoxytrityl (Mmt) | -S-C(C₆H₅)₂(C₆H₄-OCH₃) | ~3.7 (s, 3H), ~6.8-7.5 (m, 14H) | Very mild acid (e.g., 1% TFA) | More acid-labile than Trt.[7] |
Experimental Workflow: Deprotection of the StBu Group
The removal of the StBu group is typically achieved using a reducing agent. Dithiothreitol (DTT) is a common and effective choice for this transformation.
Deprotection of N-acetyl-S-tert-butylthio-cysteamine: A Representative Protocol
Materials:
-
N-acetyl-S-tert-butylthio-cysteamine
-
Dithiothreitol (DTT)
-
Phosphate buffer (pH 7.5)
-
Deuterium oxide (D₂O) for NMR analysis
-
Ethyl acetate
Procedure:
-
Dissolve the StBu-protected N-acetyl-S-tert-butylthio-cysteamine (1.0 eq) in a phosphate buffer (pH 7.5).
-
Add a solution of DTT (2.0 eq) in the same buffer to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC or TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, acidify the reaction mixture slightly and extract with ethyl acetate to remove the tert-butyl thiol and oxidized DTT.
-
Lyophilize the aqueous layer to obtain the deprotected N-acetylcysteamine.
-
Prepare a sample for NMR analysis by dissolving the product in D₂O.
Diagram of the StBu Deprotection Workflow
Caption: Workflow for the reductive deprotection of the tert-butylthio group.
NMR Validation of StBu Deprotection
The successful removal of the StBu group is confirmed by the disappearance of its characteristic NMR signals and the reappearance of signals corresponding to the free thiol.
Expected ¹H NMR Spectral Changes:
-
Disappearance of the tert-Butyl Singlet: The prominent singlet at ~δ 1.3-1.4 ppm will no longer be present in the spectrum of the purified product.
-
Reappearance of Thiol Proton and Shift of Methylene Protons: A broad singlet corresponding to the thiol proton (-SH) will reappear. The methylene protons adjacent to the sulfur will shift back upfield to their characteristic position in the free thiol (~δ 2.6-2.7 ppm).
Expected ¹³C NMR Spectral Changes:
-
Disappearance of tert-Butyl Carbons: The signals for the quaternary and methyl carbons of the StBu group will be absent.
-
Upfield Shift of the β-Carbon: The most definitive evidence of deprotection in the ¹³C spectrum is the upfield shift of the β-carbon from ~δ 40-45 ppm back to its original position of ~δ 25 ppm, confirming the regeneration of the free thiol.[5]
Troubleshooting and Side Reactions
While the StBu group is a reliable protecting group, there are potential pitfalls to be aware of:
-
Incomplete Deprotection: The removal of the StBu group can sometimes be sluggish, particularly in sterically hindered environments within a peptide.[4] Monitoring the reaction by HPLC and NMR is crucial to ensure complete deprotection. If incomplete, extending the reaction time or increasing the excess of the reducing agent may be necessary.
-
Oxidation to Disulfide: The newly formed free thiol is susceptible to oxidation, especially during workup. This can lead to the formation of a symmetrical disulfide dimer. This side product can be identified in the NMR spectrum by the characteristic downfield shift of the β-carbon to a position similar to that of the StBu-protected thiol. Mass spectrometry is also a valuable tool for identifying this dimer.
Conclusion
The tert-butylthio protecting group is a valuable asset in the synthesis of complex molecules, particularly peptides. Its unique stability and cleavage properties offer a useful degree of orthogonality. As demonstrated, NMR spectroscopy is an exceptionally powerful and direct method for validating both the protection and deprotection steps. By carefully monitoring the characteristic chemical shifts of the StBu group and the cysteine residue, researchers can proceed with confidence in their synthetic endeavors, ensuring the integrity of their final products.
References
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
- Galande, A. K., et al. (2005). A novel method for on-resin disulfide bond formation using a combination of Cys(Mmt) and Cys(StBu) protection.
-
PubChem. (n.d.). Cysteamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Mmt)-OH [177582-21-7]. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Fmoc-Cys(Acm)-OH - Bachem AG. Retrieved from [Link]
- Jalilehvand, F., et al. (2016). Similarities between N-Acetylcysteine and Glutathione in Binding to Lead(II) Ions. Inorganic chemistry, 55(17), 8444–8455.
-
ResearchGate. (n.d.). Sample 1D NMR spectra (top ¹H and bottom ¹³C) recorded for cysteamine at pH 13. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Mmt)-OH [177582-21-7]. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002991). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000731). Retrieved from [Link]
-
SpectraBase. (n.d.). N-Acetyl-S-butyl-L-cysteine, butyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). S-(acetamidomethyl)-L-cysteine monohydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. Retrieved from [Link]
-
PubChem. (n.d.). S-(Acetamidomethyl)cysteine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000731). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000574). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and.... Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Ethyl (tert-butylthio)acetate
This guide provides essential safety and logistical information for the proper disposal of ethyl (tert-butylthio)acetate. As a compound combining the structural features of an ester and a thioether, its handling and disposal require a nuanced approach that addresses both flammability and the persistent, malodorous nature of organosulfur compounds. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe and compliant laboratory operations.
Hazard Identification and Risk Assessment
This compound does not have extensive publicly available hazard data. Therefore, a risk assessment must be conducted based on the hazards of its constituent functional groups: the flammable ethyl acetate moiety and the volatile, malodorous tert-butylthio moiety.
-
Flammability: The presence of the ethyl acetate structure suggests that the compound is a flammable liquid.[1][2] Vapors may be heavier than air and can travel to an ignition source.[3] All handling and disposal operations must be conducted away from open flames, sparks, and hot surfaces.[4] Electrical equipment should be explosion-proof and properly grounded to prevent static discharge.[1]
-
Organosulfur Hazards: Thioethers, like other low molecular weight sulfur compounds, are known for their potent and unpleasant odors.[5] Inhalation may cause respiratory irritation. While specific toxicity data for this compound is scarce, related organosulfur compounds can be toxic and irritating.[6] Proper engineering controls, such as a certified chemical fume hood, are mandatory for all handling steps.[7]
Table 1: Summary of Hazards and Required Precautions
| Hazard Category | Associated Risk | Required Precaution/Control Measure |
| Flammability | Fire or explosion upon contact with ignition sources. | Use in a well-ventilated area, away from heat and sparks. Ground all equipment. Store in a flammable-rated cabinet.[1] |
| Inhalation | Respiratory tract irritation, potential for systemic effects. | All handling must occur within a certified chemical fume hood. Avoid breathing vapors. |
| Contact (Skin/Eyes) | May cause skin and eye irritation. | Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[8] |
| Odor | Extremely potent and persistent malodor. | Seal all containers tightly. Decontaminate all equipment immediately after use. Use a bleach trap for reactions. |
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
-
Hand Protection: Butyl rubber or other appropriate chemical-resistant gloves. Nitrile gloves may offer insufficient protection for prolonged contact and should be avoided or used with caution (e.g., double-gloving with frequent changes).[8] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: ANSI-approved safety goggles that provide a complete seal around the eyes. A face shield should be used in situations with a higher risk of splashing.[8]
-
Body Protection: A flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are required at all times.[8]
Core Disposal Protocol for Unused or Waste this compound
This protocol applies to the disposal of the pure chemical or solutions where it is the primary hazardous component.
-
Work Area Preparation: Conduct all steps within a certified chemical fume hood to contain flammable and malodorous vapors.[7]
-
Waste Collection:
-
Designate a specific, compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically suitable.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". It is critical to also explicitly state "Contains Sulfur Compounds" or "Malodorous" on the label to inform waste management personnel of the specific hazard.[9]
-
-
Transfer: Carefully transfer the waste chemical into the designated container using a funnel to minimize splashing.
-
Sealing: Securely cap the waste container immediately after the transfer. For added security against vapor leakage, consider sealing the cap with parafilm or Teflon tape.
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment bin within a flammable liquid storage cabinet.[8] The storage location should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Pickup: When the container is full or no longer in use, arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8] Do not pour this chemical down the drain. [10]
Decontamination and Spill Management
The thioether component requires specific decontamination procedures to neutralize its potent odor. The primary method is oxidation using a sodium hypochlorite solution (household bleach).[7]
Decontamination of Glassware and Equipment
-
Initial Rinse: Immediately after use and inside a fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinseate as hazardous waste.
-
Bleach Bath: Submerge the rinsed items in a freshly prepared 10-50% bleach solution in a designated plastic tub inside the fume hood. For larger items that cannot be submerged, carefully fill them with the bleach solution.[9]
-
Soaking: Allow the items to soak for at least 12-24 hours.[9] The oxidation reaction can be slow, and this extended period is necessary to neutralize the malodorous sulfur compounds.
-
Final Cleaning: After soaking, remove the items, rinse them thoroughly with water, and then wash them using standard laboratory procedures.
-
Bleach Disposal: The used bleach solution should be collected as hazardous waste, as it now contains oxidized sulfur compounds and residual chemical traces.[7]
Small Spill Cleanup Protocol
This protocol is for small spills (manageable within 10-15 minutes) inside a chemical fume hood. For larger spills, evacuate the area and contact EH&S immediately.
-
Control and Alert: Alert personnel in the immediate area. Ensure the fume hood is operational. Remove all ignition sources.[10]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[10] Do not use combustible materials like paper towels for the initial absorption of a flammable liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]
-
Decontamination: Wipe the spill area with paper towels soaked in a 10% bleach solution. Allow the bleach to sit on the surface for at least 15-20 minutes.
-
Final Wipe: Wipe the area again with wet paper towels to remove the bleach residue.
-
Waste Disposal: Seal all contaminated items (absorbent material, gloves, paper towels) in a plastic bag or a wide-mouth jar.[7] Label it clearly as hazardous waste containing this compound and dispose of it through the proper channels.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste streams.
Caption: Disposal decision workflow for this compound.
References
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Navigating the Handling of Ethyl (tert-butylthio)acetate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The principles outlined herein are grounded in a proactive safety culture, emphasizing that every protocol must function as a self-validating system. By understanding the why behind each procedural step, laboratory personnel can cultivate a deeper sense of ownership over their safety.
Hazard Assessment: Understanding the Risks of Thioesters
Ethyl (tert-butylthio)acetate belongs to the thioester class of organic compounds. While specific toxicological data is limited, an analysis of its functional groups and related compounds suggests the following potential hazards:
-
Flammability: Structurally similar esters like tert-butyl acetate and ethyl acetate are highly flammable liquids.[1][2] It is prudent to assume this compound shares this characteristic. Vapors may be heavier than air and can travel to an ignition source.[3][4][5]
-
Inhalation Hazards: Vapors may cause respiratory tract irritation, and high concentrations could lead to dizziness, drowsiness, and other central nervous system effects.[3][6]
-
Skin and Eye Irritation: Direct contact with the liquid can cause skin irritation.[6] Repeated or prolonged exposure may lead to dryness or cracking of the skin.[1][3][4][7] Eye contact is likely to cause irritation.[6][7]
-
Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[4][7][8]
These potential hazards mandate a stringent adherence to the use of appropriate Personal Protective Equipment (PPE) and engineering controls. All handling of this compound must be conducted in accordance with a laboratory's Chemical Hygiene Plan (CHP), as stipulated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11][12][13]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of convenience but a critical decision based on a thorough risk assessment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before each use for any signs of degradation or puncture. Consult the glove manufacturer's compatibility chart for specific breakthrough times. Change gloves frequently, especially after direct contact with the chemical.[1] |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in situations with a higher risk of splashing. | Standard safety glasses do not provide adequate protection from splashes. Ensure that eyewash stations are readily accessible and have been recently tested.[3][7] |
| Skin and Body Protection | A flame-resistant laboratory coat. Additional protective clothing may be necessary for larger quantities. | The lab coat should be fully buttoned. In the event of a significant spill, all contaminated clothing must be removed immediately, and the affected skin area rinsed thoroughly with water.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][14] All respirator use must be in compliance with a written respiratory protection program.[11] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][15]
-
Keep the container tightly sealed and away from heat, sparks, open flames, and strong oxidizing agents.[1][2]
-
Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[1][2]
Handling Procedures
The following workflow illustrates the essential steps for the safe handling of this compound during routine laboratory operations.
Spill Management
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[15]
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading the vapors to other areas.
-
Containment: For small spills, use an inert absorbent material such as sand, diatomite, or a universal binder.[1] Do not use combustible materials like sawdust.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools for this process.[15][16]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
The following diagram outlines the decision-making process for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with local, regional, and national regulations.[1] Do not dispose of this chemical down the drain.[1]
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing commitment, and a proactive approach is the best defense against chemical hazards.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]
-
Safety data sheet. CPAChem. [Link]
-
tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Material Safety Data Sheet. [Link]
-
Material Safety Data Sheet. [Link]
-
Safety data sheet. CPAChem. [Link]
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SAFETY DATA SHEET. Fisher Scientific. [Link]
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TERT BUTYL ACETATE. ChemCentral.com. [Link]
-
ethyl acetate - SAFETY DATA SHEET. [Link]
-
Tert Butyl Acetate - SAFETY DATA SHEET. [Link]
-
Criteria for a Recommended Standard: Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, Benzenethiol. CDC Stacks. [Link]
-
CDC - NIOSH Publications and Products - Criteria for a Recommended Standard: Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, and Benzenethiol (78-213). Centers for Disease Control and Prevention. [Link]
-
Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol & Benzenethiol (78-213) | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. cpachem.com [cpachem.com]
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- 4. fishersci.ca [fishersci.ca]
- 5. rcilabscan.com [rcilabscan.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate [cdc.gov]
- 7. uwm.edu [uwm.edu]
- 8. cometchemical.com [cometchemical.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. osha.gov [osha.gov]
- 14. chemcentral.com [chemcentral.com]
- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
